Strontium thiosulphate
Description
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Structure
2D Structure
Properties
CAS No. |
15123-90-7 |
|---|---|
Molecular Formula |
O3S2Sr |
Molecular Weight |
199.8 g/mol |
IUPAC Name |
strontium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/H2O3S2.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
InChI Key |
KGQWMJMXLOXFSX-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=S)[O-].[Sr+2] |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Sr+2] |
Other CAS No. |
15123-90-7 |
Synonyms |
strontium thiosulphate |
Origin of Product |
United States |
Foundational & Exploratory
Strontium thiosulphate chemical formula and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of strontium thiosulfate, detailing its chemical formula, molecular structure, physicochemical properties, and established experimental protocols. The information is curated for professionals in research and development, with a focus on precise data and reproducible methodologies.
Chemical Formula and Molecular Structure
Strontium thiosulfate is an inorganic compound with the chemical formula SrS₂O₃[1][2][3][4][5]. It is commonly found in hydrated forms, with the monohydrate (SrS₂O₃·H₂O) and pentahydrate (SrS₂O₃·5H₂O) being the most well-characterized crystalline structures[3][5][6][7][8].
Structural Commentary:
The crystal structure of strontium thiosulfate monohydrate has been determined through single-crystal X-ray diffraction. It crystallizes in the triclinic space group P1[7][9]. In this structure, the thiosulfate anion (S₂O₃²⁻) adopts a slightly distorted tetrahedral geometry[7][8].
The strontium ion (Sr²⁺) exhibits a complex [8+1] coordination environment. It is coordinated by six oxygen atoms and two terminal sulfur atoms from neighboring thiosulfate ions, and one oxygen atom from a water molecule[6][7][8][10]. Two of the thiosulfate anions function as bidentate ligands, while four act as monodentate ligands[6][7][8][10]. The overall structure consists of ionically interacting layers connected by moderate-strength O-H···S and O-H···O hydrogen bonds[6][7][10].
Physicochemical and Crystallographic Data
The quantitative properties of strontium thiosulfate and its hydrated forms are summarized below. This data is essential for experimental design, analytical characterization, and theoretical modeling.
| Property | Value | Form |
| Molecular Formula | SrS₂O₃ | Anhydrous |
| Molar Mass | 199.75 g/mol [1][3][4][5] | Anhydrous |
| 217.76 g/mol [6][9] | Monohydrate | |
| Appearance | Fine monoclinic needles[3][11] | Hydrated Crystals |
| Solubility in Water | Moderately soluble; 12.5 g/100 mL at 15°C[3][4][5]. | Pentahydrate |
| Solubility in Organic Solvents | Insoluble in ethanol and acetone[3][4][5]. | Pentahydrate |
| Density | 2.17 g/cm³[3][4][11] | Pentahydrate |
| 2.944 Mg/m³ (calculated)[6] | Monohydrate | |
| Crystal System | Triclinic[6][9] | Monohydrate |
| Space Group | P1[6][7][9] | Monohydrate |
| Lattice Parameters (a, b, c) | a = 4.6858 Å, b = 5.9178 Å, c = 9.0167 Å[6] | Monohydrate |
| Lattice Angles (α, β, γ) | α = 84.889°, β = 87.284°, γ = 80.785°[6] | Monohydrate |
| S-S Bond Length | 2.0044 Å[7][9] | Monohydrate |
| S-O Bond Lengths | 1.466 Å to 1.478 Å[7] | Monohydrate |
| Sr-O Bond Distances | 2.531 Å to 2.623 Å[7][8] | Monohydrate |
| Sr-S Bond Distances | 3.1618 Å and 3.2379 Å[7][8] | Monohydrate |
Experimental Protocols
Synthesis of Strontium Thiosulfate Monohydrate (SrS₂O₃·H₂O)
This protocol outlines the synthesis of single-crystal strontium thiosulfate monohydrate as derived from crystallographic studies[7].
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Deionized water
Procedure:
-
Prepare an aqueous solution by dissolving stoichiometric amounts of sodium thiosulfate pentahydrate and strontium nitrate in deionized water.
-
Store the resulting solution at ambient room temperature in a vessel that allows for slow solvent evaporation.
-
Allow the solvent to evaporate over a period of several months. This slow evaporation process is critical for the formation of high-quality single crystals from the highly concentrated mother liquor[7][9].
-
Once crystals have formed, isolate them from the remaining solution. By-products such as sodium nitrate (NaNO₃) and excess strontium nitrate may also crystallize and should be separated[7].
-
The identity and purity of the resulting SrS₂O₃·H₂O crystals can be confirmed using X-ray powder diffraction[7].
An alternative preparative reaction involves the combination of strontium chloride (SrCl₂) and sodium thiosulfate (Na₂S₂O₃)[4][5].
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of strontium thiosulfate monohydrate crystals.
Caption: Workflow for the synthesis of strontium thiosulfate monohydrate.
Relevance in Research and Drug Development
While direct applications of strontium thiosulfate in drug development are not extensively documented, the properties of the thiosulfate anion, primarily studied through sodium thiosulfate (STS), offer significant therapeutic potential. STS is a non-toxic compound used as a food preservative and has a history of medical use[12][13].
Potential Therapeutic Roles of the Thiosulfate Anion:
-
Antidote and Cytoprotective Agent: STS is a well-established antidote for cyanide poisoning[13]. It is also administered to mitigate the nephrotoxicity and other adverse effects of cisplatin, a widely used chemotherapy agent[12][13].
-
Anti-calcification: The thiosulfate ion acts as an anti-calcification agent and has been used to treat calciphylaxis, a rare and serious disorder involving the calcification of small blood vessels[12][13].
-
Antioxidant and Anti-inflammatory Properties: Thiosulfate exhibits antioxidant and vasodilatory properties[12][13]. It has shown promise as an anti-inflammatory agent in preclinical models of acute liver failure[13].
The strontium cation (Sr²⁺) itself is known for its effects on bone metabolism, with strontium ranelate having been used in the treatment of osteoporosis. The combination of the biologically active strontium cation with the therapeutically versatile thiosulfate anion could present novel opportunities in drug development, particularly in areas combining bone health with the management of oxidative stress or calcification-related disorders. Further research is required to explore the specific pharmacological profile and potential applications of strontium thiosulfate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Strontium thiosulphate | O3S2Sr | CID 22743588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. STRONTIUM THIOSULFATE [chemicalbook.com]
- 4. STRONTIUM THIOSULFATE CAS#: [m.chemicalbook.com]
- 5. STRONTIUM THIOSULFATE [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of strontium thiosulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 15123-90-7 | Benchchem [benchchem.com]
- 10. Crystal structure of strontium thio-sulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 15123-90-7 [chemicalbook.com]
- 12. jneurology.com [jneurology.com]
- 13. Medical uses of Sodium thiosulfate [jneurology.com]
Strontium thiosulphate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the fundamental physicochemical properties of strontium thiosulfate. The information is intended to serve as a foundational reference for professionals engaged in research and development activities that may involve this compound.
Physicochemical Data
The essential identifiers and properties of strontium thiosulfate are summarized in the table below. These values are compiled from various chemical data sources.
| Parameter | Value | Source |
| CAS Registry Number | 15123-90-7 | [1] |
| Molecular Formula | SrS₂O₃ | [2] |
| Molecular Weight | 199.7482 g/mol | [2][3] |
| 199.8 g/mol | [1] | |
| 199.7502 g/mol | [2][4] | |
| Synonyms | Strontium thiosulphate, EINECS 239-186-5 | [1] |
| IUPAC Name | strontium;dioxido-oxo-sulfanylidene-lambda6-sulfane | [1] |
Note on Molecular Weight: The minor variations observed in the molecular weight values are typical and depend on the calculation methods and isotopic abundance data used by different databases.
Further Research and Applications
Currently, detailed experimental protocols, established signaling pathways, and specific applications in drug development for strontium thiosulfate are not extensively documented in readily available scientific literature. Further investigation into specialized databases and research publications may be necessary to uncover more in-depth information relevant to its biological activity and potential therapeutic uses.
As no specific experimental workflows or signaling pathways involving strontium thiosulfate were identified, diagrams are not included in this guide. Researchers interested in the potential applications of this compound are encouraged to conduct exploratory studies to elucidate its mechanisms of action and therapeutic potential.
References
An In-depth Technical Guide to the Synthesis and Preparation of Strontium Thiosulphate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of strontium thiosulphate crystals. This compound, an inorganic compound with potential applications in various scientific fields, can be synthesized in different hydrated forms, primarily as a monohydrate (SrS₂O₃·H₂O) and a pentahydrate (SrS₂O₃·5H₂O).[1] This document details the established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthesis workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common hydrates is presented in Table 1. This data is crucial for understanding the behavior of the compound under various experimental conditions.
Table 1: Physicochemical Properties of this compound and its Hydrates
| Property | Value | Form | Reference |
| Molecular Formula | SrS₂O₃ | Anhydrous | [2][3] |
| Molecular Weight | 199.75 g/mol | Anhydrous | [2][3] |
| Appearance | Fine needles | Pentahydrate | [2] |
| Density | 2.17 g/cm³ | Pentahydrate | [2] |
| Solubility in Water | 12.5 g/100 mL at 15°C | Pentahydrate | [2] |
| Solubility in Alcohol | Insoluble | Pentahydrate | [2] |
| Decomposition Temperature | 225°C (loses 4 H₂O at 100°C) | Pentahydrate | [2] |
Synthesis Methodologies
The primary method for synthesizing this compound crystals is through a double displacement reaction in an aqueous solution. This involves reacting a soluble strontium salt with a soluble thiosulphate salt. The two most commonly cited methods are detailed below.
Experimental Protocol 1: Synthesis of this compound Monohydrate Crystals
This protocol is adapted from the method described for the growth of single crystals of SrS₂O₃·H₂O.[1]
Materials:
-
Sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium thiosulphate pentahydrate and strontium nitrate.
-
The solution should be stored at room temperature.
-
Allow the solvent to evaporate very slowly over a period of several months.
-
Single crystals of this compound monohydrate will form in the highly concentrated solution.
-
Isolate the crystals from the remaining mother liquor. Note that crystals of sodium nitrate (NaNO₃) and unreacted strontium nitrate may also be present.
Experimental Protocol 2: General Synthesis of this compound Pentahydrate
This protocol describes a more general method for the preparation of this compound pentahydrate.[2]
Materials:
-
Sodium thiosulphate (Na₂S₂O₃)
-
Strontium chloride (SrCl₂)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium thiosulphate.
-
Prepare an aqueous solution of strontium chloride.
-
Mix the two solutions to initiate the precipitation of this compound. The reaction is as follows: SrCl₂ + Na₂S₂O₃ → SrS₂O₃ + 2NaCl
-
To crystallize the pentahydrate form (SrS₂O₃·5H₂O), the resulting solution should be evaporated at a low temperature.
-
The salt will crystallize out of the solution.
Logical Workflow for Synthesis
The general workflow for the synthesis of this compound crystals via aqueous solution reaction is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound crystals.
Structural Information
The crystal structure of this compound monohydrate has been determined to be in the P1 space group.[1][4][5] In this structure, the strontium ion (Sr²⁺) is coordinated by two terminal sulfur atoms and six oxygen atoms from the thiosulphate ions, as well as one oxygen atom from a water molecule.[1] Two of the thiosulphate anions act as bidentate ligands, while four act as monodentate ligands.[1] The crystal structure consists of ionically interacting layers that are connected by hydrogen bonds.[1]
Table 2: Crystallographic Data for this compound Monohydrate
| Parameter | Value | Reference |
| Crystal System | Triclinic | [4] |
| Space Group | P1 | [1][4][5] |
| a (Å) | 4.6858 (2) | [4] |
| b (Å) | 5.9178 (3) | [4] |
| c (Å) | 9.0167 (4) | [4] |
| α (°) | 84.889 (2) | [4] |
| β (°) | 87.284 (2) | [4] |
| γ (°) | 80.785 (2) | [4] |
| Volume (ų) | 245.68 (2) | [4] |
| Z | 2 | [4] |
Considerations for Drug Development
While this guide focuses on the fundamental synthesis of this compound, professionals in drug development should consider several additional factors. The purity of the final product is paramount, and techniques such as recrystallization may be necessary to remove byproducts like sodium salts. The hydrated state of the crystals can significantly impact their stability and solubility, which are critical parameters for pharmaceutical formulations. Further characterization using techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) would be essential to ensure the desired crystalline form and thermal stability for any potential therapeutic application. The potential for strontium-containing compounds in applications such as osteoarthritis treatment suggests that derivatives of this compound could be of interest.[6]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. STRONTIUM THIOSULFATE [chemicalbook.com]
- 3. This compound | O3S2Sr | CID 22743588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of strontium thio-sulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of strontium chondroitin sulfate and the evaluation of its capability to attenuate osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Strontium Thiosulfate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of strontium thiosulfate (SrS₂O₃), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of extensive quantitative data in published literature, this guide presents the known solubility values and focuses on detailed experimental protocols for researchers to determine solubility in aqueous and organic media.
Introduction to Strontium Thiosulfate
Strontium thiosulfate is an inorganic salt that can exist in various hydrated forms, most commonly as the monohydrate (SrS₂O₃·H₂O) and the pentahydrate (SrS₂O₃·5H₂O).[1] The degree of hydration is a critical factor influencing its physical properties, including solubility. The pentahydrate can be synthesized through the reaction of a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂), with sodium thiosulfate (Na₂S₂O₃).[1][2] The specific hydrate obtained can depend on the crystallization conditions.[1]
Aqueous Solubility of Strontium Thiosulfate
The solubility of strontium thiosulfate in water is temperature-dependent. The available quantitative data is sparse and pertains to specific hydrated forms.
Table 1: Quantitative Solubility of Strontium Thiosulfate Hydrates in Water
| Hydrate Form | Temperature (°C) | Solubility ( g/100 mL) |
| Pentahydrate (SrS₂O₃·5H₂O) | 15 | 12.5[2][3] |
Note: The solubility is for the anhydrous form of the salt dissolved in 100g of water, as is standard in many handbooks.[4]
Solubility of Strontium Thiosulfate in Organic Solvents
Qualitative assessments have shown that strontium thiosulfate is generally insoluble in common organic solvents.
Table 2: Qualitative Solubility of Strontium Thiosulfate in Organic Solvents
| Solvent | Solubility |
| Ethanol | Insoluble[2][3] |
| Acetone | Insoluble[2] |
Experimental Protocols for Solubility Determination
Given the limited published data, the following sections provide detailed methodologies for the experimental determination of strontium thiosulfate solubility.
A common method for the synthesis of strontium thiosulfate involves the reaction of sodium thiosulfate with strontium chloride.[2]
Protocol:
-
Prepare separate aqueous solutions of sodium thiosulfate (Na₂S₂O₃) and strontium chloride (SrCl₂).
-
Slowly add the sodium thiosulfate solution to the strontium chloride solution with constant stirring.
-
A precipitate of strontium thiosulfate will form. The resulting pentahydrate can be crystallized by evaporating the solution at a low temperature.[2]
-
Isolate the crystals by filtration and dry them appropriately. It is crucial to characterize the resulting hydrate form using techniques such as X-ray diffraction or thermal analysis.
The isothermal equilibrium method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of strontium thiosulfate to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass container connected to a water bath).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and the equilibration time should be determined by taking samples at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant saturated solution, ensuring no solid particles are transferred. This can be achieved using a syringe with a filter.
-
Analysis: Determine the concentration of strontium thiosulfate in the saturated solution. A common and accurate method for inorganic salts is gravimetric analysis.
Protocol:
-
Accurately weigh an empty, dry evaporating dish.
-
Transfer the known volume of the filtered saturated solution obtained from the isothermal equilibrium experiment into the pre-weighed evaporating dish.
-
Weigh the evaporating dish with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent (water) by heating the evaporating dish in a drying oven at a temperature below the decomposition temperature of strontium thiosulfate. The pentahydrate loses four water molecules at 100°C and decomposes at 225°C.[2] A temperature of around 80-90°C is advisable.
-
Once all the water has evaporated, cool the evaporating dish containing the dry strontium thiosulfate residue in a desiccator to prevent moisture absorption.
-
Weigh the cooled evaporating dish with the residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation: The solubility can be calculated as grams of strontium thiosulfate per 100 mL or 100 g of water.
The same isothermal equilibrium method can be applied to determine the solubility of strontium thiosulfate in organic solvents.
Protocol:
-
Follow steps 1-4 of the isothermal equilibrium method (Section 4.2), replacing deionized water with the organic solvent of interest.
-
For the analysis (Step 5), if the solubility is very low, gravimetric analysis as described in Section 4.3 can be used.
-
Alternatively, for low concentrations, more sensitive analytical techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) or atomic absorption spectroscopy (AAS) can be used to determine the concentration of strontium in the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the aqueous solubility of strontium thiosulfate.
Caption: Experimental workflow for the synthesis and solubility determination of strontium thiosulfate.
Signaling Pathways
The concept of signaling pathways is relevant to biological and pharmacological contexts, involving complex cascades of molecular interactions within or between cells. As strontium thiosulfate is a simple inorganic salt, it does not directly participate in or modulate biological signaling pathways in the conventional sense. Its biological effects, if any, would likely be due to the physiological roles of strontium and thiosulfate ions separately after dissociation.
Conclusion
This guide provides the currently available data on the solubility of strontium thiosulfate in water and organic solvents. The scarcity of comprehensive quantitative data highlights the need for further experimental investigation. The detailed protocols provided herein offer a robust framework for researchers to accurately determine the solubility of strontium thiosulfate in various media, which is essential for its application in research and development. When conducting such studies, careful attention must be paid to the specific hydrate form of the salt being investigated, as this will significantly impact the measured solubility.
References
Crystal Structure of Strontium Thiosulphate Hydrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structures of strontium thiosulphate hydrates, focusing on the monohydrate and pentahydrate forms. It includes detailed crystallographic data, experimental protocols for synthesis and analysis, and visualizations of key experimental workflows.
Introduction
This compound (SrS₂O₃) exists in hydrated forms, with the monohydrate (SrS₂O₃·H₂O) and pentahydrate (SrS₂O₃·5H₂O) being the most well-characterized. The arrangement of water molecules and the coordination environment of the strontium ion significantly influence the crystal packing and physicochemical properties of these compounds. Understanding these structures is crucial for applications in various fields, including materials science and pharmaceuticals.
Crystal Structure Analysis
The crystal structures of this compound monohydrate and pentahydrate have been determined by single-crystal X-ray diffraction. A summary of their crystallographic data is presented below.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound monohydrate and pentahydrate.
Table 1: Crystal Data and Structure Refinement for this compound Monohydrate (SrS₂O₃·H₂O) [1]
| Parameter | Value |
| Chemical Formula | SrS₂O₃·H₂O |
| Formula Weight | 217.76 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.6858 (2) |
| b (Å) | 5.9178 (3) |
| c (Å) | 9.0167 (4) |
| α (°) | 84.889 (2) |
| β (°) | 87.284 (2) |
| γ (°) | 80.785 (2) |
| Volume (ų) | 245.68 (2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 2.944 |
| Absorption Coefficient (μ) (mm⁻¹) | 11.72 |
| Temperature (K) | 297 |
Table 2: Crystal Data and Structure Refinement for this compound Pentahydrate (SrS₂O₃·5H₂O) [2][3][4]
| Parameter | Value |
| Chemical Formula | SrS₂O₃·5H₂O |
| Formula Weight | 289.82 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 24.220 (3) |
| b (Å) | 7.213 (1) |
| c (Å) | 12.012 (2) |
| β (°) | 103.58 (2) |
| Volume (ų) | 2038.2 (5) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.888 |
| Temperature (K) | 293 |
Data for this compound Pentahydrate is based on the findings of Held & Bohatý (2004) as cited in subsequent literature.[2][3][4]
Structural Commentary
This compound Monohydrate (SrS₂O₃·H₂O): The crystal structure of the monohydrate consists of layers parallel to the crystallographic ab plane.[5][6] The strontium ion (Sr²⁺) is in an [8+1] coordination environment, bonded to six oxygen atoms and two sulfur atoms from the thiosulphate anions, and one oxygen atom from a water molecule.[5][6] The thiosulphate anions act as both bidentate and monodentate ligands. These layers are interconnected by hydrogen bonds involving the water molecules and the thiosulphate anions.[5][6]
This compound Pentahydrate (SrS₂O₃·5H₂O): In the pentahydrate, the strontium ion is coordinated by water molecules and oxygen atoms from the thiosulphate anions. The presence of a larger number of water molecules leads to a more complex hydrogen-bonding network compared to the monohydrate. The structural framework of the pentahydrate is closely related to that of the monohydrate, with the additional water molecules occupying positions between the layers, leading to a larger unit cell volume.[1]
Experimental Protocols
This section details the methodologies for the synthesis of this compound hydrates and the analytical techniques used for their characterization.
Synthesis of this compound Hydrates
3.1.1. Synthesis of this compound Monohydrate (SrS₂O₃·H₂O) [5]
-
Preparation of Solutions: Prepare an aqueous solution of sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O) and an aqueous solution of strontium nitrate (Sr(NO₃)₂).
-
Crystallization: Mix the two solutions. Store the resulting solution at room temperature and allow the solvent to evaporate slowly over several months.
-
Isolation of Crystals: Single crystals of SrS₂O₃·H₂O will form in the highly concentrated solution. Isolate the crystals from the mother liquor. Byproducts such as NaNO₃ and unreacted Sr(NO₃)₂ may also crystallize.
3.1.2. Synthesis of this compound Pentahydrate (SrS₂O₃·5H₂O) [2]
-
Reaction Mixture: Prepare aqueous solutions of sodium thiosulphate (Na₂S₂O₃) and strontium nitrate (Sr(NO₃)₂).
-
Crystallization Conditions: Combine the solutions. The pentahydrate is reported to crystallize from these aqueous solutions. However, these solutions have a tendency to decompose, which can inhibit the growth of large single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
A general protocol for the determination of crystal structures of this compound hydrates using SC-XRD is as follows:
-
Crystal Mounting: A suitable single crystal of the hydrate is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The diffraction data are collected at a specific temperature (e.g., 297 K for the monohydrate) by rotating the crystal and recording the diffraction pattern at various orientations.
-
Data Reduction and Structure Solution: The collected diffraction intensities are processed to yield a set of unique reflections. The crystal structure is then solved using direct methods or Patterson synthesis.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final atomic positions, bond lengths, and bond angles.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition and phase transitions of the hydrated crystals.
3.3.1. General Protocol for TGA/DSC of Hydrated Salts
-
Sample Preparation: A small, accurately weighed amount of the crystalline hydrate is placed in an appropriate sample pan (e.g., aluminum or alumina).
-
Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve records the mass loss as a function of temperature, indicating dehydration and decomposition events. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, and decomposition.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and structural determination of this compound hydrates.
Caption: Synthesis workflow for this compound hydrates.
Caption: Workflow for single-crystal X-ray diffraction analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of sodium thiosulfate dihydrate and comparison to the pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of strontium thiosulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of strontium thio-sulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Strontium Thiosulphate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium thiosulphate (SrS₂O₃) is an inorganic compound that has garnered interest in various chemical and materials science applications. As with other alkaline earth metal thiosulphates, it is primarily known and studied in its hydrated forms. This document provides an in-depth guide to the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on its crystalline hydrates. For professionals in drug development, the detailed characterization of this compound, including its solubility and thermal stability, offers insights into the behavior of strontium-containing salts and thiosulphate-based molecules.
Discovery and History
The history of this compound is intrinsically linked to the discovery of its constituent element, strontium, and the characterization of thiosulphates. The element strontium was first identified as a distinct substance in 1790 by Adair Crawford and William Cruickshank in a mineral sample from a lead mine in Strontian, Scotland.[1][2] It was later isolated as a metal in 1808 by Sir Humphry Davy through electrolysis.[1][3]
Thiosulphates, as a class of chemical compounds, have been a subject of study in inorganic chemistry for a considerable time. However, pure thiosulphuric acid was only successfully synthesized recently.[4] The salts of thiosulphuric acid, including those of the alkaline earth metals, are more stable and have been more extensively explored, existing predominantly as hydrates.[4] To date, two crystalline hydrates of this compound have been structurally characterized: this compound pentahydrate (SrS₂O₃·5H₂O) and this compound monohydrate (SrS₂O₃·H₂O).[4]
Physicochemical and Structural Properties
The known properties of this compound are primarily associated with its hydrated forms. The following tables summarize the available quantitative data for both the anhydrous compound and its common hydrates.
General Properties
| Property | Value | Source(s) |
| Anhydrous this compound (SrS₂O₃) | ||
| Molecular Formula | O₃S₂Sr | [5][6] |
| Molecular Weight | 199.75 g/mol | [7] |
| CAS Number | 15123-90-7 | [5][6] |
| This compound Pentahydrate (SrS₂O₃·5H₂O) | ||
| Appearance | Fine needles | [7] |
| Density | 2.17 g/cm³ | [7] |
| Solubility in Water | 12.5 g/100 mL at 15°C | [7] |
| Solubility in Organic Solvents | Insoluble in ethanol and acetone | [7] |
Thermal Stability
| Compound | Conditions | Observation | Source(s) |
| SrS₂O₃·5H₂O | Heating to 100°C | Loses four water molecules of hydration | [7] |
| Heating to 225°C | Decomposes | [7] | |
| Decomposition in air | Forms sulfur and strontium sulfate | [7] |
Crystallographic Data for this compound Monohydrate (SrS₂O₃·H₂O)
| Parameter | Value | Source(s) |
| Crystal System | Triclinic | [4] |
| Space Group | P1 | [4] |
| a | 4.6858 (2) Å | [4] |
| b | 5.9178 (3) Å | [4] |
| c | 9.0167 (4) Å | [4] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound hydrates are crucial for obtaining pure crystalline products. The following protocols are based on published methodologies.
Synthesis of this compound Pentahydrate (SrS₂O₃·5H₂O)
This synthesis is achieved through a precipitation reaction followed by controlled crystallization.
Materials:
-
Strontium chloride (SrCl₂)
-
Sodium thiosulphate (Na₂S₂O₃)
-
Distilled water
Procedure:
-
Prepare separate aqueous solutions of strontium chloride and sodium thiosulphate.
-
Mix the two solutions to initiate the reaction: SrCl₂ + Na₂S₂O₃ → SrS₂O₃ + 2NaCl.[7]
-
Due to the moderate solubility of this compound, the resulting solution must be evaporated at a low temperature to induce crystallization.[7]
-
The salt-out temperature is approximately -9.4°C (15°F).[7]
-
Crystals of this compound pentahydrate will form and can be collected by filtration.
Synthesis of this compound Monohydrate (SrS₂O₃·H₂O)
The monohydrate is typically obtained through slow evaporation from an aqueous solution.
Materials:
-
Strontium nitrate (Sr(NO₃)₂)
-
Sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O)
-
Distilled water
Procedure:
-
Prepare an aqueous solution containing both strontium nitrate and sodium thiosulphate pentahydrate.[4]
-
Store the solution at room temperature, allowing the solvent to evaporate very slowly over a period of several months.[4]
-
Single crystals of this compound monohydrate will form in the highly concentrated mother liquor.[4]
-
Isolate the crystals from the solution. Note that byproducts such as sodium nitrate (NaNO₃) and unreacted strontium nitrate may also crystallize.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound hydrates via aqueous reaction.
Caption: General synthesis pathway for this compound hydrates.
Logical Relationship of this compound Hydrates
This diagram illustrates the relationship between the anhydrous form and the characterized hydrates of this compound.
Caption: Relationship between this compound and its hydrates.
References
- 1. Strontium - Wikipedia [en.wikipedia.org]
- 2. Strontium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. Alkaline earth metal - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound | O3S2Sr | CID 22743588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. STRONTIUM THIOSULFATE [amp.chemicalbook.com]
A Technical Guide to Strontium Thiosulfate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: While naturally occurring strontium thiosulfate minerals have not been identified, synthetic strontium thiosulfate hydrates, specifically the monohydrate (SrS₂O₃·H₂O) and pentahydrate (SrS₂O₃·5H₂O), have been characterized. This technical guide provides a comprehensive overview of the synthesis, crystallographic properties, and thermal behavior of these compounds. Drawing on the known biological activities of other strontium compounds, particularly in bone metabolism, we also explore potential avenues of research for strontium thiosulfate in drug development and biomaterials.
Introduction: The Absence of Natural Occurrence
An extensive review of geological and mineralogical literature reveals no definitive evidence for the natural occurrence of strontium thiosulfate minerals. The primary natural sources of strontium are the minerals celestite (strontium sulfate, SrSO₄) and strontianite (strontium carbonate, SrCO₃). Thiosulfates in nature are typically associated with microbial activity in specific sulfur-rich environments, but a stable strontium thiosulfate mineral has not been documented. Therefore, the study of strontium thiosulfate is confined to synthetically produced compounds.
Synthesis of Strontium Thiosulfate Hydrates
The primary method for synthesizing strontium thiosulfate hydrates is through aqueous solution precipitation. The degree of hydration appears to be sensitive to crystallization conditions.
This protocol is based on the method described for the synthesis of single crystals for X-ray diffraction analysis.[1]
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of sodium thiosulfate pentahydrate and strontium nitrate.
-
Mix the two solutions in a suitable reaction vessel (e.g., a beaker).
-
Store the resulting solution at room temperature.
-
Allow the solvent to evaporate very slowly over a period of several months.
-
Single crystals of strontium thiosulfate monohydrate will form as the solution becomes highly concentrated.
-
Isolate the crystals from the remaining mother liquor. Note that crystals of sodium nitrate (NaNO₃) and unreacted strontium nitrate may also be present.
Quantitative Data and Characterization
The synthesized strontium thiosulfate hydrates have been characterized primarily by single-crystal X-ray diffraction.
The crystallographic data for strontium thiosulfate monohydrate (SrS₂O₃·H₂O) is well-documented.[1][2][3]
| Parameter | Value for SrS₂O₃·H₂O |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 5.8631(2) Å, b = 7.1539(3) Å, c = 7.7801(3) Å |
| α = 101.993(3)°, β = 109.435(3)°, γ = 97.106(3)° | |
| Volume | 291.13(2) ų |
| Z | 2 |
| Calculated Density | 2.49 g/cm³ |
| S-S Bond Length | 2.0044(7) Å |
| Average S-O Bond Length | ~1.47 Å |
Table 1: Crystallographic data for strontium thiosulfate monohydrate.
For strontium thiosulfate pentahydrate (SrS₂O₃·5H₂O), it is reported to crystallize in a monoclinic system.[4]
Thermal analysis data is available for the pentahydrate form.[5]
| Compound | Event | Temperature |
| SrS₂O₃·5H₂O | Loss of four water molecules of hydration | 100°C |
| Decomposition | 225°C |
Table 2: Thermal decomposition data for strontium thiosulfate pentahydrate.
Potential Biological Relevance and Future Directions
While no direct biological studies on strontium thiosulfate have been published, the known effects of strontium ions (Sr²⁺) on bone metabolism provide a strong rationale for future investigation. Strontium, particularly in the form of strontium ranelate, has been used as a therapeutic agent for osteoporosis.[6] It is believed to have a dual action: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[6][7]
The Wnt/β-catenin signaling pathway is a key regulator of osteoblast differentiation and function. Strontium has been shown to activate this pathway, leading to increased expression of osteogenic markers.[6]
-
Controlled Synthesis: Developing more controlled and reproducible synthesis methods to selectively produce the monohydrate or pentahydrate forms.
-
Bioactivity Studies: Investigating the effects of strontium thiosulfate on osteoblast and osteoclast cell cultures to determine if it exhibits the same dual action as other strontium compounds.
-
Biomaterial Formulation: Exploring the incorporation of strontium thiosulfate into biocompatible scaffolds for bone tissue engineering applications.[8]
-
Pharmacokinetics and Toxicology: If bioactivity is confirmed, evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of strontium thiosulfate.
Conclusion
Strontium thiosulfate remains a compound of primarily academic interest due to the lack of a known natural mineral form. However, the established synthetic routes and detailed characterization of its hydrated forms provide a solid foundation for further research. Given the therapeutic potential of strontium in bone-related disorders, strontium thiosulfate represents an unexplored candidate for drug development and advanced biomaterials. Future studies should focus on its biological activity to unlock its potential in regenerative medicine.
References
- 1. Crystal structure of strontium thiosulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of strontium thio-sulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STRONTIUM THIOSULFATE [chemicalbook.com]
- 6. The Effects of the Addition of Strontium on the Biological Response to Calcium Phosphate Biomaterials: A Systematic Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Bioactive Strontium Compounds in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Strontium Thiosulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of strontium thiosulfate, a compound with potential applications in various fields, including as a precursor in drug development and material science. The following sections detail the chemical principles, necessary reagents and equipment, and step-by-step procedures for the synthesis of two hydrated forms of strontium thiosulfate: the pentahydrate and the monohydrate.
Chemical and Physical Properties
A summary of the key quantitative data for strontium thiosulfate is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | SrS₂O₃ | [1][2][3] |
| Molecular Weight | 199.75 g/mol | [1][2][3] |
| Appearance | Fine, needle-like crystals | [2][4] |
| Solubility in Water | 12.5 g/100 mL at 15°C | [1][2][5] |
| Solubility in Organic Solvents | Insoluble in ethanol and acetone | [1][2][5] |
| Density (Pentahydrate) | 2.17 g/cm³ | [1][2][5] |
| Decomposition Temperature | Decomposes at 225°C. The pentahydrate loses four water molecules at 100°C. | [1][2][5] |
Experimental Protocols
Two primary methods for the synthesis of strontium thiosulfate are detailed below. The first protocol describes the synthesis of strontium thiosulfate pentahydrate (SrS₂O₃·5H₂O) via a precipitation reaction between strontium chloride and sodium thiosulfate. The second protocol outlines the synthesis of strontium thiosulfate monohydrate (SrS₂O₃·H₂O) through the slow evaporation method, suitable for producing high-purity crystals.
Protocol 1: Synthesis of Strontium Thiosulfate Pentahydrate (SrS₂O₃·5H₂O)
This method is based on the double displacement reaction between strontium chloride and sodium thiosulfate in an aqueous solution.[1][2]
Reaction:
SrCl₂(aq) + Na₂S₂O₃(aq) → SrS₂O₃(s) + 2NaCl(aq)
Materials and Equipment:
-
Strontium chloride (SrCl₂)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate (optional, for dissolution)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Crystallizing dish
-
Refrigerator or cold bath
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 1 M solution of strontium chloride by dissolving 15.85 g of SrCl₂ in 100 mL of distilled water.
-
Prepare a 1 M solution of sodium thiosulfate by dissolving 24.82 g of Na₂S₂O₃·5H₂O in 100 mL of distilled water. Gentle warming may be required to fully dissolve the salts.
-
-
Reaction:
-
Place the strontium chloride solution in a beaker on a magnetic stirrer.
-
Slowly add the sodium thiosulfate solution to the strontium chloride solution while stirring continuously.
-
A white precipitate of strontium thiosulfate may begin to form.
-
-
Crystallization:
-
Isolation and Purification:
-
Once a significant amount of crystalline precipitate has formed, collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove the soluble sodium chloride byproduct.
-
Further wash the crystals with ethanol to aid in drying.
-
-
Drying:
-
Dry the collected crystals in a desiccator over a suitable drying agent (e.g., silica gel) at room temperature. The product is strontium thiosulfate pentahydrate.
-
Protocol 2: Synthesis of Strontium Thiosulfate Monohydrate (SrS₂O₃·H₂O)
This protocol is adapted from a method used to grow single crystals of strontium thiosulfate monohydrate and is suitable for obtaining a high-purity product, albeit over a longer time frame.[5][6]
Reaction:
Sr(NO₃)₂(aq) + Na₂S₂O₃(aq) + H₂O(l) → SrS₂O₃·H₂O(s) + 2NaNO₃(aq)
Materials and Equipment:
-
Strontium nitrate (Sr(NO₃)₂)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Distilled water
-
Beaker or flask
-
Parafilm or other breathable cover
Procedure:
-
Prepare the Solution:
-
Prepare an aqueous solution containing equimolar amounts of strontium nitrate and sodium thiosulfate pentahydrate. For example, dissolve 2.12 g of Sr(NO₃)₂ and 2.48 g of Na₂S₂O₃·5H₂O in 100 mL of distilled water in a beaker.
-
-
Slow Evaporation:
-
Cover the beaker with a breathable material like Parafilm, punching a few small holes in it to allow for very slow evaporation.
-
Store the solution undisturbed at room temperature for an extended period (several weeks to months).[5]
-
-
Crystal Growth and Isolation:
-
Over time, single crystals of strontium thiosulfate monohydrate will form as the solvent slowly evaporates.
-
Once crystals of a desired size have formed, carefully decant the mother liquor.
-
Isolate the crystals. Note that the crystalline byproducts may include sodium nitrate and unreacted strontium nitrate.[5]
-
-
Washing and Drying:
-
Gently wash the collected crystals with a minimal amount of cold distilled water.
-
Dry the crystals at room temperature.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of strontium thiosulfate via the precipitation method (Protocol 1).
Chemical Reaction Pathway
The synthesis of strontium thiosulfate is a straightforward double displacement reaction. The following diagram illustrates the ionic interactions leading to the formation of the product.
References
- 1. STRONTIUM THIOSULFATE [amp.chemicalbook.com]
- 2. STRONTIUM THIOSULFATE CAS#: [m.chemicalbook.com]
- 3. Strontium thiosulphate | O3S2Sr | CID 22743588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. STRONTIUM THIOSULFATE [chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
Applications of Strontium Compounds in Biomedical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, an alkaline earth metal chemically similar to calcium, has garnered significant attention in biomedical research for its diverse therapeutic applications. Its unique ability to interact with bone and other tissues has led to the development of various strontium-based compounds for the treatment of osteoporosis, palliation of cancer-related bone pain, and management of dentin hypersensitivity. This document provides detailed application notes and experimental protocols for key strontium compounds, including strontium ranelate, strontium-89 chloride, strontium chloride, and strontium-substituted biomaterials. The information is intended to guide researchers and drug development professionals in the evaluation and application of these compounds in a laboratory and preclinical setting.
I. Strontium Ranelate in Osteoporosis Research
Strontium ranelate is recognized for its dual mechanism of action in bone remodeling, simultaneously stimulating bone formation and inhibiting bone resorption.[1][2] This unique property makes it an effective agent for increasing bone mineral density and reducing fracture risk in osteoporotic patients.[3][4]
Application Note:
Strontium ranelate serves as a valuable tool in preclinical osteoporosis research to investigate the molecular mechanisms of bone regeneration and to evaluate novel anti-osteoporotic therapies. Its effects on osteoblasts and osteoclasts are mediated through the activation of the calcium-sensing receptor (CaSR) and modulation of key signaling pathways, including the RANKL/OPG and Wnt/β-catenin pathways.[5][6]
Quantitative Data Summary:
The clinical efficacy of strontium ranelate in postmenopausal women with osteoporosis has been demonstrated in large-scale clinical trials.
Table 1: Clinical Efficacy of Strontium Ranelate (2 g/day ) in Postmenopausal Women with Osteoporosis
| Parameter | Study | Duration | Key Findings |
| Vertebral Fracture Risk Reduction | SOTI | 3 years | 41% reduction in the risk of new vertebral fractures compared to placebo.[3] |
| SOTI | 4 years | 35% reduction in the risk of vertebral fractures in women aged 50-65.[7] | |
| Non-Vertebral Fracture Risk Reduction | TROPOS | 3 years | 16% reduction in the risk of all non-vertebral fractures.[4] |
| Hip Fracture Risk Reduction | TROPOS | 3 years | 36% reduction in a high-risk subgroup (age ≥74 years and femoral neck T-score ≤-2.4).[3] |
| Bone Mineral Density (BMD) Increase | SOTI & TROPOS | 3 years | Lumbar spine BMD increased by an average of 14.4% and femoral neck BMD by 8.3% relative to placebo.[8] |
| MALEO | 2 years | In men, lumbar spine BMD increased by 9.7% compared to 2.0% with placebo.[9] |
Signaling Pathway Diagram:
Experimental Protocols:
Protocol 1: In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Culture human or murine mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in a standard growth medium.
-
Induction of Differentiation: Once cells reach 70-80% confluency, switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Add strontium ranelate to the differentiation medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control group.
-
Alkaline Phosphatase (ALP) Activity Assay: After 7-14 days of culture, lyse the cells and measure ALP activity using a colorimetric assay.[10][11] Normalize ALP activity to the total protein content.
-
Mineralization Assay (Alizarin Red S Staining): After 21-28 days, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.[10] For quantification, destain and measure the absorbance of the extracted dye.
Protocol 2: In Vitro Osteoclast Activity Assay
-
Cell Culture: Isolate bone marrow macrophages (BMMs) from mice or use a murine macrophage cell line (e.g., RAW 264.7).
-
Induction of Osteoclastogenesis: Culture BMMs in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast formation.
-
Treatment: Add strontium ranelate at various concentrations to the culture medium.
-
TRAP Staining: After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated cells.
-
Resorption Pit Assay: Culture the cells on dentine discs or calcium phosphate-coated plates. After the culture period, remove the cells and visualize the resorption pits using microscopy.[12]
II. Strontium-89 Chloride in Cancer-Induced Bone Pain Research
Strontium-89 (89Sr) chloride is a radiopharmaceutical used for the palliation of pain in patients with bone metastases.[2] As a calcium analog, it is preferentially taken up in areas of high osteoblastic activity, such as metastatic bone lesions, where it emits beta radiation, leading to localized cell death and pain relief.[13]
Application Note:
In a research setting, 89SrCl2 can be used in animal models of metastatic bone cancer to study its efficacy in pain reduction, its effect on tumor growth within the bone, and its myelosuppressive side effects. It also serves as a benchmark for the development of novel bone-targeting radiopharmaceuticals.
Quantitative Data Summary:
Clinical studies have demonstrated the effectiveness of a single intravenous injection of Strontium-89 for pain palliation.
Table 2: Efficacy of Strontium-89 in Palliating Metastatic Bone Pain
| Parameter | Study Population | Dosage | Response Rate | Key Findings |
| Pain Relief | Prostate & Breast Cancer | 1.5 MBq/kg | 75-80% | Significant reduction in pain and analgesic use.[2] |
| Pain-Free Status | Prostate & Breast Cancer | 1.5 MBq/kg | 10-22% | A notable percentage of patients achieved complete pain relief.[2][14] |
| Combined Favorable Response | Prostate & Breast Cancer | 30-40 µCi/kg | 91% | Meaningful palliation observed in the majority of patients.[15] |
Experimental Workflow Diagram:
Experimental Protocol:
Protocol 3: In Vivo Model of Cancer-Induced Bone Pain
-
Animal Model: Use an established animal model of metastatic bone cancer, such as the intra-tibial or intra-femoral injection of cancer cells (e.g., prostate or breast cancer cell lines) in immunocompromised mice.
-
Treatment: Once bone metastases are established (confirmed by imaging), administer a single intravenous injection of 89SrCl2 at a clinically relevant dose. Include a saline-treated control group.
-
Pain Assessment: Monitor pain-related behaviors at regular intervals. This can include measurements of spontaneous pain (e.g., guarding of the affected limb) and evoked pain (e.g., response to mechanical or thermal stimuli).
-
Tumor Burden and Bone Destruction Assessment: Use imaging techniques such as micro-computed tomography (micro-CT) to quantify bone destruction and bioluminescence imaging (if using luciferase-expressing cancer cells) to monitor tumor growth.
-
Toxicity Monitoring: Monitor animal body weight and perform regular blood counts to assess for myelosuppression.
-
Endpoint Analysis: At the end of the study, collect tissues for histological analysis of tumor burden and bone architecture.
III. Strontium Chloride in Dental Research
Strontium chloride is an active ingredient in some toothpastes designed to alleviate dentin hypersensitivity.[1] It is thought to work by occluding the dentinal tubules, thereby blocking the transmission of external stimuli to the dental pulp.[16]
Application Note:
Strontium chloride can be incorporated into various dental formulations (e.g., toothpastes, gels, varnishes) for in vitro and in vivo studies to assess its efficacy in reducing dentin hypersensitivity and to investigate its mechanism of action on dentin permeability.
Quantitative Data Summary:
Clinical trials have evaluated the efficacy of toothpastes containing strontium chloride for the relief of dentin hypersensitivity.
Table 3: Clinical Efficacy of Strontium Chloride Toothpaste for Dentin Hypersensitivity
| Active Ingredient | Study Duration | Assessment Method | Key Findings |
| 10% Strontium Chloride | 12 weeks | Cold air stimulus, tactile stimulus, subjective response | Significantly greater reduction in hypersensitivity compared to placebo, with effects apparent within 2 weeks.[1] |
| 2% Strontium Chloride & 5% Potassium Nitrate | 3 days | Tactile hypersensitivity (Yeaple Probe), air blast hypersensitivity (Schiff Cold Air Scale) | Significant improvement in both tactile and air blast hypersensitivity scores compared to a control dentifrice.[17] |
Experimental Protocol:
Protocol 4: In Vitro Dentin Permeability Assay
-
Dentin Disc Preparation: Prepare dentin discs from extracted human or bovine teeth.
-
Baseline Permeability Measurement: Mount the dentin discs in a split-chamber device and measure the baseline hydraulic conductance (dentin permeability) by recording the flow of a buffer solution across the disc under a constant pressure.
-
Treatment: Apply a slurry of the strontium chloride-containing toothpaste or a control toothpaste to the outer surface of the dentin discs for a specified duration.
-
Post-Treatment Permeability Measurement: After treatment and rinsing, remeasure the hydraulic conductance to determine the reduction in dentin permeability.
-
SEM Analysis: Use scanning electron microscopy (SEM) to visualize the occlusion of dentinal tubules on the surface of the treated dentin discs.
IV. Strontium-Substituted Biomaterials in Bone Regeneration Research
Incorporating strontium into biomaterials such as bioactive glasses and calcium phosphates can enhance their osteogenic and anti-resorptive properties.[18][19] These strontium-releasing biomaterials are being investigated for applications in bone tissue engineering and as bone graft substitutes.
Application Note:
Strontium-substituted biomaterials are utilized in in vitro cell culture and in vivo animal models to evaluate their ability to promote bone regeneration, osseointegration, and to treat bone defects.[20][21] The release kinetics of strontium ions from the biomaterial is a critical parameter to consider in these studies.
Quantitative Data Summary:
In vivo studies in animal models have provided quantitative data on the enhanced bone regeneration capabilities of strontium-substituted biomaterials.
Table 4: In Vivo Efficacy of Strontium-Substituted Biomaterials in Bone Regeneration
| Biomaterial | Animal Model | Defect Model | Duration | Key Findings |
| Strontium-doped Bioactive Glass | Rabbit | Calvarial defect | 8 weeks | Significantly higher new bone formation (28.22%) compared to magnesium-doped (22.55%) and standard 45S5 Bioglass.[19][22] |
| Strontium-containing Mesoporous Bioactive Glasses | Sheep | Cavitary defect | - | Ossification area of 20% with Sr-MBG compared to 7% with MBG. Trabecular thickness of 30 µm with Sr-MBG versus 15 µm with MBG.[23] |
Synthesis and Biocompatibility Workflow:
Experimental Protocols:
Protocol 5: Synthesis of Strontium-Substituted Hydroxyapatite (Sr-HA) via Co-precipitation
-
Precursor Solutions: Prepare an aqueous solution of calcium nitrate and strontium nitrate in the desired molar ratio. Prepare a separate aqueous solution of diammonium hydrogen phosphate.[24][25]
-
Precipitation: Slowly add the phosphate solution to the calcium/strontium solution while maintaining a constant pH (around 10-11) by adding ammonium hydroxide.
-
Aging: Stir the resulting suspension at room temperature for several hours to allow for aging of the precipitate.
-
Washing and Drying: Filter the precipitate and wash it repeatedly with deionized water to remove any unreacted ions. Dry the resulting powder in an oven.
-
Characterization: Characterize the synthesized Sr-HA powder using X-ray diffraction (XRD) for phase purity and crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional groups, scanning electron microscopy (SEM) for morphology, and inductively coupled plasma mass spectrometry (ICP-MS) to determine the actual strontium substitution level.[26]
Protocol 6: In Vitro Biocompatibility Testing (ISO 10993-5: Cytotoxicity)
-
Extract Preparation: Prepare extracts of the strontium-substituted biomaterial by incubating it in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-12 standards.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or primary osteoblasts) in a 96-well plate.
-
Treatment: After cell attachment, replace the culture medium with the prepared extracts of the biomaterial (at different dilutions) and appropriate positive and negative controls.
-
Viability Assay: After 24-72 hours of incubation, assess cell viability using a quantitative assay such as the MTT or XTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[27]
Conclusion
Strontium compounds offer a wide range of opportunities for biomedical research and therapeutic development. The protocols and data presented here provide a foundation for researchers to explore the mechanisms of action and potential applications of these versatile compounds. As research progresses, further optimization of these protocols and the development of novel strontium-based materials are anticipated to lead to new and improved treatments for a variety of medical conditions.
References
- 1. Efficacy of strontium chloride in dental hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium ranelate reduces the risk of vertebral fracture in young postmenopausal women with severe osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
- 14. Strontium 89 therapy for the palliation of pain due to osseous metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strontium 89 for Palliation of Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bone-regeneration-by-novel-bioactive-glasses-containing-strontium-and-or-magnesium-a-preliminary-in-vivo-study - Ask this paper | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Use of bioactive glass doped with magnesium or strontium for bone regeneration: A rabbit critical-size calvarial defects study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo and clinical application of strontium-enriched biomaterials for bone regeneration: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Bone regeneration in sheep model induced by strontium-containing mesoporous bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of hydroxyapatite and strontium-substituted hydroxyapatite for bone replacement and osteoporosis treatment | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 25. revroum.lew.ro [revroum.lew.ro]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiosulfate as a Reducing Agent
Introduction
Thiosulfate (S₂O₃²⁻), an oxoanion of sulfur, is a versatile and cost-effective reducing agent widely employed in various chemical and biological applications. Its most common salt, sodium thiosulfate (Na₂S₂O₃), is a stable, water-soluble crystalline compound that serves as a primary reagent in analytical chemistry, a potent antidote in medicine, and a valuable component in drug development and industrial processes.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of thiosulfates as reducing agents.
Core Chemical Properties
The reducing power of thiosulfate stems from the ability of its sulfur atoms to exist in different oxidation states. In most of its reactions as a reducing agent, thiosulfate is oxidized to the tetrathionate ion (S₄O₆²⁻).[2]
The standard half-reaction is: 2S₂O₃²⁻(aq) → S₄O₆²⁻(aq) + 2e⁻
However, with stronger oxidizing agents like chlorine or bromine, thiosulfate can be oxidized all the way to sulfate (SO₄²⁻).
Quantitative Data: Reduction Potentials
The efficacy of a reducing agent is quantified by its standard reduction potential (E°). A more negative E° indicates a stronger reducing agent. The table below summarizes key reduction potentials relevant to thiosulfate chemistry.
| Half-Reaction | Standard Potential (E° vs. SHE) | Reference |
| S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻ | +0.08 V to +0.198 V | [3][4] |
| SO₃•⁻ + e⁻ ↔ SO₃²⁻ | +0.73 V | [5] |
| S₄O₆•³⁻ + e⁻ ↔ 2S₂O₃²⁻ | +1.07 V | [5] |
Application 1: Analytical Chemistry - Iodometric Titrations
One of the most prominent applications of sodium thiosulfate is in iodometric titrations, a method of indirect redox titration used to determine the concentration of oxidizing agents.[2][6] The process involves the addition of an excess of iodide (I⁻) to an oxidizing agent, which oxidizes the iodide to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate.
The key reaction is the reduction of iodine back to iodide by thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue-black complex with iodine.[7] The disappearance of this color marks the complete consumption of iodine.
Caption: Workflow for the standardization and use of sodium thiosulfate in iodometric titrations.
Protocol: Standardization of Sodium Thiosulfate with Potassium Dichromate
This protocol details the steps to accurately determine the concentration of a prepared sodium thiosulfate solution.
Reagents:
-
Potassium dichromate (K₂Cr₂O₇), primary standard grade
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 1 M
-
Starch indicator solution (1% w/v)
-
Deionized water
Procedure:
-
Prepare a standard K₂Cr₂O₇ solution: Accurately weigh a precise amount of dried K₂Cr₂O₇, dissolve it in deionized water, and dilute to a known volume in a volumetric flask.
-
Prepare an approximate Na₂S₂O₃ solution: Dissolve the required mass of Na₂S₂O₃·5H₂O in boiled, cooled deionized water.
-
Reaction setup: Pipette a known volume (e.g., 25.00 mL) of the standard K₂Cr₂O₇ solution into an Erlenmeyer flask.
-
Liberate Iodine: Add approximately 10 mL of 10% KI solution and 10 mL of 1 M H₂SO₄.[8] Swirl the flask, cover it, and allow it to stand in the dark for 5-10 minutes to ensure the complete reaction of dichromate with iodide.[8]
-
Titration: Titrate the liberated iodine with the prepared Na₂S₂O₃ solution. The brown solution will fade to a pale yellow.[7]
-
Add Indicator: When the solution is pale yellow, add 1-2 mL of starch indicator. The solution will turn a deep blue-black.[7][9]
-
Endpoint: Continue the titration dropwise, with constant swirling, until the blue-black color disappears, leaving a clear or pale green solution (due to the Cr³⁺ ion).[7][8]
-
Repeat: Perform the titration in triplicate to ensure precision.
-
Calculation: Use the stoichiometry of the reactions (Cr₂O₇²⁻ → 3I₂ and I₂ → 2S₂O₃²⁻) to calculate the exact molarity of the sodium thiosulfate solution.
Application 2: Drug Development and Clinical Use
Sodium thiosulfate has established roles in medicine, primarily leveraging its properties as a reducing agent and sulfur donor.[10][11]
Cyanide Antidote
Sodium thiosulfate is a critical component of the antidote for cyanide poisoning.[12][13] Cyanide exerts its toxicity by inhibiting cytochrome c oxidase in mitochondria, halting cellular respiration. Thiosulfate acts as a sulfur donor for the mitochondrial enzyme rhodanese, which detoxifies cyanide (CN⁻) by converting it to the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[14]
Caption: Mechanism of cyanide detoxification by sodium thiosulfate via the rhodanese enzyme.
Protection Against Cisplatin-Induced Ototoxicity
Cisplatin is a widely used and effective chemotherapy agent, but its use is often limited by severe side effects, including hearing loss (ototoxicity).[15] Sodium thiosulfate is FDA-approved to reduce the risk of ototoxicity in pediatric patients treated with cisplatin.[16][17][18] It is thought to work through several mechanisms: direct inactivation of cisplatin in the plasma to form a non-toxic complex and by increasing intracellular antioxidant levels, such as glutathione, which helps protect cells in the inner ear from oxidative damage.[10][19]
| Clinical Trial | Patient Population | Key Finding | Reference(s) |
| SIOPEL 6 | 114 pediatric patients with standard-risk hepatoblastoma | Incidence of hearing loss (Brock Grade ≥1) was 39% in the thiosulfate group vs. 68% in the cisplatin-alone group. | [16][18] |
| COG ACCL0431 | 125 pediatric patients with various solid tumors (77 in efficacy analysis) | Incidence of hearing loss (ASHA criteria) was 44% in the thiosulfate group vs. 58% in the cisplatin-alone group. | [17][20] |
Protocol: Administration for Cisplatin-Induced Ototoxicity Prophylaxis
This is a generalized protocol based on clinical trial data. Actual clinical use must be guided by approved prescribing information and institutional protocols.
Materials:
-
Sodium thiosulfate (Pedmark®), sterile solution for injection
-
Cisplatin infusion
-
Appropriate IV administration sets
Procedure:
-
Patient Population: For pediatric patients (1 month and older) with localized, non-metastatic solid tumors receiving cisplatin.[16][17]
-
Cisplatin Administration: Administer cisplatin according to the standard chemotherapy regimen.
-
Sodium Thiosulfate Administration: Administer sodium thiosulfate intravenously over 15 minutes, starting 6 hours after the completion of each cisplatin infusion.[21]
-
Dosing: Dosing is typically based on the patient's body surface area and the dose of cisplatin administered. For example, a common dose is 20 g/m².[17]
-
Monitoring: Monitor the patient for adverse effects, such as nausea, vomiting, and electrolyte imbalances.[22] Ensure that the administration of thiosulfate does not negatively impact the anti-tumor efficacy of cisplatin.[13]
Application 3: Antioxidant Properties
Thiosulfate exhibits significant antioxidant properties, which are being explored for various therapeutic applications.[13][15] It can directly scavenge reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), and it serves as a precursor to endogenous antioxidants like hydrogen sulfide (H₂S) and glutathione (GSH).[23][24] This antioxidant activity helps protect cells from oxidative stress, a key pathological mechanism in conditions like ischemia-reperfusion injury and neurodegenerative diseases.[25][26]
Caption: Multi-faceted antioxidant action of thiosulfate.
Protocol: In Vitro Assessment of H₂O₂ Scavenging
This protocol provides a basic framework for assessing the direct antioxidant capacity of sodium thiosulfate in a cell-free system.
Materials:
-
Sodium thiosulfate solution (e.g., 100 mM stock)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amplex Red reagent or other H₂O₂ detection probe
-
Horseradish peroxidase (HRP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of sodium thiosulfate at various concentrations (e.g., 0.1, 1, 10 mM) in PBS. Prepare the H₂O₂ detection reagent according to the manufacturer's instructions (e.g., Amplex Red/HRP mixture).
-
Reaction Setup: In a 96-well plate, add the sodium thiosulfate solutions to triplicate wells.
-
Initiate Reaction: Add a fixed concentration of H₂O₂ to each well to initiate the scavenging reaction. Include control wells with H₂O₂ but no thiosulfate.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 15-30 minutes).
-
Detection: Add the H₂O₂ detection reagent to all wells. This reagent will react with any remaining H₂O₂ to produce a fluorescent or colorimetric signal.
-
Measurement: Read the fluorescence or absorbance on a microplate reader.
-
Analysis: A lower signal in the wells containing thiosulfate compared to the control indicates that the thiosulfate has scavenged the H₂O₂.[27][28] Plot the signal against the thiosulfate concentration to determine the dose-dependent scavenging activity.
References
- 1. noahchemicals.com [noahchemicals.com]
- 2. echemi.com [echemi.com]
- 3. Catalytic Protein Film Electrochemistry Provides a Direct Measure of the Tetrathionate/Thiosulfate Reduction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Discover the Uses and Benefits of Sodium Thiosulfate [ceramic-glazes.com]
- 7. mccscience.yolasite.com [mccscience.yolasite.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. Thiosulfate, Sodium | Anesthesia Key [aneskey.com]
- 12. Sodium thiosulfate (medical use) - Wikipedia [en.wikipedia.org]
- 13. What is Sodium Thiosulfate used for? [synapse.patsnap.com]
- 14. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]
- 15. Medical uses of Sodium thiosulfate [jneurology.com]
- 16. FDA D.I.S.C.O. Burst Edition: FDA approval of Pedmark (sodium thiosulfate) to reduce the risk of ototoxicity associated with cisplatin in pediatric patients 1 month and older with localized, non-metastatic solid tumors | FDA [fda.gov]
- 17. FDA approves sodium thiosulfate to reduce the risk of ototoxicity associated with cisplatin in pediatric patients with localized, non-metastatic solid tumors | FDA [fda.gov]
- 18. contemporarypediatrics.com [contemporarypediatrics.com]
- 19. Sodium Thiosulfate: Pediatric First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncologynewscentral.com [oncologynewscentral.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Sodium Thiosulfate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. Sodium Thiosulfate: An Innovative Multi-Target Repurposed Treatment Strategy for Late-Onset Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sodium thiosulfate refuels the hepatic antioxidant pool reducing ischemia-reperfusion-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reddit - The heart of the internet [reddit.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Sodium Thiosulfate Ameliorates Oxidative Stress and Preserves Renal Function in Hyperoxaluric Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strontium Thiosulphate as a Versatile Precursor for Advanced Strontium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various strontium compounds utilizing strontium thiosulphate as a key precursor. The methodologies outlined below are intended for research and development purposes and should be performed by qualified personnel in a laboratory setting.
Introduction
This compound (SrS₂O₃) is a moderately water-soluble inorganic salt that serves as a valuable and cost-effective starting material for the synthesis of other important strontium compounds. Its utility lies in the reactivity of the thiosulphate anion, which can undergo oxidation to sulphate or reduction to sulphide, providing pathways to strontium sulphate (SrSO₄) and strontium sulphide (SrS), respectively. These compounds, in turn, are precursors to a range of advanced materials, including biocompatible ceramics and nanoparticles for drug delivery applications. This document details the synthesis of this compound and its subsequent conversion to strontium sulphate and strontium sulphide, followed by protocols for the preparation of strontium-doped hydroxyapatite and strontium carbonate nanoparticles.
Synthesis of this compound (SrS₂O₃)
The foundational step involves the synthesis of this compound from strontium chloride and sodium thiosulphate.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound pentahydrate (SrS₂O₃·5H₂O) via a precipitation reaction.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized water
-
Ethanol (for washing)
-
Acetone (for washing)
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare a 1 M solution of strontium chloride by dissolving 26.66 g of SrCl₂·6H₂O in 100 mL of deionized water.
-
Prepare a 1 M solution of sodium thiosulphate by dissolving 24.82 g of Na₂S₂O₃·5H₂O in 100 mL of deionized water.
-
Slowly add the sodium thiosulphate solution to the strontium chloride solution while stirring continuously at room temperature.
-
A white precipitate of this compound will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water (3 x 50 mL), followed by ethanol (2 x 30 mL), and finally acetone (2 x 30 mL) to remove unreacted salts and water.
-
Dry the resulting white powder in a low-temperature oven at 40°C for 24 hours to obtain this compound pentahydrate.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | SrCl₂·6H₂O, Na₂S₂O₃·5H₂O | [1][2] |
| Product | SrS₂O₃·5H₂O | [1] |
| Appearance | Fine white needles | [1][2] |
| Yield | ~85-95% | Estimated |
| Purity | >98% | Estimated |
Workflow Diagram:
This compound as a Precursor to Strontium Sulphate (SrSO₄)
Strontium sulphate can be prepared from this compound via two primary methods: controlled thermal decomposition and chemical oxidation.
Experimental Protocol 1: Thermal Decomposition
Objective: To synthesize strontium sulphate by the controlled thermal decomposition of this compound in the presence of air.
Materials:
-
This compound pentahydrate (SrS₂O₃·5H₂O)
-
Furnace with temperature control
-
Ceramic crucible
Procedure:
-
Place a known amount of finely ground this compound pentahydrate into a ceramic crucible.
-
Place the crucible in a furnace with a good air supply.
-
Heat the sample according to the following temperature program:
-
Ramp to 100°C at a rate of 10°C/min and hold for 30 minutes to remove water of hydration.
-
Ramp to 300°C at a rate of 5°C/min and hold for 2 hours. In air, strontium thiosulfate decomposes to form sulfur and strontium sulfate.[1]
-
-
Allow the furnace to cool to room temperature.
-
The resulting white powder is strontium sulphate, potentially with some elemental sulfur impurity which can be removed by washing with carbon disulfide (use appropriate safety precautions).
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | SrS₂O₃·5H₂O | [1] |
| Product | SrSO₄ | [1] |
| Decomposition Temperature | ~225°C - 300°C | [1] |
| Atmosphere | Air | [1] |
| Yield | ~90-98% (based on Sr) | Estimated |
Experimental Protocol 2: Oxidation with Hydrogen Peroxide
Objective: To synthesize strontium sulphate by the oxidation of this compound using hydrogen peroxide.
Materials:
-
This compound pentahydrate (SrS₂O₃·5H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend a known amount of this compound pentahydrate in deionized water in a beaker.
-
Cool the suspension in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide solution dropwise to the suspension while stirring vigorously. The reaction between thiosulfate and hydrogen peroxide is pH-dependent, favoring sulfate formation at higher pH.[3][4]
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
A white precipitate of strontium sulphate will form.
-
Isolate the precipitate by vacuum filtration, wash with deionized water, and dry in an oven at 100°C.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | SrS₂O₃·5H₂O | |
| Oxidizing Agent | 30% H₂O₂ | [5] |
| Product | SrSO₄ | [3][4] |
| Reaction Temperature | 0°C to Room Temperature | |
| Yield | >95% | Estimated |
Workflow Diagram for Strontium Sulphate Synthesis:
This compound as a Precursor to Strontium Sulphide (SrS)
Strontium sulphide is a key intermediate in the production of other strontium compounds.[6] It can be synthesized from strontium sulphate (derived from this compound) via carbothermal reduction.
Experimental Protocol: Carbothermal Reduction
Objective: To synthesize strontium sulphide by the high-temperature reduction of strontium sulphate with activated carbon.
Materials:
-
Strontium sulphate (SrSO₄), synthesized from this compound
-
Activated carbon powder
-
Tube furnace with inert gas flow (e.g., Argon or Nitrogen)
-
Alumina boat
Procedure:
-
Thoroughly mix strontium sulphate and activated carbon in a 1:2 molar ratio.
-
Place the mixture in an alumina boat and position it in the center of a tube furnace.
-
Purge the furnace with an inert gas (Argon) for 30 minutes to remove any air.
-
Heat the furnace to 1100-1300°C under a continuous flow of inert gas and maintain this temperature for 2-3 hours.[6]
-
After the reaction is complete, cool the furnace to room temperature under the inert gas flow.
-
The resulting grey-black powder is crude strontium sulphide.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | SrSO₄ | [6] |
| Reducing Agent | Activated Carbon | [6] |
| Product | SrS | [6] |
| Reaction Temperature | 1100-1300°C | [6] |
| Atmosphere | Inert (Argon or Nitrogen) | [7] |
| Yield | ~80-90% | [7] |
Workflow Diagram for Strontium Sulphide Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of Low-Sr-Doped Hydroxyapatite Obtained by Solid-State Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalysing the reaction of sodium thiosulfate and hydrogen peroxide | Demonstration | RSC Education [edu.rsc.org]
- 6. Strontium sulfide - Wikipedia [en.wikipedia.org]
- 7. Sustainable Reduction of Strontium Sulfate Using Bioethanol: A Pathway to Carbon-Neutral SrS Production [mdpi.com]
Application Note & Protocol: Growth of Strontium Thiosulphate Single Crystals
This document provides a detailed protocol for the synthesis of strontium thiosulphate single crystals. The primary method described is the slow evaporation of an aqueous solution containing sodium thiosulphate and a strontium salt. This method has been successfully used to produce single crystals of this compound monohydrate (SrS₂O₃·H₂O).
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an inorganic compound that can be crystallized in hydrated forms, most notably as a monohydrate and a pentahydrate (SrS₂O₃·5H₂O).[1][2] The growth of high-quality single crystals is essential for various scientific investigations, including crystallographic studies to determine its precise three-dimensional atomic structure. The protocol herein details a reliable method for obtaining single crystals of this compound monohydrate. The underlying principle of this method is the slow evaporation of a solvent from a saturated solution, which allows for the gradual and orderly arrangement of ions into a crystal lattice.
Quantitative Data
The crystallographic data for this compound monohydrate provides essential information about the solid-state structure of the compound.
Table 1: Crystal Data and Structure Refinement for this compound Monohydrate (SrS₂O₃·H₂O)
| Parameter | Value |
| Chemical formula | SrS₂O₃·H₂O |
| Formula weight ( g/mol ) | 217.76 |
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 5.6263 (2) |
| b (Å) | 8.0673 (3) |
| c (Å) | 8.2341 (3) |
| α (°) | 105.744 (3) |
| β (°) | 105.419 (3) |
| γ (°) | 90.878 (3) |
| Volume (ų) | 344.41 (2) |
| Z | 2 |
| Data sourced from Klein (2020).[3] |
Experimental Protocol
This protocol is based on the method used for the synthesis of this compound monohydrate crystals.[2][4]
3.1. Materials and Reagents
-
Sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Deionized water
-
Beakers
-
Stirring rod
-
Crystallization dish or beaker
-
Parafilm or other means to slow evaporation
3.2. Procedure
-
Preparation of Aqueous Solution:
-
Prepare an aqueous solution by dissolving sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O) and strontium nitrate (Sr(NO₃)₂) in deionized water at room temperature.[2][4] The exact concentrations are not specified in the literature, so starting with saturated or near-saturated solutions of both reactants is recommended. A possible starting point is the reaction: Sr(NO₃)₂ + Na₂S₂O₃ → SrS₂O₃ + 2NaNO₃.
-
-
Crystallization:
-
Store the resulting solution in a crystallization dish or beaker at room temperature.[4]
-
To promote the growth of large single crystals, the solvent should be allowed to evaporate very slowly. This can be achieved by covering the container with parafilm and piercing a few small holes in it. The process may take several months.[4]
-
-
Crystal Isolation:
-
Single crystals will form as the solution becomes more concentrated due to solvent evaporation.[4]
-
Isolate the crystals from the highly concentrated mother liquor.[4] It is important to note that other crystalline by-products, such as sodium nitrate (NaNO₃) and unreacted strontium nitrate, may also form.[4]
-
-
Drying and Storage:
-
Carefully remove the desired this compound crystals and allow them to dry at room temperature.
-
Store the crystals in a well-sealed container to prevent dehydration or further reaction.
-
3.3. Important Considerations
-
Aqueous solutions of sodium thiosulphate and strontium nitrate have a tendency to decompose, which can hinder the growth of large single crystals.[2][4] Patience and minimal disturbance of the crystallizing solution are key.
-
The formation of this compound pentahydrate is also possible and may be a competing product.[2][4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound single crystals.
Caption: Workflow for this compound Crystal Growth.
Concluding Remarks
The protocol described provides a straightforward and effective method for growing single crystals of this compound monohydrate. The key to success is maintaining a slow rate of evaporation to allow for the formation of well-ordered, large single crystals. The provided quantitative data and experimental workflow offer a solid foundation for researchers to reproduce and potentially optimize this crystallization process for their specific research needs.
References
Application Notes and Protocols for Iodometric Titration of Strontium Thiosulphate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodometric titration is a highly accurate and reliable analytical method used to determine the concentration of oxidizing or reducing agents. This application note provides a detailed protocol for the determination of the concentration of strontium thiosulphate (SrS₂O₃) solutions via iodometric titration. The principle of this method is based on the reaction of thiosulfate ions (S₂O₃²⁻) with iodine (I₂). In this indirect titration, a known excess of iodide ions is added to an acidic solution of a primary standard oxidizing agent, such as potassium iodate (KIO₃), to liberate a precise amount of iodine. This liberated iodine is then titrated with the this compound solution. The endpoint of the titration is detected using a starch indicator, which forms a deep blue complex with iodine.
The reaction between thiosulfate and iodine is a classic redox reaction where thiosulfate is oxidized to tetrathionate (S₄O₆²⁻), and iodine is reduced to iodide ions (I⁻). This method is widely applicable in various fields, including pharmaceutical analysis, water quality testing, and chemical manufacturing, for the quantification of any substance that can quantitatively oxidize iodide to iodine.
Principle of the Reaction
The iodometric titration of this compound involves two main chemical reactions:
-
Liberation of Iodine: A standard solution of potassium iodate (KIO₃), a primary standard, is treated with an excess of potassium iodide (KI) in an acidic medium (e.g., using sulfuric acid, H₂SO₄). The iodate ions oxidize the iodide ions to produce a known amount of iodine.
-
Reaction: KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O
-
-
Titration with Thiosulphate: The liberated iodine is then titrated with the this compound solution. The thiosulfate ions reduce the iodine back to iodide ions.
-
Reaction: 2SrS₂O₃ + I₂ → SrS₄O₆ + 2SrI₂
-
Ionic Equation: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
The endpoint is reached when all the iodine has been consumed by the thiosulfate, indicated by the disappearance of the blue color of the starch-iodine complex.
Experimental Protocols
3.1. Reagent and Solution Preparation
-
0.1 M this compound Solution (approximate):
-
Dissolve an accurately weighed amount of this compound pentahydrate (SrS₂O₃·5H₂O) in freshly boiled and cooled distilled water. For a 1 L solution, this will be approximately 283.77 g. Note: The exact concentration will be determined by standardization.
-
-
0.01 M Potassium Iodate (KIO₃) Standard Solution:
-
Accurately weigh approximately 2.14 g of analytical grade potassium iodate (previously dried at 110°C for 1 hour and cooled in a desiccator).
-
Dissolve the KIO₃ in distilled water in a 1 L volumetric flask and make up to the mark. Calculate the exact molarity.
-
-
Potassium Iodide (KI) Solution (10% w/v):
-
Dissolve 10 g of KI in 100 mL of distilled water. Prepare this solution fresh as it can be susceptible to air oxidation.
-
-
Sulphuric Acid (H₂SO₄) Solution (1 M):
-
Slowly add 56 mL of concentrated sulfuric acid to approximately 900 mL of distilled water in a beaker, with constant stirring, in an ice bath. Make up the volume to 1 L with distilled water.
-
-
Starch Indicator Solution (1% w/v):
-
Make a paste of 1 g of soluble starch with a small amount of cold distilled water.
-
Pour this paste into 100 mL of boiling distilled water with continuous stirring.
-
Boil for a few minutes until the solution is clear, then cool. This solution should be prepared fresh daily.
-
3.2. Standardization of this compound Solution
-
Pipette 25.00 mL of the standard 0.01 M potassium iodate solution into a 250 mL Erlenmeyer flask.
-
Add 10 mL of the 10% potassium iodide solution and 10 mL of 1 M sulfuric acid.
-
Swirl the flask gently and allow it to stand in the dark for 5-10 minutes to ensure the complete liberation of iodine. The solution will turn a deep brown color due to the liberated iodine.
-
Titrate the liberated iodine with the prepared this compound solution from a burette. The brown color of the solution will fade to a pale yellow.
-
When the solution is pale yellow, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration by adding the this compound solution dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint of the titration.
-
Record the volume of the this compound solution used.
-
Repeat the titration at least two more times to obtain concordant results (titration volumes agreeing within 0.1 mL).
Data Presentation
The results of the titration can be summarized in the following table:
| Titration No. | Volume of KIO₃ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of SrS₂O₃ Solution Used (mL) |
| 1 | 25.00 | 0.00 | 24.50 | 24.50 |
| 2 | 25.00 | 24.50 | 48.95 | 24.45 |
| 3 | 25.00 | 0.10 | 24.60 | 24.50 |
| Average | 24.48 |
4.1. Calculation of this compound Concentration
From the stoichiometry of the reactions: 1 mole of KIO₃ reacts to produce 3 moles of I₂. 1 mole of I₂ reacts with 2 moles of S₂O₃²⁻. Therefore, 1 mole of KIO₃ is equivalent to 6 moles of S₂O₃²⁻.
The concentration of the this compound solution can be calculated using the formula:
M₁V₁ / n₁ = M₂V₂ / n₂
Where:
-
M₁ = Molarity of KIO₃ solution
-
V₁ = Volume of KIO₃ solution used
-
n₁ = Stoichiometric coefficient of KIO₃ (1)
-
M₂ = Molarity of SrS₂O₃ solution
-
V₂ = Volume of SrS₂O₃ solution used
-
n₂ = Stoichiometric coefficient of S₂O₃²⁻ (6)
Example Calculation: Using the average volume from the table and assuming the molarity of the KIO₃ solution is exactly 0.0100 M:
M₂ = (M₁V₁n₂) / (n₁V₂) M₂ = (0.0100 M * 25.00 mL * 6) / (1 * 24.48 mL) M₂ = 0.0613 M
The exact concentration of the this compound solution is 0.0613 M.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the iodometric titration of this compound.
Chemical Reaction Pathway
Caption: Chemical react
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Thiosulphates
Introduction
Sodium thiosulphate is an inorganic salt with a history of use in various industrial applications, including as a photographic fixer, a dechlorinating agent in water treatment, and in the textile industry. In the pharmaceutical and medical fields, it serves as an antidote for cyanide poisoning and has been investigated for its potential in treating certain side effects of chemotherapy.[1][2] Accurate and reliable quantification of thiosulphate in different matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.
High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive platform for the analysis of thiosulphate. Various HPLC modes, including ion-pair reversed-phase chromatography and ion chromatography, have been successfully employed for its determination.[1][3][4] This application note provides an overview of these methods, detailed experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in the analysis of thiosulphates.
Principle of Ion-Pair Chromatography for Thiosulphate Analysis
Ion-pair chromatography is a widely used technique for the separation of ionic and highly polar compounds on reversed-phase columns. The principle involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the non-polar stationary phase. For the analysis of the anionic thiosulphate, a cationic ion-pairing reagent, such as a quaternary ammonium salt, is used.
Experimental Protocols
This section details two common HPLC methods for the determination of thiosulphate: Ion-Pair Reversed-Phase HPLC with UV detection and Ion Chromatography with Suppressed Conductivity Detection.
Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection
This method is suitable for the analysis of thiosulphate in various sample matrices, including pharmaceutical dosage forms.[2]
1. Materials and Reagents
-
Sodium Thiosulphate Pentahydrate (Reference Standard)
-
Tetrabutylammonium hydrogen sulphate (TBAHS) or Tetrapropylammonium salt (TPA) as the ion-pairing reagent.[2][3]
-
Methanol or Acetonitrile (HPLC Grade)
-
Potassium phosphate monobasic and Sodium phosphate dibasic for buffer preparation
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm membrane filters for solvent and sample filtration
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector is suitable.
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5 µm) is recommended.[2]
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier (methanol or acetonitrile) containing the ion-pairing reagent. A typical mobile phase consists of 0.01 M phosphate buffer (pH adjusted to 7.1) and methanol in an 85:15 (v/v) ratio, containing 1.698 g/L of TBAHS.[2] Another reported mobile phase is an acetonitrile-water (20:80, v/v) solution at pH 5.0 containing 6 mM TPA.[3]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25°C[2]
-
Injection Volume: 10-50 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 150 µg/mL): Accurately weigh a suitable amount of sodium thiosulphate reference standard and dissolve it in the mobile phase or deionized water to obtain the desired concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 25% to 150% of the target concentration).[2]
-
Sample Preparation: The sample preparation will depend on the matrix. For ophthalmic solutions, a simple dilution with the mobile phase may be sufficient.[2] For other matrices, extraction or protein precipitation might be necessary. All samples and standards should be filtered through a 0.45 µm filter before injection.
4. Data Analysis
-
Create a calibration curve by plotting the peak area of the thiosulphate peak against the corresponding concentration of the calibration standards.
-
Determine the concentration of thiosulphate in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Ion Chromatography with Suppressed Conductivity Detection
This method is particularly useful for the analysis of thiosulphate and other ionic impurities in pharmaceutical-grade sodium thiosulphate.[1]
1. Materials and Reagents
-
Sodium Thiosulphate Pentahydrate (Reference Standard)
-
Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) for eluent preparation
-
Deionized Water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
Ion Chromatography System: An IC system equipped with a pump, eluent generator (optional), column heater, and a suppressed conductivity detector.
-
Column: An anion-exchange column, such as the Dionex IonPac AS12A, is suitable.[1]
-
Eluent: An isocratic eluent of 13.5 mM Na₂CO₃ / 1.5 mM NaHCO₃.[1]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: Suppressed conductivity detection.
-
Injection Volume: 25 µL
3. Standard and Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh 100.0 mg of USP Sodium Thiosulphate into a 100 mL volumetric flask and dissolve in deionized water.[1] It is recommended to use polypropylene containers to prepare solutions.[1]
-
Working Standard (100 µg/mL): Dilute the stock standard solution with deionized water to achieve the desired concentration.[1]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.2, 20, 50, 75, 100, 125, 150, 200 µg/mL) by diluting the stock standard solution with deionized water.[1]
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh and dissolve the sodium thiosulphate sample in deionized water to the target concentration.[1]
4. Data Analysis
-
Similar to the ion-pair method, construct a calibration curve from the peak areas of the standards and determine the concentration of thiosulphate in the samples.
Quantitative Data Summary
The following tables summarize the quantitative data from various published methods for the HPLC analysis of thiosulphate.
Table 1: Ion-Pair Reversed-Phase HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse XBD-C8 (150 x 4.6 mm, 5 µm)[2] | Octadecylsilica (ODS)[3] |
| Mobile Phase | 0.01 M Phosphate Buffer (pH 7.1) : Methanol (85:15) with 1.698 g/L TBAHS[2] | Acetonitrile : Water (20:80) (pH 5.0) with 6 mM TPA[3] |
| Flow Rate | 1.0 mL/min[2] | 0.6 mL/min[3] |
| Detection | UV at 210 nm[2] | UV at 230 nm[3] |
| Linearity Range | 25% to 150% of 150 µg/mL standard[2] | Not specified |
| Limit of Detection | Not specified | 30 nM[3] |
Table 2: Ion Chromatography Method
| Parameter | Method 3 |
| Column | Dionex IonPac AS12A[1] |
| Eluent | 13.5 mM Na₂CO₃ / 1.5 mM NaHCO₃[1] |
| Flow Rate | Not specified (typically 1.0-1.5 mL/min) |
| Detection | Suppressed Conductivity[1] |
| Linearity Range | 0.2 - 200 µg/mL[1] |
| Limit of Detection | Determined to be a concentration with a signal-to-noise ratio of 3.[1] |
| Limit of Quantification | Determined to be a concentration with a signal-to-noise ratio of 10.[1] |
Table 3: Pre-column Derivatization Methods
| Parameter | Method 4 (Biological Fluids) | Method 5 (Urine) |
| Derivatizing Agent | Monobromobimane[5] | 2-chloro-1-methylquinolinium tetrafluoroborate[6] |
| Detection | Fluorescence[5] | UV at 375 nm[6] |
| Linearity Range | Not specified | 0.5 - 50 µmol/L[6] |
| Limit of Detection | 0.16 nmol (with 50 µL injection)[5] | 0.3 µmol/L[6] |
| Limit of Quantification | Not specified | 0.5 µmol/L[6] |
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of thiosulphate.
Conclusion
HPLC is a powerful technique for the determination of thiosulphate in a variety of samples. The choice of method, whether ion-pair reversed-phase chromatography or ion chromatography, will depend on the sample matrix, the required sensitivity, and the available instrumentation. The protocols and data presented in this application note provide a solid foundation for developing and validating robust and reliable methods for the analysis of thiosulphate. For specific applications, further method optimization and validation according to relevant guidelines (e.g., ICH) are recommended.
References
- 1. lcms.cz [lcms.cz]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Determination of thiosulfate, thiocyanate and polythionates in a mixture by ion-pair chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. High-performance liquid chromatographic measurement of exogenous thiosulfate in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential Applications of Strontium Thiosulphate in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium thiosulphate (SrS₂O₃) is an inorganic compound with emerging potential in various fields of analytical chemistry. While sodium thiosulphate is a well-established reagent, the unique properties of the strontium salt—such as its moderate solubility and the low solubility of its sulphate derivative—offer intriguing possibilities for novel analytical methods. This document provides detailed application notes and protocols for two potential applications of this compound: the gravimetric determination of strontium and its use as a titrant in redox titrations.
These proposed applications are grounded in established chemical principles. However, it is important to note that the use of this compound in these specific contexts is not yet widely documented in standard analytical literature. The following protocols are therefore presented as a basis for further research and methods development.
Application Note 1: Gravimetric Determination of Strontium
Principle:
This method is based on the quantitative precipitation of strontium ions (Sr²⁺) as strontium sulphate (SrSO₄) following the oxidation of this compound. This compound, upon decomposition in the presence of an oxidizing agent or in air, yields strontium sulphate, a sparingly soluble salt.[1] The low solubility of strontium sulphate allows for its separation by filtration, followed by drying and weighing to determine the initial strontium concentration.
Potential Advantages:
-
High Selectivity: The low solubility product of strontium sulphate provides good selectivity, especially in the absence of other ions that form insoluble sulphates (e.g., Ba²⁺, Pb²⁺, Ca²⁺).
-
Stoichiometric Reaction: The conversion of this compound to strontium sulphate is a well-defined stoichiometric process.
Key Experimental Parameters:
| Parameter | Recommended Condition/Value | Rationale |
| Precipitating Agent | Hydrogen peroxide (H₂O₂) or atmospheric oxygen (slow) | Ensures complete oxidation of thiosulphate to sulphate. |
| pH | Neutral to slightly acidic | Prevents the co-precipitation of metal hydroxides. |
| Digestion Time | 1-2 hours | Promotes the growth of larger, more easily filterable crystals. |
| Washing Solution | Dilute sulphuric acid, followed by deionized water | Minimizes the loss of precipitate due to solubility. |
| Drying Temperature | 110-120 °C | Ensures complete removal of moisture without decomposition. |
Experimental Protocol: Gravimetric Determination of Strontium
1. Sample Preparation:
1.1. Accurately weigh a sample containing strontium and dissolve it in deionized water to a known volume in a volumetric flask. 1.2. If strontium is not in the thiosulphate form, quantitatively convert it to this compound by reacting a soluble strontium salt (e.g., strontium chloride) with a stoichiometric amount of sodium thiosulphate.[2]
2. Precipitation:
2.1. Transfer a known volume of the this compound solution to a beaker. 2.2. Acidify the solution slightly with a few drops of dilute hydrochloric acid. 2.3. Add a 3% solution of hydrogen peroxide dropwise while stirring until no further precipitation is observed. Alternatively, for slower precipitation, the solution can be heated gently in the presence of air. 2.4. Allow the precipitate to digest for 1-2 hours at a temperature just below boiling.
3. Filtration and Washing:
3.1. Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity. 3.2. Wash the precipitate with small portions of dilute sulphuric acid to remove any soluble impurities. 3.3. Finally, wash the precipitate with cold deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).
4. Drying and Weighing:
4.1. Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight. 4.2. Cool the crucible in a desiccator and weigh it accurately. 4.3. The mass of strontium in the original sample can be calculated from the mass of the strontium sulphate precipitate.
Calculation:
Mass of Sr (g) = (Mass of SrSO₄ precipitate (g) × Molar mass of Sr) / Molar mass of SrSO₄
Logical Workflow for Gravimetric Determination:
Application Note 2: Redox Titration (Iodometry)
Principle:
Similar to sodium thiosulphate, this compound can act as a reducing agent. This property can be exploited in iodometric titrations to determine the concentration of oxidizing agents. In this method, an excess of iodide ions is added to the oxidizing analyte, which liberates a stoichiometric amount of iodine. The liberated iodine is then titrated with a standardized solution of this compound. The endpoint is typically detected using a starch indicator, which forms a deep blue complex with iodine.
Potential Advantages:
-
Alternative Standard: Provides an alternative to the commonly used sodium thiosulphate, which could be beneficial in specific matrices where sodium ions might interfere.
-
Direct Titration of Iodine: Can be used for the direct determination of iodine concentrations.
Quantitative Data and Reaction Stoichiometry:
The fundamental reaction in this titration is the reduction of iodine by the thiosulphate ion:
2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)
| Parameter | Value/Description |
| Molar Mass of SrS₂O₃ | 199.75 g/mol |
| **Stoichiometric Ratio (S₂O₃²⁻ : I₂) ** | 2 : 1 |
| Indicator | Starch solution (0.5%) |
| Endpoint Colour Change | Blue-black to colourless |
Experimental Protocol: Standardization and Use of this compound in Iodometric Titration
1. Preparation of this compound Solution (approx. 0.1 M):
1.1. Dissolve approximately 20 g of this compound in 1 L of freshly boiled and cooled deionized water. 1.2. Add a small amount of sodium carbonate (approx. 0.1 g) to stabilize the solution against bacterial decomposition. 1.3. Store the solution in a dark, well-stoppered bottle.
2. Standardization of this compound Solution:
2.1. Accurately weigh about 0.2 g of primary standard potassium iodate (KIO₃), previously dried at 110 °C, and dissolve it in deionized water in a 250 mL conical flask. 2.2. Add approximately 2 g of potassium iodide (KI) and 5 mL of 1 M sulphuric acid to the flask. 2.3. Immediately titrate the liberated iodine with the prepared this compound solution until the solution becomes pale yellow. 2.4. Add 2 mL of starch indicator solution and continue the titration until the blue colour disappears. 2.5. Calculate the exact molarity of the this compound solution.
3. Titration of an Unknown Oxidizing Agent (e.g., Copper(II)):
3.1. To a known volume of the sample solution containing the oxidizing agent, add an excess of potassium iodide solution. 3.2. Acidify the solution if necessary, according to the specific reaction requirements. 3.3. Titrate the liberated iodine with the standardized this compound solution as described in the standardization procedure (steps 2.3 and 2.4). 3.4. Calculate the concentration of the oxidizing agent in the original sample based on the stoichiometry of the reaction.
Signaling Pathway for Iodometric Titration:
Conclusion
The potential applications of this compound in gravimetric analysis and redox titrations present promising avenues for analytical method development. The protocols outlined above provide a foundational framework for researchers to explore these possibilities further. Validation of these methods, including studies on accuracy, precision, linearity, and interference effects, will be crucial for their establishment as robust analytical techniques. The unique properties of this compound may offer advantages in specific analytical challenges, warranting further investigation by the scientific community.
References
Application Notes and Protocols: The Role of Strontium in Enhancing Material Radiopacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development of advanced materials for biomedical applications, particularly in dentistry and orthopedics, the ability to visualize an implant or restorative material in situ is of paramount importance. Radiopacity, the property of a material to obstruct the passage of X-rays, allows for non-invasive monitoring of the material's position, integrity, and the detection of secondary complications such as fractures or caries.[1][2] Materials with low inherent radiopacity, such as many polymers and composites, are difficult to distinguish from surrounding anatomical structures on a radiograph.[2][3]
Strontium (Sr), an alkaline earth metal with an atomic number of 38, has emerged as a key element for enhancing the radiopacity of biomaterials.[4] Its high atomic mass allows it to effectively attenuate X-rays, rendering materials containing it visible on radiographs.[4][5] Strontium is frequently incorporated into dental composites, glass ionomer cements, bone cements, and other bioactive materials.[4][6][7] A significant advantage of using strontium is its chemical similarity to calcium, allowing it to be readily incorporated into bioactive glasses and hydroxyapatite structures, often without negatively impacting the material's mechanical or biological properties.[4] Furthermore, strontium has been shown to offer therapeutic benefits, such as promoting bone formation and inhibiting bone resorption, making it a desirable additive in orthopedic and dental applications.[8][9]
These notes provide an overview of the application of strontium for radiopacity enhancement, quantitative data from relevant studies, and detailed protocols for material preparation and radiopacity assessment.
Data Presentation: Radiopacity of Strontium-Containing Materials
The following table summarizes quantitative data on the enhancement of radiopacity in various materials through the incorporation of strontium compounds. The standard measure for radiopacity is the equivalent aluminum thickness (mm Al), which compares the material's X-ray attenuation to that of a pure aluminum standard.[2] According to ISO 4049, dental restorative materials should possess a radiopacity of at least 1 mm Al.[2][4]
| Material | Strontium Compound/Concentration | Measured Radiopacity (mm Al equivalent) | Control/Base Material Radiopacity (mm Al equivalent) | Key Findings |
| Dental Adhesive Resin | 10 wt% Strontium Hydroxyapatite (SrHAp) Nanoparticles | Significantly higher than unfilled adhesive | Not specified, but described as having limited radiopacity | Incorporation of SrHAp nanoparticles is a potential method to improve the radiopacity of restorative dental resins.[10] |
| Calcium Phosphate Cement (CPC) | > 5 wt% Strontium Ranelate (SrR) | Higher than cortical bone | Not specified, but improved by SrR | The radiopacity of CPC is significantly improved by the addition of Strontium Ranelate.[5][6] |
| Calcium Phosphate Cement (CPC) | > 10 wt% Strontium Ranelate (SrR) | Prospective for osteoporotic fracture repair | Not specified | Offers good radiopacity and osteogenesis, making it a promising biomaterial for minimally invasive surgery.[5][6] |
| Dental Resin Composites | Varies (contains strontium glass fillers) | All tested composites met ISO 4049 standards (> 1 mm Al) | Not applicable (comparison between different commercial composites) | Strontium is a common radiopacifying filler in commercial dental composites.[1][11] |
| Glass Ionomer Cement | Strontium substituted for Calcium | Enhanced radiopacity without adverse effects on visual opacity | Not specified | Strontium acts as a radiopacifying element when replacing some of the calcium.[4] |
Experimental Protocols
Protocol 1: Incorporation of Strontium into a Light-Curable Resin-Based Composite
This protocol describes a general method for incorporating strontium-containing glass fillers into an experimental dental composite to enhance radiopacity.
Materials and Equipment:
-
Bis-GMA/TEGDMA resin matrix (or other suitable dental resin monomers)
-
Photoinitiator system (e.g., camphorquinone and an amine)
-
Strontium-containing glass filler particles (silanized)
-
Control filler particles (e.g., silica, non-radiopaque glass)
-
High-precision analytical balance
-
Dual asymmetric centrifugal mixer or a heavy-duty mixing spatula and glass slab
-
Molds for specimen fabrication (e.g., Teflon molds, 1 mm thickness)
-
Mylar strips
-
Dental curing light (calibrated intensity)
Procedure:
-
Resin Matrix Preparation: Prepare the resin matrix by mixing the monomer components (e.g., Bis-GMA and TEGDMA in a 70:30 weight ratio). Add the photoinitiator system (e.g., 0.5 wt% camphorquinone) and mix until fully dissolved. Protect the mixture from ambient light.
-
Filler Incorporation:
-
For the experimental group, weigh the desired amount of silanized strontium-containing glass filler (e.g., to achieve a 70% filler load by weight).
-
For the control group, use a non-radiopaque filler at the same weight percentage.
-
-
Mixing: Gradually add the filler to the prepared resin matrix. Mix thoroughly using a dual asymmetric centrifugal mixer or by hand with a spatula on a glass slab until a homogenous paste is achieved. Avoid incorporating air bubbles.
-
Specimen Fabrication:
-
Place a Mylar strip over a glass slide.
-
Place the mold onto the Mylar strip.
-
Overfill the mold with the composite paste, ensuring there are no voids.
-
Place a second Mylar strip on top and press firmly with another glass slide to extrude excess material and create a flat surface.
-
-
Curing: Light-cure the specimen through the Mylar strip and glass slide according to the curing light manufacturer's instructions and the composite's requirements (e.g., 40 seconds on each side).
-
Finishing: After curing, remove the specimen from the mold. Gently polish the surfaces with fine-grit sandpaper to ensure uniform thickness.
-
Storage: Store the fabricated discs in distilled water at 37°C for 24 hours before radiopacity testing.
Protocol 2: Measurement of Radiopacity Using Digital X-ray Imaging (Based on ISO 4049)
This protocol outlines the steps to quantify the radiopacity of a material specimen by comparing it to an aluminum step wedge.[12][13]
Materials and Equipment:
-
Dental X-ray unit
-
Digital X-ray sensor (e.g., CCD or CMOS) or phosphor plate system
-
Aluminum step wedge (at least 99.5% purity) with steps of known thickness (e.g., 1-10 mm).[14]
-
Material specimens of uniform, known thickness (e.g., 1.0 mm)
-
Image analysis software (e.g., ImageJ)
-
Positioning jig to ensure consistent source-to-object and object-to-sensor distance
Procedure:
-
Setup:
-
Position the X-ray source, specimen, and sensor at a fixed and reproducible distance.
-
Place the aluminum step wedge and the material specimen side-by-side on the digital sensor, ensuring they are in the same plane and as close as possible.
-
-
X-ray Exposure:
-
Set the X-ray unit to standardized settings (e.g., 65 kVp, 10 mA, 0.2 seconds exposure time). These settings should be kept constant for all measurements.
-
Expose the sensor to acquire the digital radiograph.
-
-
Image Analysis:
-
Import the digital image into the analysis software.
-
Using the software's tools, measure the mean gray value for each step of the aluminum wedge and for the center of each material specimen. Ensure the region of interest for measurement is consistent in size and placement.
-
-
Data Processing and Calculation:
-
Create a calibration curve by plotting the mean gray values of the aluminum steps against their known thicknesses (in mm).
-
Perform a regression analysis on the calibration data to obtain an equation that relates gray value to aluminum thickness. A linear or logarithmic function is typically used.
-
Use the regression equation to calculate the equivalent aluminum thickness for each material specimen based on its measured mean gray value.
-
-
Reporting: Report the radiopacity of the material as the mean equivalent aluminum thickness (mm Al) with the standard deviation.
Visualizations
Below are diagrams illustrating the fundamental principle of strontium-enhanced radiopacity and a typical experimental workflow for its evaluation.
References
- 1. The Importance of Radiopacity in Dental Adhesives | Solventum [solventum.com]
- 2. Radiopacity Enhancements in Polymeric Implant Biomaterials: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Bioactive Strontium Compounds in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strontium ranelate simultaneously improves the radiopacity and osteogenesis of calcium phosphate cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Bactericidal strontium-releasing injectable bone cements based on bioactive glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium for Treating Osteoporosis and for Bone Health [webmd.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of radiopacity of different composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiopacity Measurement of Restorative Resins Using Film and Three Digital Systems for Comparison with ISO 4049: International Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiopacity Measurement of Restorative Resins Using Film and Three Digital Systems for Comparison with ISO 4049: International Standard. | Semantic Scholar [semanticscholar.org]
- 14. Evaluation of the radiopacity of restorative materials with different structures and thicknesses using a digital radiography system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strontium Thiosulphate in Novel Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium thiosulphate (SrS₂O₃) is an inorganic compound with potential, yet largely unexplored, applications in the synthesis of novel materials. While the scientific literature extensively covers the use of other strontium salts (e.g., nitrate, chloride, carbonate) and other thiosulphate compounds (e.g., sodium thiosulphate), the specific application of this compound as a precursor remains a niche area with limited published research. These notes aim to provide a comprehensive overview of the known properties of this compound, propose potential synthetic applications based on its chemical nature, and provide detailed protocols for analogous strontium-containing materials to serve as a foundation for future research and development.
Chemical and Physical Properties of this compound
A thorough understanding of the properties of this compound is crucial for designing synthetic routes. Key properties are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | SrS₂O₃ | [1] |
| Molecular Weight | 199.75 g/mol | [1] |
| Appearance | Fine needles | [1][2] |
| Solubility in Water | 12.5 g/100 mL at 15°C | [1] |
| Solubility in Organic Solvents | Insoluble in ethanol and acetone | [1][2] |
| Hydrated Form | Pentahydrate (SrS₂O₃·5H₂O) is common | [1] |
| Thermal Decomposition | In air, it forms sulfur and strontium sulfate. It loses four water molecules at 100°C and decomposes at 225°C. | [1] |
Potential Applications and Synthetic Pathways
Based on its chemical composition, this compound could serve as a precursor for various strontium- and sulfur-containing materials. The thiosulphate ion (S₂O₃²⁻) can act as a source of both sulfur and sulfite, which can be leveraged in different synthetic strategies.
Synthesis of Strontium Sulfide (SrS) Nanoparticles
Strontium sulfide is a known phosphor material. While typically synthesized from strontium sulfate, this compound offers a potential alternative route.
-
Proposed Reaction: Thermal decomposition of this compound in an inert or reducing atmosphere could potentially yield strontium sulfide. The decomposition in an inert atmosphere is currently not well-documented, presenting a research opportunity.[1]
-
Potential Advantages: This method might offer a lower-temperature route compared to the high-temperature carbothermic reduction of strontium sulfate.[3]
Synthesis of Strontium-Doped Metal Sulfides
Strontium can be used as a dopant to modify the properties of other metal sulfide materials, influencing their optical and electronic characteristics.
-
Proposed Method: Co-precipitation or hydrothermal/solvothermal synthesis where this compound is used as both the strontium source and a partial sulfur source alongside another metal precursor and a primary sulfur source (e.g., sodium sulfide or thioacetamide).
Core-Shell Nanoparticles
The controlled decomposition of this compound could be utilized to form core-shell structures.
-
Proposed Concept: A core material could be coated with this compound, followed by a controlled thermal treatment to decompose the shell into a strontium sulfate/sulfide layer.
Experimental Protocols
Given the lack of established protocols for material synthesis directly from this compound, the following are detailed methodologies for closely related and well-characterized strontium-containing materials. These can be adapted and modified for exploratory work with this compound.
Protocol 1: Hydrothermal Synthesis of Strontium Sulfide (SrS) Nanoparticles (Adapted)
This protocol is adapted from the hydrothermal synthesis of metal sulfides, using precursors that are functionally analogous to what might be expected from this compound.
Objective: To synthesize strontium sulfide nanoparticles via a hydrothermal method.
Materials:
-
Strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O) (as the strontium source)
-
Sodium sulfide hydrate (Na₂S·9H₂O) (as the sulfur source)
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution A: Dissolve 0.8 mol of strontium nitrate hexahydrate in 30 mL of deionized water.
-
Precursor Solution B: Dissolve 0.8 mol of sodium sulfide hydrate in 30 mL of deionized water.
-
Reaction Mixture: While vigorously stirring, add Solution B dropwise to Solution A. Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 60°C for 12 hours.
Characterization:
-
Morphology: Scanning Electron Microscopy (SEM)
-
Crystal Structure: X-ray Diffraction (XRD)
-
Composition: Energy-Dispersive X-ray Spectroscopy (EDX)
Protocol 2: Solvothermal Synthesis of Strontium Carbonate (SrCO₃) (Adapted)
This protocol demonstrates a solvothermal method for producing a strontium-containing nanomaterial, which could be adapted for this compound by modifying the solvent system and reaction conditions.
Objective: To synthesize strontium carbonate nanoparticles via a solvothermal method.
Materials:
-
Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O)
-
Ethanol
Equipment:
-
Ultrasonic bath
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Drying oven
Procedure:
-
Suspension Preparation: Prepare a suspension of 20 g of strontium hydroxide octahydrate in 100 mL of ethanol.
-
Sonication: Sonicate the suspension in an ultrasonic bath for 20 minutes to ensure good dispersion.[4]
-
Solvothermal Reaction: Transfer the suspension to a Teflon-lined stainless steel autoclave. Heat the autoclave to 100°C for 2 hours.[4]
-
Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation.
-
Washing: Wash the product with deionized water to remove any remaining strontium hydroxide.
-
Drying: Dry the product at room temperature.
Visualizations
Logical Workflow for Hypothetical Synthesis of SrS from this compound
Caption: Hypothetical workflow for SrS synthesis.
Signaling Pathway for Strontium's Role in Bone Formation
While not directly related to synthesis with this compound, understanding the biological pathways influenced by strontium is critical for professionals in drug development.
Caption: Strontium's dual action on bone cells.
Conclusion and Future Outlook
This compound remains a largely untapped resource in the field of material science. The lack of extensive research presents a significant opportunity for novel discoveries. Future work should focus on systematically investigating the thermal decomposition of this compound under various atmospheric conditions to elucidate the reaction mechanisms and product compositions. Furthermore, exploring its use in hydrothermal and solvothermal synthesis, both as a primary precursor and as a dopant source, could lead to the development of new functional materials with unique properties. The protocols and potential pathways outlined in these notes provide a solid starting point for researchers to venture into this promising area of material synthesis.
References
Troubleshooting & Optimization
Decomposition of strontium thiosulphate solutions over time
Welcome to the technical support center for the handling and analysis of strontium thiosulphate solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the decomposition of these solutions over time.
Frequently Asked Questions (FAQs)
Q1: Why is my clear this compound solution turning cloudy or forming a precipitate?
A1: The cloudiness or precipitate you are observing is likely due to the decomposition of the thiosulphate ion (S₂O₃²⁻), especially in acidic conditions.[1] This decomposition results in the formation of solid, elemental sulfur, which is insoluble in water and appears as a milky or yellowish precipitate.[1] The overall reaction in the presence of acid is:
S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)[1]
Aqueous solutions of thiosulphate are generally stable in neutral or basic conditions.[1]
Q2: What factors can accelerate the decomposition of my this compound solution?
A2: Several factors can accelerate decomposition:
-
Low pH (Acidic Conditions): This is the most significant factor.[1] Even exposure to atmospheric carbon dioxide can lower the pH and initiate decomposition over time.[2]
-
Presence of Metal Ions: Certain metal ions, like copper(II), can catalyze the decomposition of thiosulphate.[3]
-
Increased Temperature: Higher temperatures generally increase the rate of chemical reactions, including the decomposition of thiosulphate.
-
Exposure to Light: While less documented for thiosulphates, UV light can be a catalyst for various chemical decompositions. It is good practice to store solutions in amber bottles.
Q3: What are the expected decomposition products of this compound in an aqueous solution?
A3: The primary decomposition products in an acidic aqueous solution are elemental sulfur (S), which appears as a solid precipitate, and sulfur dioxide (SO₂), which is a gas but is also soluble in water.[1] In air, this compound can decompose to form strontium sulfate (SrSO₄) and sulfur.[4][5]
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a more stable solution, consider the following:
-
Use high-purity, recently boiled, and cooled deionized or distilled water to minimize dissolved gases like CO₂.
-
Prepare the solution at a neutral or slightly alkaline pH. A small amount of a base, such as sodium carbonate, can be added as a stabilizer.
-
Store the solution in a tightly sealed, amber glass bottle to protect it from light and atmospheric CO₂.
-
Store at a cool, consistent temperature.
Q5: Is there a difference in stability between this compound and sodium thiosulphate solutions?
A5: While the fundamental chemistry of the thiosulphate ion is the same, there can be differences in solubility and crystal properties. This compound is moderately soluble in water.[4][5] The literature notes that aqueous solutions of this compound have a tendency to decompose, which can hinder the growth of large single crystals.[6][7]
Troubleshooting Guides
Issue 1: Unexpected precipitate formation during an experiment.
-
Check the pH of your solution: Use a calibrated pH meter. If the pH is acidic, this is the likely cause.
-
Review your reagents: Ensure that none of the other reagents being added are acidic or contain metal catalysts.
-
Control the temperature: If the experiment is run at elevated temperatures, consider if the decomposition is accelerated and if the experimental temperature can be lowered.
-
Consider the age of the solution: If you are using an older stock solution, it may have already begun to decompose. It is often best to use freshly prepared solutions.
Issue 2: Inconsistent results in titrations or other quantitative analyses.
-
Standardize your solution frequently: Due to its potential for decomposition, the concentration of a this compound solution can change over time. It is crucial to standardize it against a primary standard before use.
-
Minimize reaction time in acidic media: If your analysis involves an acidic step, perform the titration or measurement quickly and with efficient stirring to minimize decomposition.[2]
-
Maintain a consistent temperature: Variations in temperature can affect reaction rates and lead to inconsistent results.
Experimental Protocols
Protocol 1: Monitoring the Decomposition of this compound under Acidic Conditions
This protocol uses the formation of colloidal sulfur to monitor the decomposition rate by measuring the opacity of the solution.[1]
Materials:
-
0.1 M this compound (SrS₂O₃) solution
-
1.0 M Hydrochloric Acid (HCl)
-
Deionized water
-
Spectrophotometer or a light sensor with a stable light source
-
Cuvettes or a clear reaction vessel
-
Stir plate and stir bar
-
Stopwatch
Methodology:
-
Prepare a series of this compound solutions with varying concentrations by diluting the 0.1 M stock solution with deionized water.
-
Place a known volume of the this compound solution into a cuvette or reaction vessel.
-
Place the vessel in the spectrophotometer or in front of the light sensor and start stirring at a constant rate.
-
Initiate the reaction by adding a small, known volume of 1.0 M HCl and simultaneously start the stopwatch.
-
Record the absorbance or light transmittance at regular time intervals until the solution becomes opaque or a significant change is observed.
-
The rate of reaction can be determined by plotting the change in absorbance/transmittance against time.
Protocol 2: Preparation of this compound Pentahydrate Crystals
This protocol describes a method for synthesizing this compound crystals.[4][5]
Materials:
-
Sodium Thiosulphate (Na₂S₂O₃)
-
Strontium Chloride (SrCl₂)
-
Deionized water
-
Beakers
-
Filter paper
Methodology:
-
Prepare separate aqueous solutions of sodium thiosulphate and strontium chloride.
-
Slowly add the sodium thiosulphate solution to the strontium chloride solution with stirring. The following reaction will occur: SrCl₂(aq) + Na₂S₂O₃(aq) → SrS₂O₃(s) + 2NaCl(aq).
-
This compound is moderately soluble, so the solution may need to be concentrated to induce crystallization. Evaporate the water at a low temperature to avoid decomposition.[4][5]
-
Cool the solution to allow the this compound pentahydrate (SrS₂O₃·5H₂O) crystals to form.
-
Collect the crystals by filtration and wash them with a small amount of cold water.
-
Dry the crystals at room temperature.
Data Presentation
Table 1: Effect of Initial Concentration on Decomposition Time
| Trial | [SrS₂O₃] (M) | [HCl] (M) | Time to Opacity (s) |
| 1 | 0.05 | 0.1 | |
| 2 | 0.04 | 0.1 | |
| 3 | 0.03 | 0.1 | |
| 4 | 0.02 | 0.1 | |
| 5 | 0.01 | 0.1 |
Table 2: Effect of Temperature on Decomposition Rate
| Trial | [SrS₂O₃] (M) | [HCl] (M) | Temperature (°C) | Rate Constant (k) |
| 1 | 0.025 | 0.1 | 25 | |
| 2 | 0.025 | 0.1 | 35 | |
| 3 | 0.025 | 0.1 | 45 |
Visualizations
Caption: Decomposition pathway of this compound in acidic conditions.
References
- 1. luckyscience.com [luckyscience.com]
- 2. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. STRONTIUM THIOSULFATE [chemicalbook.com]
- 5. STRONTIUM THIOSULFATE CAS#: [m.chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. This compound | 15123-90-7 | Benchchem [benchchem.com]
Optimizing yield and purity of strontium thiosulphate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of strontium thiosulphate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for synthesizing this compound is through a double displacement reaction in an aqueous solution. This typically involves reacting a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂), with sodium thiosulphate (Na₂S₂O₃).[1][2][3][4] The reaction leads to the precipitation of this compound, which is moderately soluble in water, while a soluble sodium salt (NaCl or NaNO₃) remains in the solution.[1][4]
Q2: What are the different hydrated forms of this compound, and how do I control which one I synthesize?
A2: this compound is known to exist in at least two hydrated forms: a pentahydrate (SrS₂O₃·5H₂O) and a monohydrate (SrS₂O₃·H₂O).[1][3][5][6] The formation of a specific hydrate is influenced by the crystallization conditions, particularly the temperature and the rate of solvent evaporation.
-
Pentahydrate (SrS₂O₃·5H₂O): This form is typically obtained by evaporating the aqueous solution at a low temperature.[1][2][4]
-
Monohydrate (SrS₂O₃·H₂O): The monohydrate can be crystallized from aqueous solutions at room temperature over a longer period.[3][5][6] There is evidence to suggest that the pentahydrate may transform into the monohydrate over time.[5][6]
To control the hydration state, it is crucial to maintain a consistent and controlled temperature during crystallization.
Q3: What are the main factors that affect the yield and purity of the final product?
A3: Several factors can significantly impact the yield and purity of this compound:
-
Temperature: Low temperatures during crystallization are essential to maximize yield due to the moderate solubility of this compound in water.[1][2][4] Higher temperatures can also lead to the decomposition of the thiosulphate ion.
-
Purity of Reactants: The purity of the starting materials (strontium salt and sodium thiosulphate) is critical. Impurities can co-precipitate with the product or participate in side reactions.
-
pH of the Solution: Thiosulphates are unstable in acidic conditions, decomposing into sulfur and sulfur dioxide.[7] Therefore, maintaining a neutral or slightly alkaline pH is important to prevent product degradation.
-
Presence of Oxidizing Agents: Thiosulphate is a reducing agent and can be oxidized by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This can lead to the formation of sulphate impurities.
-
Washing and Drying: Inadequate washing of the precipitated product will result in contamination with the soluble sodium salt by-product (e.g., NaCl, NaNO₃).[3] Improper drying conditions, such as high temperatures, can lead to the loss of water of hydration and decomposition of the product.[1][2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete precipitation: The concentration of reactants may be too low, or the crystallization temperature is too high, keeping a significant amount of product dissolved.[1][2][4]2. Product decomposition: The reaction mixture may be too acidic, or the temperature may be too high, leading to the breakdown of the thiosulphate ion.[7] | 1. Increase the concentration of the reactant solutions. Ensure the crystallization is carried out at a low temperature (e.g., by using an ice bath).2. Monitor and adjust the pH of the reaction mixture to be neutral or slightly alkaline. Avoid excessive heating during the synthesis and drying steps. |
| Product is Contaminated with a White, Water-Soluble Impurity | Inadequate washing: The precipitate was not washed sufficiently to remove the soluble sodium salt by-product (NaCl or NaNO₃).[3] | Wash the this compound precipitate thoroughly with cold deionized water. Repeat the washing and filtration steps several times. To minimize product loss, use a minimal amount of cold water for each wash, as this compound has some solubility in water. |
| Product Appears Yellowish or has a Sulphur Smell | Decomposition of thiosulphate: This indicates the presence of elemental sulfur, which is a decomposition product of thiosulphate in acidic conditions or at elevated temperatures.[1][7] | 1. Strictly control the pH of the reaction to be neutral or slightly alkaline.2. Ensure that all reaction and drying steps are carried out at low temperatures.3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent Number of Water Molecules in the Hydrated Product | Uncontrolled crystallization conditions: Fluctuations in temperature and evaporation rate during crystallization can lead to a mixture of hydrates or an incorrect hydration state.[5][6] | Maintain a constant and controlled temperature throughout the crystallization process. Control the rate of solvent evaporation (e.g., by using a desiccator with a controlled atmosphere). |
| Formation of Strontium Sulphate as an Impurity | Oxidation of thiosulphate: The thiosulphate ion may have been oxidized to sulphate by dissolved oxygen or other oxidizing agents. In air, this compound can decompose to strontium sulphate and sulfur.[1][2][4] | 1. Use deaerated water for preparing solutions.2. Carry out the reaction and crystallization under an inert atmosphere.3. Store the final product in a tightly sealed container, away from air and moisture. |
Experimental Protocols
Synthesis of this compound Pentahydrate (SrS₂O₃·5H₂O)
This protocol is based on the common aqueous precipitation method.[1][2][4]
Materials:
-
Strontium Chloride Hexahydrate (SrCl₂·6H₂O)
-
Sodium Thiosulphate Pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized Water (degassed)
-
Ethanol (for washing)
-
Buchner Funnel and Filter Paper
-
Beakers and Magnetic Stirrer
-
Ice Bath
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of strontium chloride by dissolving a specific molar amount of SrCl₂·6H₂O in a minimal amount of degassed deionized water at room temperature.
-
Prepare a stoichiometric equivalent solution of sodium thiosulphate by dissolving Na₂S₂O₃·5H₂O in a minimal amount of degassed deionized water at room temperature.
-
-
Reaction and Precipitation:
-
Slowly add the sodium thiosulphate solution to the strontium chloride solution while stirring continuously.
-
A white precipitate of this compound should form.
-
Place the reaction beaker in an ice bath and continue stirring for 1-2 hours to maximize precipitation.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the precipitate with several small portions of cold deionized water to remove the soluble sodium chloride by-product.
-
Finally, wash the precipitate with a small amount of cold ethanol to aid in drying.
-
-
Drying:
Quantitative Data Summary
| Parameter | Effect on Yield | Effect on Purity | Reference |
| Crystallization Temperature | Lower temperature increases yield due to lower solubility. | Lower temperature minimizes decomposition. | [1][2][4] |
| pH | Neutral to slightly alkaline pH is optimal. Acidic pH drastically reduces yield due to decomposition. | Acidic pH leads to sulfur and sulphate impurities. | [7] |
| Reactant Concentration | Higher concentrations generally lead to higher initial precipitation. | Very high concentrations may lead to smaller crystals and more included impurities. | General chemical principles |
| Atmosphere | Inert atmosphere can improve yield by preventing oxidative decomposition. | Inert atmosphere prevents the formation of sulphate impurities. | [1][2][4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. STRONTIUM THIOSULFATE CAS#: [m.chemicalbook.com]
- 2. STRONTIUM THIOSULFATE [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. STRONTIUM THIOSULFATE [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of strontium thiosulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of Strontium Thiosulfate Hydrates
Welcome to the technical support center for the crystallization of strontium thiosulfate hydrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the crystallization of strontium thiosulfate hydrates.
Problem 1: Difficulty in Inducing Crystallization
Q1: My strontium thiosulfate solution is supersaturated, but no crystals are forming. What can I do?
A1: Supersaturated solutions of thiosulfates can be surprisingly stable.[1] To induce crystallization, you can try the following methods:
-
Seeding: Introduce a small crystal of strontium thiosulfate into the solution. This provides a template for crystal growth and is one of the most effective ways to control crystallization.
-
Mechanical Shock: Gently scratching the inner surface of the crystallization vessel with a glass rod can create nucleation sites.
-
Lowering the Temperature: A gradual decrease in temperature can reduce the solubility of the strontium thiosulfate and promote crystallization. For the pentahydrate, a low temperature is generally recommended for crystallization.[2]
-
Evaporation: Slow evaporation of the solvent will increase the concentration of the solute, leading to crystallization. This method has been used to obtain the monohydrate at room temperature over several months.[3]
Problem 2: Formation of Undesired Crystal Forms (Polymorphism)
Q2: I am trying to crystallize a specific hydrate of strontium thiosulfate (monohydrate or pentahydrate), but I am getting the other form or a mixture. How can I control the polymorphism?
A2: Both the monohydrate and pentahydrate of strontium thiosulfate have been crystallized at room temperature, suggesting that temperature is not the sole determining factor.[3] Other factors that can influence the resulting polymorph include:
-
Concentration: An aging process triggered by concentration may influence which hydrate forms.[3] Experimenting with different starting concentrations of your reactants may favor the formation of one polymorph over the other.
-
Solvent: While water is the typical solvent, the presence of co-solvents can sometimes influence crystal structure. Strontium thiosulfate is insoluble in ethanol and acetone.[2]
-
Seeding: Seeding with a crystal of the desired hydrate form is the most direct way to promote the crystallization of that specific polymorph.
Problem 3: Co-crystallization of Impurities
Q3: My strontium thiosulfate crystals are contaminated with byproducts like sodium nitrate or unreacted strontium nitrate.
A3: This is a common issue, especially when preparing strontium thiosulfate from sodium thiosulfate and strontium nitrate.[3] Here are some strategies to minimize and remove these impurities:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants to minimize the amount of unreacted starting materials.
-
Recrystallization: This is a powerful technique for purifying crystalline compounds. A general protocol would involve:
-
Dissolving the impure strontium thiosulfate crystals in a minimal amount of hot water.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly. The strontium thiosulfate should crystallize out, leaving the more soluble impurities in the solution.
-
Collecting the purified crystals by filtration.
-
-
Washing: Washing the final crystals with a small amount of cold deionized water can help remove adhering mother liquor containing dissolved impurities.
Problem 4: Decomposition of Thiosulfate Solution
Q4: My thiosulfate solution appears to be decomposing, indicated by the formation of a sulfur precipitate.
A4: Thiosulfate solutions can be unstable, especially under acidic conditions. To prevent decomposition:
-
pH Control: Maintain a neutral to slightly alkaline pH. It has been suggested that buffering thiosulfate solutions to a pH of 9.0-9.5 can significantly improve their stability.
-
Avoid Strong Acids: Thiosulfate salts characteristically decompose in the presence of strong acids.[4]
-
Temperature: Avoid excessively high temperatures during dissolution and crystallization, as this can accelerate decomposition. The pentahydrate, for instance, loses some of its hydration water at 100°C and decomposes at 225°C.[2]
Frequently Asked Questions (FAQs)
Q5: What are the known hydrates of strontium thiosulfate?
A5: At least two hydrates of strontium thiosulfate have been structurally characterized: the monohydrate (SrS₂O₃·H₂O) and the pentahydrate (SrS₂O₃·5H₂O).[3]
Q6: What is a typical method for synthesizing strontium thiosulfate hydrates?
A6: A common laboratory synthesis involves the reaction of an aqueous solution of sodium thiosulfate (often as the pentahydrate, Na₂S₂O₃·5H₂O) with a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂).[2][3] The strontium thiosulfate hydrate then crystallizes from the solution.
Q7: How can I differentiate between the monohydrate and pentahydrate of strontium thiosulfate?
A7: Several analytical techniques can be used to distinguish between the different hydrate forms:
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can reveal differences in the dehydration and decomposition profiles of the hydrates. For example, the pentahydrate is known to lose four of its water molecules at 100°C.[2]
-
Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can identify differences in the vibrational modes of the water molecules and the thiosulfate anion in the different crystal lattices.
-
X-ray Diffraction (XRD): Powder or single-crystal XRD provides a definitive method for identifying the crystal structure and, therefore, the specific hydrate form.
Q8: What is the solubility of strontium thiosulfate hydrates?
A8: Strontium thiosulfate is described as moderately soluble in water. One source reports the solubility of the pentahydrate as 12.5 g per 100 ml of water at 15°C.[2] The solubility is also noted to vary with temperature.[2] It is insoluble in ethanol and acetone.[2]
Data Presentation
Table 1: Properties of Strontium Thiosulfate Hydrates
| Property | Strontium Thiosulfate Monohydrate (SrS₂O₃·H₂O) | Strontium Thiosulfate Pentahydrate (SrS₂O₃·5H₂O) |
| Molecular Weight | ~217.76 g/mol | ~289.82 g/mol |
| Crystal System | Triclinic[5] | Orthorhombic |
| Solubility in Water | Data not readily available | 12.5 g/100 mL at 15°C[2] |
| Thermal Behavior | Data not readily available due to co-crystallized byproducts[3] | Loses four water molecules at 100°C; decomposes at 225°C[2] |
Experimental Protocols
Protocol 1: General Synthesis of Strontium Thiosulfate Hydrates
This protocol is a general guideline based on literature procedures.[3] The specific hydrate obtained may depend on various factors as discussed in the troubleshooting section.
-
Prepare Reactant Solutions:
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Dissolve a known molar amount of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in deionized water.
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In a separate beaker, dissolve an equimolar amount of strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂) in deionized water.
-
-
Mix the Solutions:
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Slowly add the strontium salt solution to the sodium thiosulfate solution with constant stirring.
-
-
Crystallization:
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Isolate Crystals:
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Collect the crystals by filtration.
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Wash the crystals with a small amount of cold deionized water to remove residual mother liquor.
-
-
Drying:
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Dry the crystals, for example, in a desiccator at room temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of strontium thiosulfate hydrates.
Caption: Troubleshooting logic for common challenges in strontium thiosulfate hydrate crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. STRONTIUM THIOSULFATE [chemicalbook.com]
- 3. Crystal structure of strontium thiosulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of strontium thio-sulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 4-2, Physical and Chemical Properties of Strontium and Strontium Compoundsa - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of strontium thiosulphate under different pH conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a strontium thiosulphate solution at neutral pH?
A1: Generally, thiosulphate solutions are most stable in the neutral to slightly alkaline range, typically between pH 7 and 9. In this range, decomposition due to acidic or strongly alkaline conditions is minimized. However, other factors such as exposure to air (oxygen), light, and microbial contamination can still affect long-term stability. For optimal stability, it is recommended to use purified, boiled (to remove dissolved gases) water for solution preparation and store in a tightly sealed, opaque container.
Q2: My this compound solution turned cloudy after I adjusted the pH to 4. What is happening?
A2: Thiosulphate salts characteristically decompose in acidic conditions.[1][2] The cloudiness you are observing is likely the precipitation of elemental sulfur, a primary product of this decomposition. The other main product is sulfur dioxide gas.[1] It is strongly advised to avoid acidic pH conditions (below pH 7) when working with this compound solutions unless the experimental design specifically requires it.
Q3: What are the primary degradation products of this compound under different pH conditions?
A3: The degradation pathway of thiosulphate is highly dependent on pH:
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Acidic Conditions (pH < 7): The primary decomposition products are elemental sulfur (S₈) and sulfur dioxide (SO₂).[1] This is an irreversible decomposition.
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Neutral to Slightly Alkaline Conditions (pH 7-9): Thiosulphate is relatively stable. Degradation, if it occurs, is often slow and may be initiated by factors like oxidation.
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Strongly Alkaline Conditions (pH > 9): In the presence of strong bases and heat, thiosulphates can disproportionate into sulphate (SO₄²⁻) and sulphide (S²⁻) ions. This is a different decomposition pathway than in acidic media.
Q4: Can I use standard buffers to adjust the pH of my this compound solution?
A4: Caution should be exercised when selecting a buffer. Phosphate and citrate buffers are generally suitable in the neutral to slightly acidic range, but it is crucial to ensure that the buffer components do not react with strontium or thiosulphate ions. For instance, a high concentration of phosphate could potentially lead to the precipitation of strontium phosphate. It is recommended to perform a small-scale compatibility test with the chosen buffer system before preparing a large batch.
Q5: How can I monitor the stability of my this compound solution over time?
A5: The most common method for monitoring the concentration of thiosulphate is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] An alternative is iodometric titration, where the thiosulphate solution is titrated against a standardized iodine solution. A decrease in the concentration of thiosulphate over time indicates degradation. Visual inspection for turbidity (sulfur precipitation) and pH measurement are also simple yet effective indicators of instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution appears cloudy or has a yellowish precipitate. | Acidic Decomposition: The pH of the solution is likely below 7, causing the formation of elemental sulfur.[1][2] | Immediately measure the pH. If acidic, the solution has decomposed and should be discarded. For future preparations, ensure the pH is maintained at or above 7. |
| A "rotten egg" smell is detected. | Sulphide Formation: This can occur under strongly alkaline conditions or due to microbial contamination. | Check the pH. If highly alkaline, consider if this is appropriate for your experiment. If microbial contamination is suspected, prepare fresh solutions using sterile water and containers. |
| Assay results show a decrease in this compound concentration over a short period. | Decomposition: This could be due to incorrect pH, exposure to oxidants (like dissolved oxygen), or microbial growth. | Review the solution preparation and storage procedures. Ensure the pH is in the stable range (7-9), use de-gassed water, and store in a sealed, dark container. |
| Unexpected peaks appear in the HPLC chromatogram. | Formation of Degradation Products: These could be polythionates or other sulfur species resulting from decomposition. | Attempt to identify the degradation products. This may provide insight into the decomposition pathway and help in optimizing storage conditions. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure to quantify the stability of this compound at different pH values.
-
Preparation of Buffer Solutions:
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Prepare a series of buffers covering the desired pH range (e.g., pH 4, 5, 6, 7, 8, 9). Use buffers that are compatible with strontium salts (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
-
Preparation of this compound Stock Solution:
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Accurately weigh this compound pentahydrate and dissolve it in purified, de-gassed water to a known concentration (e.g., 10 mg/mL).
-
-
Preparation of Stability Samples:
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For each pH value, mix the this compound stock solution with the corresponding buffer to achieve the final desired concentration (e.g., 1 mg/mL).
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Dispense the solutions into separate, sealed, and labeled containers for each time point.
-
-
Storage Conditions:
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Store the samples at a controlled temperature (e.g., 25°C or 40°C). Protect the samples from light.
-
-
Sample Analysis:
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At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each pH condition.
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Immediately analyze the concentration of this compound using a validated HPLC method.
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Visually inspect the samples for any changes in appearance (e.g., color, turbidity).
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Measure the pH of the samples to check for any drift.
-
-
Data Analysis:
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Calculate the percentage of the initial this compound concentration remaining at each time point for each pH.
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Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
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Data Presentation
The following tables are examples of how to present the quantitative data obtained from the experimental protocol described above.
Table 1: Percentage of this compound Remaining at 25°C
| Time (hours) | pH 4 | pH 5 | pH 7 | pH 9 |
| 0 | 100% | 100% | 100% | 100% |
| 24 | 65% | 85% | 99% | 99% |
| 48 | 40% | 70% | 98% | 99% |
| 72 | 20% | 60% | 98% | 98% |
| 168 (1 week) | <5% | 45% | 97% | 98% |
Table 2: Observations of Physical Appearance at 25°C
| Time (hours) | pH 4 | pH 5 | pH 7 | pH 9 |
| 0 | Clear | Clear | Clear | Clear |
| 24 | Turbid | Slightly Hazy | Clear | Clear |
| 48 | Yellow Precipitate | Turbid | Clear | Clear |
| 72 | Heavy Precipitate | Turbid | Clear | Clear |
| 168 (1 week) | Heavy Precipitate | Heavy Precipitate | Clear | Clear |
Visualizations
Caption: General decomposition pathways of this compound under different pH conditions.
Caption: Troubleshooting workflow for stability issues with this compound solutions.
Caption: Experimental workflow for a pH-dependent stability study of this compound.
References
Troubleshooting unexpected precipitates in strontium thiosulphate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected precipitates in strontium thiosulphate reactions.
Troubleshooting Guide: Unexpected Precipitates
Unexpected precipitate formation during reactions involving this compound can arise from several factors, including reactant purity, reaction conditions, and the inherent stability of the compounds involved. This guide provides a systematic approach to identifying and resolving these issues.
Question: I am observing a white, insoluble precipitate forming during my this compound reaction. What could be the cause?
Answer: An unexpected white precipitate is often one of three possibilities: Strontium Carbonate (SrCO₃), Strontium Sulphite (SrSO₃), or Strontium Sulphate (SrSO₄). The formation of elemental sulfur, which is insoluble, can also occur.[1][2] The following troubleshooting workflow can help identify the culprit and rectify the issue.
Caption: Troubleshooting workflow for identifying unexpected precipitates.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound and its potential precipitates?
A1: The solubility of these compounds is critical in understanding and preventing unwanted precipitation. Below is a summary of their solubilities in water.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water |
| This compound | SrS₂O₃ | 199.75 | 12.5 g/100 mL at 15°C[3][4] |
| Strontium Carbonate | SrCO₃ | 147.63 | 0.0011 g/100 mL at 18°C[5] |
| Strontium Sulphite | SrSO₃ | 167.68 | ~0.0015 g/100 mL at 25°C[6][7] |
| Strontium Sulphate | SrSO₄ | 183.68 | 0.0135 g/100 mL at 25°C[8][9] |
Q2: How can I prevent the formation of strontium carbonate in my reaction?
A2: Strontium carbonate precipitation is a common issue when reactions are carried out in alkaline conditions and exposed to air.[5][10] Carbon dioxide from the atmosphere can dissolve in the solution to form carbonate ions, which then react with strontium ions.
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Solution: To prevent this, it is recommended to use solvents that have been de-gassed by bubbling an inert gas (like nitrogen or argon) through them. Additionally, running the reaction under an inert atmosphere will minimize the exposure to carbon dioxide.[11]
Q3: My thiosulphate solution appears to be unstable. How can I mitigate this?
A3: Thiosulphate solutions, particularly sodium thiosulphate, can be unstable, especially in acidic conditions, leading to the decomposition and precipitation of elemental sulfur.[1][12]
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Solution: Maintain the pH of your thiosulphate solutions between 5 and 9.[12] For titrations, conduct them rapidly with efficient stirring to minimize acid-accelerated decomposition.[12] Using freshly prepared solutions is also a good practice.
Q4: What is a standard protocol for preparing this compound?
A4: A common method for the synthesis of this compound is through the reaction of a soluble strontium salt, like strontium chloride (SrCl₂), with sodium thiosulphate (Na₂S₂O₃).[3][4][13] The resulting this compound can then be crystallized from the solution.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Pentahydrate (SrS₂O₃·5H₂O)
This protocol is adapted from the general principles of precipitating sparingly soluble salts.
Materials:
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Strontium chloride hexahydrate (SrCl₂·6H₂O)
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Sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O)
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Deionized water (de-gassed)
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Ethanol (for washing)
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Beakers, magnetic stirrer, filtration apparatus (Buchner funnel and flask), filter paper.
Procedure:
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Prepare Reactant Solutions:
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Prepare a solution of strontium chloride by dissolving a calculated amount in de-gassed deionized water.
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Prepare a separate, equimolar solution of sodium thiosulphate in de-gassed deionized water.
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Reaction:
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Crystallization and Isolation:
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Continue stirring for a defined period (e.g., 1 hour) to ensure complete precipitation.
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Isolate the precipitate by vacuum filtration using a Buchner funnel.
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-
Washing and Drying:
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Wash the precipitate with small portions of cold deionized water to remove soluble byproducts like sodium chloride.
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Follow with a wash of ethanol to aid in drying.
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Dry the product in a desiccator or at a low temperature in a vacuum oven to obtain this compound pentahydrate.[3]
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Note: The solubility of this compound is temperature-dependent, and it is more soluble at higher temperatures.[3][4] Therefore, cooling the reaction mixture can improve the yield.
References
- 1. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 2. Thiosulfate - Wikipedia [en.wikipedia.org]
- 3. STRONTIUM THIOSULFATE [chemicalbook.com]
- 4. STRONTIUM THIOSULFATE CAS#: [m.chemicalbook.com]
- 5. Strontium carbonate - Wikipedia [en.wikipedia.org]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. STRONTIUM SULFITE CAS#: 13451-02-0 [m.chemicalbook.com]
- 8. irancelestite.com [irancelestite.com]
- 9. irancelestite.com [irancelestite.com]
- 10. US4421729A - Preparation of strontium carbonate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 13. STRONTIUM THIOSULFATE [amp.chemicalbook.com]
Improving the solubility of strontium thiosulphate for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of strontium thiosulfate for experimental use.
Troubleshooting Guide
Users may encounter several issues when dissolving strontium thiosulfate. This guide provides solutions to common problems in a question-and-answer format.
Q1: My strontium thiosulfate is not dissolving completely in water, even with vigorous stirring. What can I do?
A1: Strontium thiosulfate has moderate but limited solubility in water, which is dependent on temperature.[1] If you are encountering issues, consider the following steps:
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Increase the temperature: Gently warming the solution can significantly increase the solubility of strontium thiosulfate.[1] However, avoid boiling as it may promote decomposition.
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Reduce particle size: If you are using large crystals, grinding the strontium thiosulfate to a fine powder will increase the surface area and facilitate faster dissolution.
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Use deionized or distilled water: The presence of other ions in tap water can potentially affect the solubility.
Q2: I've prepared a clear solution of strontium thiosulfate, but a precipitate has formed over time. Why is this happening and how can I prevent it?
A2: The formation of a precipitate over time can be due to a few factors:
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Temperature fluctuations: If the solution was prepared at an elevated temperature and then cooled, it may have become supersaturated, leading to crystallization upon cooling. To avoid this, prepare the solution at the temperature of your experiment or filter out any precipitate that forms upon cooling to room temperature.
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Decomposition: Thiosulfate solutions, especially if acidic, can be unstable and decompose to form elemental sulfur (a fine, pale yellow precipitate) and sulfur dioxide.[2] Strontium thiosulfate in air can also decompose to form the less soluble strontium sulfate.[1]
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pH Adjustment: Ensure your solution is neutral or slightly alkaline. Thiosulfates are more stable in alkaline conditions. You can add a small amount of a stabilizer like sodium carbonate to your solution.
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Storage: Store the solution in a tightly sealed container in a cool, dark place to minimize oxidation and decomposition.
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Q3: Can I use solvents other than water to dissolve strontium thiosulfate?
A3: Strontium thiosulfate is insoluble in organic solvents such as ethanol and acetone.[1] Therefore, water is the recommended solvent. If your experimental conditions require a co-solvent, it is crucial to perform preliminary tests to ensure the stability and solubility of strontium thiosulfate in the mixed solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of strontium thiosulfate in water?
A1: The solubility of strontium thiosulfate in water is approximately 12.5 grams per 100 mL at 15°C.[1] Its solubility is known to vary with temperature.[1]
Q2: What is the chemical formula and molecular weight of the common form of strontium thiosulfate?
A2: Strontium thiosulfate typically crystallizes as a pentahydrate with the chemical formula SrS₂O₃·5H₂O.[1] The molecular weight of the anhydrous form (SrS₂O₃) is 199.75 g/mol .
Q3: How does the stability of strontium thiosulfate solutions change with pH?
A3: Thiosulfate solutions are generally more stable in neutral to alkaline conditions. Acidic conditions can cause decomposition into sulfur and sulfur dioxide.[2]
Q4: Are there any safety precautions I should take when working with strontium thiosulfate?
A4: While strontium thiosulfate is not considered highly toxic, standard laboratory safety practices should be followed. This includes wearing safety goggles, gloves, and a lab coat. If heating the solution, do so in a well-ventilated area as decomposition can release sulfur dioxide gas.
Quantitative Data Presentation
The following table summarizes the known solubility data for strontium thiosulfate.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Strontium Thiosulfate | Water | 15 | 12.5 |
| Strontium Thiosulfate | Ethanol | Room Temperature | Insoluble |
| Strontium Thiosulfate | Acetone | Room Temperature | Insoluble |
Note: Further research is required to establish a comprehensive solubility curve for strontium thiosulfate at various temperatures.
Experimental Protocols
Protocol 1: Preparation of a Saturated Strontium Thiosulfate Solution
This protocol describes the steps to prepare a saturated aqueous solution of strontium thiosulfate at a specific temperature.
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Weighing the Solute: Accurately weigh an excess amount of strontium thiosulfate pentahydrate (e.g., 15 g for 100 mL of water at 15°C).
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Adding the Solvent: Add the strontium thiosulfate to a known volume of deionized water in a beaker or flask.
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Equilibration: Stir the mixture vigorously using a magnetic stirrer at a constant, controlled temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation of Undissolved Solid: Allow the undissolved solid to settle. Carefully decant or filter the supernatant to obtain the clear, saturated solution. Filtration should be performed at the same temperature to avoid crystallization.
Protocol 2: A General Method for Improving the Solubility of Strontium Thiosulfate
This protocol outlines a general approach to enhance the solubility of strontium thiosulfate for experimental purposes.
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Initial Dissolution Attempt: Start by attempting to dissolve the desired amount of strontium thiosulfate in deionized water at room temperature with stirring.
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Gentle Heating: If solubility is an issue, gradually increase the temperature of the solution while stirring. Use a water bath for better temperature control. Monitor the solution for complete dissolution.
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pH Adjustment (if applicable): If your experimental conditions allow, ensure the pH of the water is neutral or slightly alkaline before adding the strontium thiosulfate. This can help prevent decomposition.
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Sonication: For finely powdered strontium thiosulfate, sonication can be used to break up agglomerates and enhance the rate of dissolution.
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Filtration: Once dissolved, if the solution was heated, it is advisable to filter it at the working temperature to remove any potential micro-impurities or undissolved particles.
Visualizations
The following diagrams illustrate the experimental workflows for preparing and improving the solubility of strontium thiosulfate solutions.
Caption: Workflow for Preparing a Saturated Strontium Thiosulfate Solution.
Caption: Troubleshooting Workflow for Improving Strontium Thiosulfate Solubility.
References
Technical Support Center: Thermal Stability of Strontium Thiosulphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on the stability of strontium thiosulphate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound pentahydrate in air?
A1: this compound pentahydrate (SrS₂O₃·5H₂O) undergoes a two-stage decomposition in the presence of air. Initially, it loses four of its five water molecules of hydration at approximately 100°C. The complete decomposition of the anhydrous salt occurs at around 225°C, yielding elemental sulfur (S) and strontium sulfate (SrSO₄) as the final products.[1][2]
Q2: What are the decomposition products of this compound in an inert atmosphere (e.g., nitrogen or argon)?
A2: The exact decomposition pathway of this compound in an inert atmosphere is not definitively documented in readily available literature. However, based on the thermal behavior of other metal thiosulphates and related sulfur compounds, a disproportionation reaction is likely to occur. This would involve the formation of strontium sulfite (SrSO₃) and strontium sulfide (SrS). At higher temperatures, strontium sulfite may further decompose. It is important to note that without specific experimental data, this remains a theoretical pathway.
Q3: What are the key experimental parameters to control during the thermogravimetric analysis (TGA) of this compound?
A3: To obtain accurate and reproducible TGA data for this compound, it is crucial to control the following parameters:
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Heating Rate: A slower heating rate (e.g., 5-10°C/min) generally provides better resolution of decomposition steps.
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Atmosphere: The composition of the purge gas (e.g., air, nitrogen, argon) will significantly influence the decomposition products. Ensure a consistent flow rate throughout the experiment.
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Sample Preparation: Use a small, uniform sample size and ensure it is evenly distributed in the TGA pan.
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Crucible Type: An inert crucible material, such as alumina or platinum, should be used.
Q4: How can I interpret the data from a Differential Scanning Calorimetry (DSC) analysis of this compound?
A4: A DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. For this compound pentahydrate, you would expect to see:
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An endothermic peak corresponding to the dehydration (loss of water molecules).
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An endothermic or exothermic peak (depending on the atmosphere) corresponding to the decomposition of the anhydrous salt.
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In some cases, phase transitions within the material may also appear as small endothermic or exothermic peaks.
Data Presentation
Due to the limited availability of specific TGA/DSC data for this compound pentahydrate in the searched literature, the following table presents the key thermal events based on available descriptions. For illustrative purposes, a typical decomposition profile for a related compound, sodium thiosulphate pentahydrate, is often characterized by multiple dehydration steps followed by decomposition.
| Thermal Event | Temperature (°C) | Atmosphere | Products | Data Source |
| Dehydration | ~100 | Air | SrS₂O₃·H₂O + 4H₂O | [1][2] |
| Decomposition | ~225 | Air | SrSO₄ + S | [1][2] |
| Decomposition | Unknown | Inert | SrSO₃ + SrS (inferred) | N/A |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound Pentahydrate
Objective: To determine the thermal stability and decomposition profile of this compound pentahydrate.
Apparatus:
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Thermogravimetric Analyzer (TGA)
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High-purity nitrogen or air for purge gas
-
Alumina or platinum crucibles
-
Microbalance
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
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Accurately weigh 5-10 mg of this compound pentahydrate into a clean, tared TGA crucible.
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Place the crucible in the TGA furnace.
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Purge the furnace with the desired gas (air or nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.
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Program the TGA to heat the sample from room temperature to 500°C at a heating rate of 10°C/min.
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Record the mass loss as a function of temperature.
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Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Irreproducible TGA results | 1. Inconsistent sample size or packing in the crucible.2. Fluctuations in the heating rate.3. Inconsistent purge gas flow rate. | 1. Use a consistent, small sample mass (5-10 mg) and ensure it forms a thin, even layer at the bottom of the crucible.2. Verify the programmed heating rate and ensure the instrument is functioning correctly.3. Check the gas flow controller and ensure a stable flow rate. |
| Noisy TGA signal | 1. Static electricity on the sample or crucible.2. Mechanical vibrations near the instrument.3. Condensation of volatile products on the balance mechanism. | 1. Use an anti-static gun to discharge the sample and crucible before analysis.2. Isolate the TGA from sources of vibration.3. Ensure an adequate purge gas flow to remove volatile products from the furnace and balance area. |
| Overlapping decomposition steps in the TGA curve | 1. The heating rate is too high. | 1. Reduce the heating rate (e.g., to 5°C/min) to improve the resolution of thermal events. |
| Unexpected endothermic or exothermic peaks in DSC | 1. Sample impurities.2. Reaction with the crucible material.3. Phase transitions in the sample. | 1. Use a pure sample and consider pre-analysis characterization (e.g., XRD).2. Ensure the crucible material is inert to the sample and its decomposition products.3. Correlate the DSC peaks with any mass loss events in the TGA to distinguish between phase transitions and decomposition. |
| Sample sputtering or creeping out of the crucible | 1. Rapid heating of a hydrated salt can cause the water to evolve too quickly.2. The sample is melting and creeping up the crucible walls. | 1. Use a slower heating rate.2. Use a crucible with a lid (with a small pinhole to allow volatiles to escape). |
Visualizations
Caption: Workflow for TGA/DSC analysis of this compound.
Caption: Troubleshooting decision tree for TGA/DSC analysis.
References
Technical Support Center: Strontium Thiosulphate Synthesis
Welcome to the technical support center for strontium thiosulphate synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in this compound synthesis?
A1: The most prevalent contaminants encountered during the synthesis of this compound are unreacted starting materials, such as strontium nitrate (Sr(NO₃)₂) and sodium nitrate (NaNO₃), which can co-crystallize with the final product.[1] Additionally, decomposition products like elemental sulfur (S) and strontium sulfate (SrSO₄) can form, particularly when the reaction is exposed to air.[2][3]
Q2: My final product is a mix of different crystals. What could be the cause?
A2: The presence of varied crystalline forms in your final product likely indicates contamination with unreacted starting materials.[1] Slow evaporation methods for crystallization can lead to the simultaneous precipitation of this compound, sodium nitrate, and any excess strontium nitrate used in the reaction.
Q3: I observe a yellow turbidity in my reaction mixture. What is it and how can I prevent it?
A3: A yellow turbidity is typically indicative of the formation of elemental sulfur. This occurs when the thiosulphate ion decomposes, a process that can be triggered by acidic conditions or exposure to air (oxidation). To prevent this, ensure your reaction is carried out in a neutral to slightly alkaline pH range and consider using deaerated solvents or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: After drying, my this compound product seems to have a white, insoluble component. What is this impurity?
A4: A white, insoluble component is likely strontium sulfate (SrSO₄).[2][3] This can form from the oxidation of this compound in the presence of air. Minimizing air exposure during the reaction, filtration, and drying steps is crucial for preventing its formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Sub-optimal reactant ratio. - Product loss during washing. | - Increase reaction time or gently heat the solution (see temperature recommendations in the data table below). - Optimize the molar ratio of strontium salt to sodium thiosulphate (a slight excess of sodium thiosulphate may be beneficial). - Use minimal amounts of a cold, non-aqueous solvent like ethanol for washing the crystals to prevent dissolution. This compound is insoluble in ethanol.[2][3] |
| Product Contaminated with Starting Materials (e.g., Sr(NO₃)₂, NaNO₃) | - Co-crystallization during evaporation.[1] - Inefficient washing of the final product. | - Employ a controlled crystallization method. Instead of slow evaporation to dryness, allow crystals to form and then filter the mother liquor before all the solvent has evaporated. - Wash the collected crystals with a small amount of ice-cold deionized water to remove soluble impurities, followed by a wash with a non-aqueous solvent like ethanol to displace the water and aid drying. |
| Formation of Elemental Sulfur (Yellow Precipitate) | - Acidic pH of the reaction mixture. - Oxidative decomposition. | - Maintain the pH of the reaction solution between 7 and 8. Use a buffer if necessary. - Use deaerated water for preparing solutions and consider blanketing the reaction vessel with an inert gas like nitrogen. |
| Formation of Strontium Sulfate (White, Insoluble Precipitate) | - Oxidation of this compound in the presence of air.[2][3] | - Minimize air exposure throughout the synthesis and purification process. This can be achieved by working under an inert atmosphere and avoiding prolonged drying times in the open air. |
Quantitative Data on Synthesis Parameters
While specific quantitative data for this compound synthesis is not extensively published, the following table provides recommended ranges based on general principles for thiosulphate stability and related strontium salt syntheses.
| Parameter | Recommended Range | Purity Impact |
| pH | 7.0 - 8.0 | Below pH 7, the risk of decomposition to elemental sulfur and sulfur dioxide increases. Above pH 8, the potential for strontium hydroxide precipitation exists. |
| Temperature | 20 - 30°C | Room temperature is generally preferred for crystallization to obtain well-defined crystals.[1] Higher temperatures can increase the rate of decomposition of thiosulphate. |
| Reactant Molar Ratio (Sr²⁺:S₂O₃²⁻) | 1 : 1 to 1 : 1.1 | A slight excess of sodium thiosulphate can help to ensure the complete conversion of the strontium salt. However, a large excess can lead to contamination of the final product. |
Experimental Protocols
Synthesis of this compound Monohydrate
This protocol is adapted from the synthesis of this compound monohydrate crystals.[1]
Materials:
-
Strontium nitrate (Sr(NO₃)₂)
-
Sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Solution Preparation: Prepare separate aqueous solutions of strontium nitrate and sodium thiosulphate pentahydrate. For example, dissolve stoichiometric amounts of each salt in deionized water. A 1:1 molar ratio is a good starting point.
-
Reaction: Slowly add the strontium nitrate solution to the sodium thiosulphate solution with constant stirring.
-
Crystallization: Cover the reaction vessel and allow the solvent to evaporate slowly at room temperature over several days to weeks.[1]
-
Isolation: Once a significant amount of crystals has formed, decant the mother liquor.
-
Washing: Wash the crystals with a small volume of ice-cold deionized water to remove soluble impurities, followed by a wash with ethanol to remove the water.
-
Drying: Dry the crystals under vacuum at room temperature.
Purity Analysis by Iodometric Titration
Principle: Thiosulphate ions are quantitatively oxidized by iodine. The endpoint is detected using a starch indicator.
Procedure:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in deionized water.
-
Add a few drops of starch indicator solution.
-
Titrate the solution with a standardized iodine solution until the first permanent blue-black color appears.
-
Calculate the purity of the this compound based on the volume of iodine solution used.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.
Reaction Pathway and Contamination Side Reactions
This diagram illustrates the main reaction for this compound synthesis and the key side reactions that can lead to common contaminants.
References
Validation & Comparative
A Comparative Guide to the Validation of Strontium Thiosulphate Purity: Titration vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of strontium thiosulphate purity is critical for its application in research and pharmaceutical development. This guide provides a comprehensive comparison of the traditional iodometric titration method with modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). The information presented is supported by established experimental protocols and performance data to aid in the selection of the most appropriate analytical method for your specific needs.
Quantitative Data Summary
The following table summarizes the key performance characteristics of iodometric titration, HPLC, and IC for the determination of thiosulphate purity. The data for HPLC and IC are based on validated methods for sodium thiosulphate, which are directly applicable to the thiosulphate anion from this compound.
| Parameter | Iodometric Titration | HPLC | Ion Chromatography (IC) |
| Principle | Redox Titration | Reversed-Phase Chromatography | Ion-Exchange Chromatography |
| Precision | High (RSD < 0.3% achievable)[1] | High (RSD < 2.0%)[2] | High (RSD < 1.0%)[3] |
| Accuracy | High (typically > 99.5%) | High (mean recovery ~99.4%)[2] | High (typically 98.0–102.0%)[3] |
| Linearity (r²) | Not Applicable | > 0.99[2] | > 0.999[3] |
| Limit of Detection | Higher (mg range) | Lower (µg/mL range) | Lowest (µg/mL to ng/mL range)[3] |
| Limit of Quantification | Higher (mg range) | Lower (µg/mL range) | Lowest (0.17 µg/mL)[3] |
| Specificity | Susceptible to interference from other reducing or oxidizing agents[4] | High, separates thiosulphate from other components | High, separates thiosulphate from other anions[3] |
| Throughput | Low (manual, sequential) | High (automated, suitable for multiple samples) | High (automated, suitable for multiple samples) |
| Cost (Instrument) | Low | High | High |
| Cost (per sample) | Low | Moderate | Moderate |
Experimental Protocols
Iodometric Titration for this compound Purity
This protocol details the procedure for determining the purity of this compound by iodometric titration. The method involves the standardization of a sodium thiosulphate solution, which is then used to titrate the iodine liberated from a reaction with the this compound sample.
Materials and Reagents:
-
This compound (SrS₂O₃) sample
-
Potassium Iodate (KIO₃), primary standard grade
-
Potassium Iodide (KI)
-
Standardized 0.1 N Sodium Thiosulphate (Na₂S₂O₃) solution
-
Sulphuric Acid (H₂SO₄), dilute (e.g., 1 M)
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Analytical balance
-
Burette (50 mL, Class A)
-
Pipettes (Class A)
-
Erlenmeyer flasks (250 mL)
-
Volumetric flasks
Procedure:
Part A: Standardization of 0.1 N Sodium Thiosulphate Solution
-
Accurately weigh approximately 0.15 g of dry primary standard potassium iodate (KIO₃) and record the weight.
-
Dissolve the KIO₃ in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 2 g of potassium iodide (KI) to the solution and swirl to dissolve.
-
Carefully add 5 mL of dilute sulphuric acid. The solution will turn a deep brown due to the liberation of iodine.
-
Immediately titrate the liberated iodine with the sodium thiosulphate solution from the burette until the solution becomes a pale yellow.[5]
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.[5]
-
Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution.[5]
-
Record the volume of sodium thiosulphate solution used.
-
Repeat the procedure at least two more times for accuracy.
-
Calculate the exact normality of the sodium thiosulphate solution.
Part B: Assay of this compound
-
Accurately weigh approximately 0.25 g of the this compound sample and record the weight.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
To this solution, add a known excess volume of standardized 0.1 N iodine solution (e.g., 50 mL).
-
Titrate the excess, unreacted iodine with the standardized 0.1 N sodium thiosulphate solution until the solution becomes pale yellow.
-
Add 2 mL of starch indicator solution, and the solution will turn blue-black.
-
Continue the titration with the standardized sodium thiosulphate solution until the blue color disappears.
-
Record the volume of sodium thiosulphate solution used.
-
Perform a blank titration by titrating the same volume of the standardized iodine solution with the standardized sodium thiosulphate solution.
-
Calculate the percentage purity of the this compound sample.
High-Performance Liquid Chromatography (HPLC) Method
This is a representative HPLC method for the determination of thiosulphate. Method optimization and validation are required for specific applications.
-
Column: Zorbax Eclips XBD-C8 (150 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: 0.01 M phosphate buffer (pH 7.1) with 1.698 g/L tetrabutylammonium hydrogen sulphate, mixed with methanol in an 85:15 ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm.[2]
-
Column Temperature: 25°C.[2]
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of the sample to the calibration curve.
Ion Chromatography (IC) Method
This is a representative IC method for thiosulphate analysis. Method optimization and validation are essential.
-
Column: Dionex IonPac AS12A or AS19 anion-exchange column.[3][6]
-
Eluent: 13.5 mM Na₂CO₃ / 1.5 mM NaHCO₃ or 45 mM Potassium Hydroxide.[3][6]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Standard and Sample Preparation: Similar to the HPLC method, prepare standards and samples by dissolving the this compound in deionized water to concentrations within the linear range of the instrument.
-
Analysis: Inject the standards and samples. The purity is calculated based on the peak area response against a calibration curve.
Visualizations
Iodometric Titration Workflow
Caption: Workflow for the iodometric titration of this compound.
Method Selection Logic
Caption: Decision tree for selecting an analytical method.
References
A Comparative Analysis of Strontium Thiosulphate and Sodium Thiosulphate: Properties, Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical compounds with therapeutic and industrial potential, thiosulphates have carved a niche owing to their unique reactive properties. Among these, sodium thiosulphate is a well-established and extensively studied compound with a broad spectrum of applications. Its lesser-known counterpart, strontium thiosulphate, remains largely unexplored, presenting both a challenge and an opportunity for researchers. This guide provides a comparative analysis of this compound and sodium thiosulphate, summarizing their known chemical properties, detailing the established applications and biological activities of sodium thiosulphate, and postulating potential avenues for the investigation of this compound based on current, albeit limited, data.
Chemical and Physical Properties: A Side-by-Side Comparison
A fundamental understanding of the chemical and physical properties of these two compounds is crucial for any comparative analysis. While data for sodium thiosulphate is abundant, information on this compound is less comprehensive. The following table summarizes the key available data for both compounds.
| Property | This compound (SrS₂O₃) | Sodium Thiosulphate (Na₂S₂O₃) |
| Molar Mass | 199.75 g/mol (anhydrous) | 158.11 g/mol (anhydrous), 248.18 g/mol (pentahydrate)[1] |
| Appearance | Fine needles | White crystals or crystalline powder[1] |
| Solubility in Water | Moderately soluble | Very soluble (70.1 g/100 mL at 20 °C)[1] |
| Solubility in Alcohol | Insoluble | Insoluble |
| Crystal System | - | Monoclinic |
| Hydrated Forms | Pentahydrate (SrS₂O₃·5H₂O), Monohydrate (SrS₂O₃·H₂O) | Pentahydrate (Na₂S₂O₃·5H₂O) is common[1] |
Experimental Protocols: Synthesis and Analysis
Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are established methods for the synthesis of both strontium and sodium thiosulphate, alongside a common analytical technique for the quantification of the thiosulphate anion.
Synthesis of this compound
This compound can be synthesized through a precipitation reaction involving a soluble strontium salt and a soluble thiosulphate salt.
Reaction: SrCl₂ + Na₂S₂O₃ → SrS₂O₃ + 2NaCl
Procedure:
-
Prepare aqueous solutions of strontium chloride (SrCl₂) and sodium thiosulphate (Na₂S₂O₃).
-
Mix the two solutions. This compound will precipitate out of the solution due to its lower solubility.
-
The precipitate can be collected by filtration.
-
The collected solid should be washed with distilled water to remove impurities, such as sodium chloride.
-
The purified this compound can then be dried under appropriate conditions.
Synthesis of Sodium Thiosulphate
A common laboratory method for the synthesis of sodium thiosulphate involves the reaction of sodium sulphite with elemental sulphur.[2]
Reaction: Na₂SO₃ + S → Na₂S₂O₃
Procedure:
-
Dissolve sodium sulphite (Na₂SO₃) in water to create an aqueous solution.[2]
-
Add powdered sulphur (S) to the sodium sulphite solution.[2]
-
Heat the mixture and stir continuously to facilitate the reaction.[2]
-
After the reaction is complete, the solution is filtered to remove any unreacted sulphur.
-
The filtrate is then concentrated by evaporation and cooled to allow for the crystallization of sodium thiosulphate pentahydrate (Na₂S₂O₃·5H₂O).[2]
Analytical Method: Iodometric Titration for Thiosulphate Quantification
Iodometric titration is a standard method for determining the concentration of thiosulphate ions in a solution.[3][4][5][6]
Principle: Thiosulphate ions react with iodine in a stoichiometric manner. The endpoint of the titration is detected using a starch indicator, which forms a blue-black complex with iodine.
Reaction: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)
Procedure:
-
A known volume of the thiosulphate solution is placed in a flask.
-
A standard solution of iodine is slowly added from a burette.
-
As the endpoint is approached (the solution turns pale yellow), a few drops of starch indicator are added, turning the solution blue-black.[4]
-
The titration is continued until the blue-black color disappears, indicating that all the iodine has reacted.[4]
-
The concentration of the thiosulphate solution can then be calculated based on the volume of iodine solution used.
Comparative Performance and Applications
Due to the extensive research on sodium thiosulphate, its performance and applications are well-documented. In contrast, there is a significant lack of data on the specific applications and performance of this compound.
Sodium Thiosulphate: A Multifaceted Compound
Sodium thiosulphate has a wide array of applications across various fields:
-
Medical Applications:
-
Cyanide Poisoning Antidote: It acts as a sulphur donor for the enzyme rhodanese, which detoxifies cyanide to the much less toxic thiocyanate.[7][8][9][10][11][12]
-
Cisplatin-Induced Ototoxicity: Used to reduce the risk of hearing loss in patients undergoing cisplatin chemotherapy.[13]
-
Calciphylaxis: It is used off-label to treat this rare and serious condition.[12]
-
Antioxidant and Anti-inflammatory: It exhibits antioxidant properties by scavenging reactive oxygen species and has shown anti-inflammatory effects in preclinical studies.[14][15][16][17]
-
-
Industrial Applications:
This compound: A Compound of Untapped Potential
Currently, there are no well-documented, large-scale applications of this compound. However, based on the known properties of its constituent ions, some potential areas of research can be proposed:
-
Potential Therapeutic Applications: Given that the thiosulphate anion is the active component in many of sodium thiosulphate's medical uses, it is plausible that this compound could exhibit similar activities. The presence of strontium, which is known to have effects on bone metabolism, might offer unique therapeutic possibilities.[18][19][20][21][22][23][24][25][26][27] For instance, research into its potential as an antioxidant or in conditions where the thiosulphate ion is beneficial could be a fruitful area of investigation. However, it is crucial to emphasize that these are speculative and require rigorous experimental validation.
Biological Activity and Signaling Pathways
The biological effects of sodium thiosulphate are primarily attributed to the thiosulphate anion, which can act as a precursor to hydrogen sulphide (H₂S), a key signaling molecule.
Sodium Thiosulphate Signaling
Sodium thiosulphate is recognized as a source of H₂S. One of the key pathways through which H₂S exerts its antioxidant effects is the Keap1-Nrf2 pathway.[28][29][30][31][32]
-
Keap1-Nrf2 Pathway Activation: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[29] Oxidative stress or the presence of H₂S can lead to the modification of cysteine residues on Keap1, causing the release of Nrf2.[31] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[28][29][30]
Potential Strontium Signaling
While no specific signaling pathways for this compound have been elucidated, the biological activity of the strontium ion is well-studied, particularly in the context of bone health. Strontium, in the form of strontium ranelate, has been shown to have a dual effect on bone: it increases bone formation and decreases bone resorption.[18][21][22] This is thought to be mediated through various signaling pathways, including the calcium-sensing receptor (CaSR), Wnt signaling, and RANKL/OPG pathway.[19][23][24][25] Whether this compound could leverage these pathways in a therapeutic context is a subject for future research.
Conclusion
This comparative guide highlights the significant disparity in the current scientific understanding of sodium thiosulphate and this compound. Sodium thiosulphate is a versatile and well-characterized compound with numerous established applications, supported by a wealth of experimental data. Its biological activity, particularly as a hydrogen sulphide donor, is an active area of research with promising therapeutic implications.
This compound, in contrast, remains a compound of theoretical interest. While its basic chemical properties and synthesis are known, a lack of research into its applications and biological effects means that its potential remains largely untapped. Future research should focus on exploring the performance of this compound in applications where sodium thiosulphate is effective, and investigating any unique properties conferred by the strontium cation, particularly in biological systems. Such studies will be crucial in determining whether this compound can emerge from the shadow of its well-known sodium counterpart and establish its own value in the scientific and therapeutic arenas.
References
- 1. lcms.cz [lcms.cz]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. usptechnologies.com [usptechnologies.com]
- 4. mccscience.yolasite.com [mccscience.yolasite.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. hiranuma.com [hiranuma.com]
- 7. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. quora.com [quora.com]
- 10. Journal of the Korean Medical Association [jkma.org]
- 11. drugs.com [drugs.com]
- 12. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen Sulfide Metabolite, Sodium Thiosulfate: Clinical Applications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurology.com [jneurology.com]
- 16. Sodium thiosulfate ameliorates oxidative stress and preserves renal function in hyperoxaluric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugsincontext.com [drugsincontext.com]
- 21. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Microelement strontium and human health: comprehensive analysis of the role in inflammation and non-communicable diseases (NCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 29. msjonline.org [msjonline.org]
- 30. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 31. youtube.com [youtube.com]
- 32. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of Alkaline Earth Metal Thiosulphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key physicochemical properties of alkaline earth metal thiosulphates. The information presented is curated from experimental data to assist researchers in evaluating these compounds for various applications.
Overview of Alkaline Earth Metal Thiosulphates
The alkaline earth metals, comprising beryllium (Be), magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba), form a series of thiosulphate salts with the general formula M(S₂O₃). These compounds exhibit distinct trends in their physical and chemical properties, largely influenced by the nature of the corresponding alkaline earth metal cation. This guide focuses on their synthesis, solubility, and thermal stability, presenting available experimental data for comparative analysis.
Synthesis of Alkaline Earth Metal Thiosulphates
The synthesis of alkaline earth metal thiosulphates can generally be achieved through a few common methods. One prevalent laboratory-scale synthesis involves a double displacement reaction between a soluble salt of the alkaline earth metal (e.g., chloride or nitrate) and a soluble thiosulphate salt, typically sodium thiosulphate. The desired alkaline earth metal thiosulphate can then be isolated by precipitation or crystallization.
Another common method involves the reaction of an alkaline earth metal sulphite with elemental sulfur. This reaction is often carried out in an aqueous slurry and may require heating to proceed at a reasonable rate.
It is important to note that the synthesis and characterization of beryllium thiosulphate are not well-documented in scientific literature, suggesting it is not a commonly isolated or studied compound[1].
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of alkaline earth metal thiosulphates via a double displacement reaction.
Comparative Properties
The subsequent sections provide a detailed comparison of the solubility and thermal decomposition of alkaline earth metal thiosulphates based on available experimental data.
Solubility in Water
The solubility of alkaline earth metal thiosulphates in water generally decreases down the group from magnesium to barium. This trend is analogous to that observed for alkaline earth metal sulphates and is attributed to the interplay between lattice energy and the hydration energy of the cations. As the ionic radius of the alkaline earth metal cation increases down the group, the hydration energy decreases. Since the lattice energy does not change as significantly for salts with large polyatomic anions, the decrease in hydration energy leads to lower solubility for the heavier alkaline earth metal thiosulphates.
Table 1: Solubility of Alkaline Earth Metal Thiosulphates in Water
| Compound | Formula | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Beryllium Thiosulphate | BeS₂O₃ | Data not available | - | [1] |
| Magnesium Thiosulphate Hexahydrate | MgS₂O₃·6H₂O | 50 | 20 | [2] |
| 231 | 100 | |||
| Calcium Thiosulphate Hexahydrate | CaS₂O₃·6H₂O | 100 | 3 | [3][4][5] |
| Strontium Thiosulphate Pentahydrate | SrS₂O₃·5H₂O | 12.5 | 15 | [6] |
| Barium Thiosulphate Monohydrate | BaS₂O₃·H₂O | 0.25 | 15 | [7][8] |
| 0.21 | 18.5 | [9] |
Thermal Stability and Decomposition
The thermal stability of alkaline earth metal thiosulphates is a critical property. Upon heating, these compounds decompose, typically yielding the corresponding sulphate, elemental sulfur, and sulfur dioxide. The decomposition temperatures and products can vary depending on the specific metal and the heating conditions (e.g., in air or an inert atmosphere).
Table 2: Thermal Decomposition of Alkaline Earth Metal Thiosulphates
| Compound | Formula | Decomposition Temperature (°C) | Decomposition Products | Reference |
| Beryllium Thiosulphate | BeS₂O₃ | Data not available | - | [1] |
| Magnesium Thiosulphate Hexahydrate | MgS₂O₃·6H₂O | Loses water at 170°C to form trihydrate, then anhydrate at 420°C. Decomposes at 600°C. | Magnesium sulphate, sulfur, sulfur dioxide | [2] |
| Calcium Thiosulphate Hexahydrate | CaS₂O₃·6H₂O | Decomposes in hot water. Unstable at higher temperatures, decomposing to calcium sulphite and sulfur.[4][10] | Calcium sulphite, sulfur | [10] |
| This compound Pentahydrate | SrS₂O₃·5H₂O | Loses four water molecules at 100°C. Decomposes at 225°C in air. | Strontium sulphate, sulfur | [6] |
| Barium Thiosulphate Monohydrate | BaS₂O₃·H₂O | Loses water at 110°C. Decomposes at 228°C. | Barium sulphate, sulfur, sulfur dioxide | [7][8] |
Note: The decomposition of calcium thiosulphate is noted to be complex and sensitive to temperature.[10]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of alkaline earth metal thiosulphates are often specific to the research in which they are employed. However, a general procedure for the synthesis of barium thiosulphate, as an example, can be outlined based on the double displacement reaction.
Example Protocol: Synthesis of Barium Thiosulphate
Objective: To synthesize barium thiosulphate via the reaction of barium chloride and sodium thiosulphate.
Materials:
-
Barium chloride (BaCl₂)
-
Sodium thiosulphate (Na₂S₂O₃)
-
Distilled water
-
Ethanol
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a saturated aqueous solution of barium chloride.
-
Prepare a concentrated aqueous solution of sodium thiosulphate.
-
-
Reaction:
-
Slowly add the sodium thiosulphate solution to the barium chloride solution while stirring continuously.
-
A white precipitate of barium thiosulphate should form immediately.
-
-
Isolation and Purification:
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and the sodium chloride byproduct.
-
Further wash the precipitate with ethanol to aid in drying.
-
-
Drying:
-
Carefully dry the purified barium thiosulphate precipitate in a drying oven at a low temperature (e.g., 40°C) to avoid decomposition.
-
Safety Precautions: Barium compounds are toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The properties of alkaline earth metal thiosulphates exhibit clear trends related to the position of the metal in the periodic table. Solubility in water decreases significantly from magnesium to barium thiosulphate. Thermal stability also varies, with the heavier members generally decomposing at lower temperatures than the corresponding sulphates. The lack of data on beryllium thiosulphate highlights an area for potential future research. The information and protocols provided in this guide offer a valuable resource for researchers working with or considering the use of these compounds.
References
- 1. Beryllium Thiosulfate [chemicalbook.com]
- 2. Magnesium thiosulfate hexahydrate | 10124-53-5 [chemicalbook.com]
- 3. calcium thiosulphate | 10124-41-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. haihangchem.com [haihangchem.com]
- 6. STRONTIUM THIOSULFATE [chemicalbook.com]
- 7. BARIUM THIOSULFATE | 35112-53-9 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. barium thiosulfate [chemister.ru]
- 10. US6984368B2 - Process for preparing calcium thiosulfate solution - Google Patents [patents.google.com]
Analytical methods for the quantification of strontium ions
A Comprehensive Guide to Analytical Methods for the Quantification of Strontium Ions
For researchers, scientists, and drug development professionals, the accurate quantification of strontium ions (Sr²⁺) is crucial in various fields, from environmental monitoring and geochemistry to pharmaceutical and clinical studies. This guide provides an objective comparison of the primary analytical techniques used for strontium quantification, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
Several instrumental methods are available for the determination of strontium concentrations in diverse sample matrices. The most prominent techniques include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), and Ion Chromatography (IC). Each method offers distinct advantages and limitations in terms of sensitivity, matrix tolerance, and throughput.
Quantitative Performance
The choice of an analytical method is often dictated by the required sensitivity and the expected concentration range of strontium in the samples. The table below summarizes the key quantitative performance parameters for the most common techniques.
| Parameter | ICP-MS | ICP-OES | AAS (Graphite Furnace) | Ion Chromatography (IC) |
| Detection Limit (LOD) | < 1 ng/L (ppt) - 0.1 µg/L (ppb)[1][2] | 0.4 - tens of µg/L (ppb)[1][3][4] | 0.1 - 3 µg/L (ppb)[5][6][7] | 2.3 ng/L (ppt) (with preconcentration)[8] |
| Linear Range | ng/L to mg/L | µg/L to high mg/L | µg/L to low mg/L[5][6][9] | ng/L to mg/L[8] |
| Precision (%RSD) | Typically < 5%[10] | Generally < 5%[11] | < 10%[5][6] | < 2%[8] |
| Primary Advantages | Highest sensitivity, isotopic analysis | Robust, high matrix tolerance, multi-element | Lower cost, widely available | Speciation analysis, good for complex matrices |
| Primary Limitations | Higher cost, potential isobaric interferences | Lower sensitivity than ICP-MS | Slower, single-element analysis | Requires preconcentration for trace levels |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion (ppt).[1] It is particularly useful for trace and ultra-trace element analysis.
Experimental Protocol for ICP-MS
1. Sample Preparation:
-
Aqueous Samples (e.g., serum, water): Samples are typically diluted with a weak acid solution, most commonly 1-2% nitric acid (HNO₃)[12][13]. For serum samples, a 1-in-10 dilution is common to reduce matrix effects.[12]
-
Solid Samples (e.g., tissues, bone, soil): Acid digestion is required to solubilize the strontium. This often involves heating the sample with concentrated nitric acid[12][14]. Microwave digestion systems can accelerate this process.[15]
2. Calibration:
-
External calibration standards are prepared from a certified strontium stock solution. The standards should cover the expected concentration range of the samples and be matrix-matched as closely as possible.
-
An internal standard (e.g., Yttrium) is often added to all samples and standards to correct for instrumental drift and matrix effects.[12]
3. Instrumental Analysis:
-
The prepared sample is introduced into the ICP-MS via a nebulizer, which creates a fine aerosol.
-
The aerosol is transported to the argon plasma, which dries, atomizes, and ionizes the strontium.
-
The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The isotope ⁸⁸Sr is commonly monitored due to its high abundance and freedom from significant interferences.[12]
-
The detector counts the number of ions for the selected mass, and the software converts this into a concentration based on the calibration curve.
Experimental Workflow: ICP-MS
Caption: General experimental workflow for strontium quantification by ICP-MS.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust technique for elemental analysis, suitable for a wide range of concentrations from sub-parts per million (ppm) to weight percent levels. While less sensitive than ICP-MS, it is often more tolerant of complex sample matrices.[1]
Experimental Protocol for ICP-OES
1. Sample Preparation:
-
Sample preparation is similar to that for ICP-MS. Aqueous samples are often acidified.
-
For solid samples, such as rice or fish bones, dry ashing followed by dissolution in acid, or wet digestion with nitric acid is common.[16][17]
2. Calibration:
-
Multi-element calibration standards are prepared by diluting certified stock solutions in a matrix that mimics the samples.
3. Instrumental Analysis:
-
The sample solution is nebulized and introduced into the argon plasma.
-
The high temperature of the plasma excites the strontium atoms and ions, causing them to emit light at characteristic wavelengths.
-
The emitted light is collected and passed through a spectrometer, which separates the light into its component wavelengths.
-
The intensity of the emission at a specific wavelength for strontium (e.g., 407.771 nm) is measured by a detector.[17] This intensity is proportional to the concentration of strontium in the sample.
Experimental Workflow: ICP-OES
Caption: General experimental workflow for strontium quantification by ICP-OES.
Atomic Absorption Spectroscopy (AAS)
AAS is a well-established and cost-effective technique for quantifying single elements in a sample. Graphite Furnace AAS (GFAAS) offers enhanced sensitivity compared to Flame AAS (FAAS).
Experimental Protocol for AAS
1. Sample Preparation:
-
Samples are diluted to fall within the linear range of the calibration curve. For biological samples like plasma and urine, a 20- to 50-fold dilution with dilute nitric acid is typical.[5][6]
-
To overcome chemical and ionization interferences, a releasing agent or ionization suppressor, such as a lanthanum chloride-potassium chloride solution, is added to both samples and standards.[9]
2. Calibration:
-
A series of strontium standards is prepared in the same matrix as the samples.
3. Instrumental Analysis:
-
A hollow cathode lamp emitting light at a wavelength specific to strontium (460.7 nm) is used.
-
For Flame AAS: The sample solution is aspirated into a flame (e.g., air-acetylene), where it is atomized.
-
For Graphite Furnace AAS: A small volume of the sample is pipetted into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample at a high temperature (e.g., 2600 °C).[5]
-
The ground-state strontium atoms in the flame or furnace absorb the light from the lamp.
-
A detector measures the amount of light absorbed, which, according to the Beer-Lambert law, is proportional to the concentration of strontium.
Experimental Workflow: AAS
Caption: General experimental workflow for strontium quantification by AAS.
Ion Chromatography (IC)
IC is a powerful technique for separating and quantifying ions, including alkali earth metals like strontium. It is particularly useful for samples with high salt matrices and when information about the ionic form of the element is needed. When combined with preconcentration techniques, IC can achieve very low detection limits.[8][18]
Experimental Protocol for IC
1. Sample Preparation:
-
Samples are typically filtered to remove particulates. For trace analysis in clean matrices like deionized water, minimal preparation is needed.[8] For complex matrices like urine, a preconcentration step such as oxalate coprecipitation may be employed.[19]
2. Instrumental Analysis:
-
Preconcentration (for trace analysis): A specific volume of the sample is loaded onto a concentrator column, which selectively retains cations like Sr²⁺ while allowing the matrix to pass through.[8]
-
Separation: The retained ions are then eluted from the concentrator column and onto an analytical separator column (e.g., a cation-exchange column like IonPac CS12A).[8]
-
An eluent, such as methanesulfonic acid (MSA), is pumped through the system to separate the ions based on their affinity for the stationary phase.[8]
-
Detection: After separation, the eluent passes through a suppressor to reduce background conductivity, and then to a conductivity detector. The change in conductivity is proportional to the concentration of the eluting ion.
Experimental Workflow: IC
Caption: General experimental workflow for strontium quantification by IC.
Conclusion
The selection of an appropriate analytical method for strontium quantification depends on a careful consideration of factors such as the required detection limit, sample matrix complexity, available instrumentation, and cost. For ultra-trace analysis and isotopic information, ICP-MS is the superior choice. ICP-OES offers a robust and versatile alternative for a wide range of concentrations, particularly in samples with high dissolved solids. AAS provides a cost-effective solution for routine analysis of a smaller number of samples. Ion Chromatography is an excellent option for analyzing high-salinity samples and when speciation is of interest. By understanding the principles and protocols of each technique, researchers can make an informed decision to ensure accurate and reliable quantification of strontium ions in their specific application.
References
- 1. kns.org [kns.org]
- 2. ICP-MS Metals and Strontium Isotope Facility - CMES Earth - The University of Utah [earth.utah.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Table T1. Detection limits for major and trace elements analyzed by inductively coupled plasma-atomic emission spectroscopy (ICP-AES). [www-odp.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of strontium in plasma and urine with flameless atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of low concentrations of sodium, potassium, magnesium, calcium and strontium in natural waters by graphite furnace AAS - DCCEEW [dcceew.gov.au]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. nemi.gov [nemi.gov]
- 10. Frontiers | Comparison of powdered enamel sample pretreatment methods for strontium isotope analysis [frontiersin.org]
- 11. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 12. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. analytik-jena.com [analytik-jena.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Determination of strontium-90 in water and urine samples using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Strontium and Thiosulphate Compounds in Therapeutic Research
In the landscape of drug development and clinical research, the rigorous evaluation of therapeutic compounds is paramount. This guide provides a comparative analysis of two distinct classes of inorganic compounds: strontium-based agents, primarily investigated for their role in bone metabolism, and thiosulphate compounds, recognized for their utility as potent chelating and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals, offering a cross-validation of these compounds against their respective alternatives, supported by experimental data and detailed protocols.
Part 1: Strontium Compounds in Osteoporosis and Bone Regeneration
Strontium, particularly in the form of strontium ranelate, has been a subject of extensive research for its unique dual-action mechanism in treating osteoporosis. It simultaneously promotes bone formation and inhibits bone resorption, setting it apart from other therapies.[1][2][3][4][5] This section compares strontium ranelate with other strontium salts and alternative osteoporosis treatments.
Quantitative Comparison of Strontium Compounds and Alternatives
The following table summarizes the efficacy of different strontium formulations and other common anti-osteoporotic drugs.
| Compound/Drug | Mechanism of Action | Efficacy (Fracture Reduction) | Common Side Effects |
| Strontium Ranelate | Stimulates osteoblasts, inhibits osteoclasts[1][2][3][4][5] | Vertebral: ~41-49% over 3 years.[6][7] Non-vertebral: ~16% over 3 years[7] | Nausea, diarrhea, headache, increased risk of venous thromboembolism and cardiovascular events in some patients.[6] |
| Strontium Citrate | Believed to have a similar dual action to strontium ranelate.[8][9] | Limited clinical trial data compared to strontium ranelate.[8][9] | Generally considered to have fewer side effects than strontium ranelate, but less studied.[9][10] |
| Strontium Chloride | Stimulates bone formation and reduces bone resorption in animal models.[11] | Primarily studied in animal models; limited human data for osteoporosis treatment.[11][12] | Used in some toothpaste formulations for sensitive teeth.[13] |
| Alendronate (Bisphosphonate) | Inhibits osteoclast activity, reducing bone resorption.[2][14] | Vertebral: ~47% over 3 years. Hip: ~51% over 3 years. | Gastrointestinal issues, osteonecrosis of the jaw (rare).[14] |
| Denosumab (RANKL Inhibitor) | Monoclonal antibody that inhibits osteoclast formation and function.[14] | Vertebral: ~68% over 3 years. Hip: ~40% over 3 years. | Skin reactions, increased risk of infections, osteonecrosis of the jaw (rare).[14] |
| Teriparatide (PTH Analog) | Anabolic agent that stimulates osteoblast activity and bone formation.[2][14] | Vertebral: ~65% over a median of 19 months. Non-vertebral: ~53% over a median of 19 months. | Nausea, dizziness, leg cramps, hypercalcemia.[14] |
Experimental Protocols
A common method to assess the osteogenic potential of strontium compounds involves culturing pre-osteoblastic cells (e.g., MC3T3-E1) or mesenchymal stem cells in the presence of the test compound.
-
Cell Culture: Plate cells at a density of 1 x 104 cells/cm2 in a growth medium.
-
Induction of Differentiation: After 24 hours, switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Add strontium compounds (e.g., strontium chloride, strontium ranelate) at various concentrations (e.g., 10 µM to 1 mM).
-
Alkaline Phosphatase (ALP) Activity: After 7-14 days, lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate. Increased ALP activity is an early marker of osteoblast differentiation.[15]
-
Mineralization Assay: After 21-28 days, fix the cells and stain with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization. Quantify by extracting the stain and measuring absorbance.[15]
This in vivo model is widely used to mimic postmenopausal osteoporosis and evaluate the efficacy of anti-osteoporotic agents.
-
Animal Model: Use female Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old).
-
Surgery: Perform bilateral ovariectomy to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Treatment: After a recovery period (e.g., 4 weeks), administer the strontium compound (e.g., strontium ranelate at 625 mg/kg/day) or vehicle control daily via oral gavage for a specified duration (e.g., 12 weeks).
-
Bone Microarchitecture Analysis: At the end of the treatment period, euthanize the animals and harvest the femurs or tibias. Analyze bone microarchitecture using micro-computed tomography (µCT) to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[12][16]
-
Biomechanical Testing: Perform three-point bending tests on the long bones to assess bone strength.
Signaling Pathway and Experimental Workflow
The dual-action mechanism of strontium is believed to be mediated through the calcium-sensing receptor (CaSR) and other pathways.
Figure 1: Simplified signaling pathway of strontium in bone cells.
Figure 2: Experimental workflow for the OVX rodent model.
Part 2: Thiosulphate Compounds in Therapeutic Applications
Sodium thiosulphate is a versatile therapeutic agent with established roles as an antidote for cyanide poisoning, a protective agent against cisplatin-induced toxicities, and a treatment for calciphylaxis.[17][18][19][20][21] Its mechanism of action often involves antioxidation and the donation of a sulfur atom.[18][22]
Quantitative Comparison of Sodium Thiosulphate and Alternatives
This table compares sodium thiosulphate with alternative treatments in relevant clinical scenarios.
| Indication | Compound/Drug | Mechanism of Action | Efficacy | Common Side Effects |
| Cisplatin-Induced Ototoxicity | Sodium Thiosulphate | Antioxidant; forms inactive platinum species.[18][23] | Reduces incidence of hearing loss in pediatric patients.[17][19][23] | Nausea, vomiting, electrolyte imbalances.[24] |
| Cisplatin-Induced Ototoxicity | Amifostine | Cytoprotective agent; scavenges free radicals. | Reduces nephrotoxicity and neurotoxicity. | Hypotension, nausea, vomiting. |
| Calciphylaxis | Sodium Thiosulphate | Antioxidant, vasodilator, and calcium chelator.[20][21] | Can lead to pain reduction and wound healing in some patients.[20][25][26] | Metabolic acidosis, nausea.[19] |
| Calciphylaxis | Cinacalcet | Calcimimetic; lowers parathyroid hormone, calcium, and phosphorus levels. | May improve vascular calcification.[27][28] | Nausea, vomiting, hypocalcemia. |
| Calciphylaxis | Bisphosphonates | Inhibit osteoclast activity and may reduce ectopic calcification. | Limited and conflicting evidence for efficacy in calciphylaxis.[27][28] | Gastrointestinal issues, osteonecrosis of the jaw (rare). |
| Cyanide Poisoning | Sodium Thiosulphate | Sulfur donor for rhodanese, converting cyanide to less toxic thiocyanate.[18] | Effective, especially when used with sodium nitrite.[19][29] | Generally well-tolerated in this acute setting. |
| Cyanide Poisoning | Hydroxocobalamin | Binds directly to cyanide to form cyanocobalamin (vitamin B12).[29][30] | Rapid onset of action; effective as a standalone treatment.[30] | Reddish discoloration of skin and urine, transient hypertension. |
Experimental Protocols
This assay assesses the ability of a compound to protect cells from cisplatin-induced damage.
-
Cell Culture: Plate auditory cells (e.g., HEI-OC1) or kidney cells (e.g., HK-2) in a suitable medium.
-
Treatment: Pre-treat cells with sodium thiosulphate at various concentrations for a specified time (e.g., 1 hour).
-
Cisplatin Exposure: Add cisplatin to the medium and incubate for 24-48 hours.
-
Cell Viability Assay: Measure cell viability using an MTT or similar assay to determine the protective effect of sodium thiosulphate.
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels and assess the antioxidant effect of the compound.
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating new treatments for calciphylaxis.
-
Patient Population: Recruit patients with end-stage renal disease on hemodialysis who have a confirmed diagnosis of calciphylaxis.[25][26]
-
Randomization: Randomly assign patients to receive either intravenous sodium thiosulphate (e.g., 25g three times a week during dialysis) or a placebo (e.g., normal saline).[26]
-
Primary Endpoint: The primary outcome could be the change in pain intensity, as measured by a visual analog scale (VAS), or the change in wound size over a defined period (e.g., 12 weeks).[25]
-
Secondary Endpoints: Include assessments of wound healing, quality of life, and safety parameters such as serum bicarbonate and electrolyte levels.[25][26]
-
Data Analysis: Compare the outcomes between the treatment and placebo groups using appropriate statistical methods.
Mechanism of Action and Logical Relationships
References
- 1. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugsincontext.com [drugsincontext.com]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 6. Strontium for osteoporosis: Effectiveness, side effects, and more [medicalnewstoday.com]
- 7. mdpi.com [mdpi.com]
- 8. blog.algaecal.com [blog.algaecal.com]
- 9. inspire.com [inspire.com]
- 10. inspire.com [inspire.com]
- 11. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. New strategies for osteoporosis patients previously managed with strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 18. What is Sodium Thiosulfate used for? [synapse.patsnap.com]
- 19. Sodium thiosulfate (medical use) - Wikipedia [en.wikipedia.org]
- 20. jneurology.com [jneurology.com]
- 21. Medical uses of Sodium thiosulfate [jneurology.com]
- 22. Thiosulphate sulfurtransferase: Biological roles and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. jacc.org [jacc.org]
- 25. A Phase 3 Clinical Trial of Intravenous Sodium Thiosulfate in Acute Calciphylaxis Patients | Clinical Research Trial Listing [centerwatch.com]
- 26. ISRCTN [isrctn.com]
- 27. Comparative efficacy of sodium thiosulfate, bisphosphonates, and cinacalcet for the treatment of vascular calcification in patients with haemodialysis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 30. Hydroxocobalamin versus sodium thiosulfate for the treatment of acute cyanide toxicity in a swine (Sus scrofa) model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Strontium Thiosulphate and Other Sulfur-Containing Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and scientific research, the selection of an appropriate reducing agent is critical for a multitude of applications, ranging from mitigating oxidative stress in biological systems to specific chemical syntheses. Sulfur-containing compounds are a prominent class of reducing agents, valued for their diverse reactivity and biological compatibility. This guide provides an objective comparison of strontium thiosulphate against other common sulfur-containing reducing agents: sodium thiosulphate, sodium bisulfite, and thiourea. The comparison is based on available experimental data on their reducing power, stability, and relevant biological activities.
Executive Summary
While direct comparative data for this compound is limited, this guide synthesizes available information to provide a comprehensive overview. Sodium thiosulphate is a well-studied, mild reducing agent with known antioxidant properties. Sodium bisulfite is a stronger and faster-acting reducing agent. Thiourea and its derivatives exhibit significant antioxidant activity through direct radical scavenging. This compound is expected to share the reducing properties of the thiosulphate ion, with the added dimension of the biological effects of the strontium cation, which is known to influence cellular signaling pathways related to inflammation and bone metabolism.
Comparison of Physicochemical Properties and Reducing Power
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Physicochemical Properties |
| This compound | SrS₂O₃ | 199.75 | Moderately soluble in water; forms a pentahydrate.[2] |
| Sodium Thiosulphate | Na₂S₂O₃ | 158.11 | Highly soluble in water; commonly available as a pentahydrate.[3] |
| Sodium Bisulfite | NaHSO₃ | 104.06 | A mild reducing agent.[4] |
| Thiourea | CH₄N₂S | 76.12 | Possesses high reduction potential in aqueous solutions.[5] |
Table 1: Physicochemical Properties of Selected Sulfur-Containing Reducing Agents.
Antioxidant Capacity: A Comparative Overview
The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.
While specific IC50 values for this compound are not available, data for related compounds and other sulfur-containing agents provide a basis for comparison.
| Compound/Derivative | Assay | IC50 Value | Reference |
| 1,3-diphenyl-2-thiourea | DPPH | 0.710 ± 0.001 mM | [6] |
| 1-benzyl-3-phenyl-2-thiourea | DPPH | 11.000 ± 0.015 mM | [6] |
| 1,3-diphenyl-2-thiourea | ABTS | 0.044 ± 0.001 mM | [6] |
| 1-benzyl-3-phenyl-2-thiourea | ABTS | 2.400 ± 0.021 mM | [6] |
| Cysteine | DPPH | - | Radical scavenging activity observed[7] |
| Methionine | DPPH | No activity detected | [7] |
| Taurine | DPPH | No activity detected | [7] |
| Cysteine | ABTS | - | Radical scavenging activity observed[7] |
| Methionine | ABTS | No activity detected | [7] |
| Taurine | ABTS | No activity detected | [7] |
Table 2: Comparative Antioxidant Activity (IC50 Values) of Various Sulfur-Containing Compounds. It is important to note that these values are for thiourea derivatives and amino acids, and not for the parent compound thiourea itself in some cases. Direct comparative data for this compound, sodium thiosulphate, and sodium bisulfite under the same experimental conditions is lacking.
Stability and Decomposition
The stability of these reducing agents is a critical factor in their practical application. Thiosulphate solutions, in general, are known to be unstable in acidic conditions, leading to the decomposition and precipitation of elemental sulfur[3][8]. The decomposition of sodium thiosulfate in supercritical water has been shown to be complete within seconds at 400°C and 25 MPa[9]. The stability of sodium thiosulphate solutions can be affected by factors such as pH, concentration, and exposure to light and air[8][10]. While specific stability studies on this compound are scarce, it is expected to exhibit similar pH-dependent stability to other thiosulphate salts.
Biological Activity and Signaling Pathways
Beyond direct redox reactions, these compounds can exert significant biological effects. The strontium ion, in particular, is known to modulate cellular signaling pathways.
Strontium and Cellular Signaling
Strontium ions can influence signaling pathways by interacting with the calcium-sensing receptor (CaSR). This interaction can trigger downstream cascades, including the NF-κB and Wnt signaling pathways, which are crucial in regulating inflammation and bone metabolism.
Thiosulphate and Oxidative Stress
Sodium thiosulphate has been shown to possess antioxidant properties and can mitigate oxidative stress in biological systems. It is believed to act as a source of sulfur for the endogenous synthesis of antioxidants like glutathione.
Experimental Protocols
To facilitate further comparative studies, standardized protocols for assessing the reducing power of these compounds are essential.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., water or ethanol).
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate.
-
Prepare a stock solution of the test compound.
-
Add varying concentrations of the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation time.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The selection of a sulfur-containing reducing agent should be guided by the specific requirements of the application.
-
Sodium Thiosulphate is a good baseline, offering mild reducing properties and established antioxidant effects.
-
Sodium Bisulfite is a more potent and faster-acting reducing agent, suitable for applications requiring rapid reduction.
-
Thiourea and its derivatives demonstrate strong radical scavenging capabilities, making them interesting candidates for applications focused on combating oxidative stress.
-
This compound presents a unique profile. While its reducing power is primarily attributed to the thiosulphate anion, the presence of strontium introduces the potential for modulating cellular signaling pathways, which could be advantageous in drug development, particularly in the context of inflammatory diseases and bone disorders.
Further direct comparative studies are warranted to fully elucidate the performance of this compound relative to other sulfur-containing reducing agents. Researchers are encouraged to utilize standardized assays, such as the DPPH and ABTS methods outlined here, to generate comparable data and build a more comprehensive understanding of these important compounds.
References
- 1. myronl.com [myronl.com]
- 2. STRONTIUM THIOSULFATE [amp.chemicalbook.com]
- 3. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. THIOUREA DIOXIDE - Ataman Kimya [atamanchemicals.com]
- 6. blog.algaecal.com [blog.algaecal.com]
- 7. researchgate.net [researchgate.net]
- 8. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of Strontium Thiosulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the spectroscopic characterization of strontium thiosulfate. Due to a lack of direct experimental spectroscopic data in the reviewed literature for strontium thiosulfate, this guide leverages data from comparable compounds—strontium sulfate (SrSO₄) and sodium thiosulfate (Na₂S₂O₃)—to provide a predictive characterization. Detailed experimental protocols for the primary spectroscopic techniques are also provided to facilitate further research.
Introduction to Strontium Thiosulfate
Strontium thiosulfate (SrS₂O₃) is an inorganic compound with the molecular formula SrS₂O₃.[1][2] It can be synthesized through the reaction of a soluble strontium salt, such as strontium chloride (SrCl₂), with a thiosulfate, such as sodium thiosulfate (Na₂S₂O₃).[1][2] Strontium thiosulfate is known to exist in hydrated forms, including a monohydrate (SrS₂O₃·H₂O) and a pentahydrate (SrS₂O₃·5H₂O).[1][2] The crystal structure of the monohydrate has been determined, revealing the coordination environment of the strontium ion and the geometry of the thiosulfate anion.[2]
Spectroscopic techniques are crucial for elucidating the chemical structure, bonding, and purity of compounds like strontium thiosulfate. This guide focuses on four key spectroscopic methods: Infrared (IR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for strontium thiosulfate and its comparative compounds.
Table 1: Vibrational Spectroscopy Data (IR & Raman)
| Compound | Spectroscopic Technique | Functional Group | Expected/Observed Peak Position (cm⁻¹) | Reference |
| Strontium Thiosulfate (SrS₂O₃) | IR Spectroscopy | S-S stretch | Data not available in searched literature | |
| S-O symmetric stretch | Data not available in searched literature | |||
| S-O asymmetric stretch | Data not available in searched literature | |||
| O-S-O bending modes | Data not available in searched literature | |||
| Raman Spectroscopy | S-S stretch | Data not available in searched literature | ||
| S-O symmetric stretch | Data not available in searched literature | |||
| S-O asymmetric stretch | Data not available in searched literature | |||
| O-S-O bending modes | Data not available in searched literature | |||
| Strontium Sulfate (SrSO₄) | IR Spectroscopy | SO₄²⁻ asymmetric stretch (ν₃) | ~1100 | [3] |
| SO₄²⁻ asymmetric bend (ν₄) | ~600 | [3] | ||
| Raman Spectroscopy | SO₄²⁻ symmetric stretch (ν₁) | ~1000 | [3] | |
| Sodium Thiosulfate (Na₂S₂O₃) | IR Spectroscopy (solid, nujol mull) | S-O stretching | ~1130, ~1000 | [4] |
| S-S stretching | ~670 | [4] | ||
| O-S-O bending | ~540 | [4] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data
| Compound | Element | Orbital | Expected/Observed Binding Energy (eV) | Reference |
| Strontium Thiosulfate (SrS₂O₃) | Sr | 3d₅/₂ | Data not available in searched literature | |
| S (S⁶⁺) | 2p | Data not available in searched literature | ||
| S (S²⁻) | 2p | Data not available in searched literature | ||
| O | 1s | Data not available in searched literature | ||
| Strontium Sulfate (SrSO₄) | Sr | 3d₅/₂ | 133.4 | [5] |
| S | 2p | 168.8 | [6] | |
| O | 1s | 531.6 | [6] | |
| Sodium Thiosulfate (Na₂S₂O₃) | Na | 1s | ~1072 | [7] |
| S (S⁶⁺) | 2p₃/₂ | ~168 | ||
| S (S²⁻) | 2p₃/₂ | ~162 | ||
| O | 1s | ~532 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Expected Chemical Shift (ppm) | Reference |
| Strontium Thiosulfate (SrS₂O₃) | ³³S (S⁶⁺) | Data not available in searched literature | |
| ³³S (S²⁻) | Data not available in searched literature | ||
| Sodium Sulfate (Na₂SO₄) | ³³S | ~345 | [8] |
| Sodium Sulfite (Na₂SO₃) | ³³S | ~170 | [8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the vibrational modes of the thiosulfate anion and any water of hydration.
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is commonly used.[9]
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull Method: Grind a small amount of the sample to a fine powder and then add a drop or two of Nujol (mineral oil) to create a paste.[9] Sandwich a thin film of the mull between two KBr or NaCl plates.[10]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the salt plates with Nujol (for mull).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected in the mid-IR range (4000-400 cm⁻¹).[11]
-
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the S-S and S-O stretching and bending vibrations of the thiosulfate group.
Raman Spectroscopy
Objective: To complement IR spectroscopy by identifying vibrational modes that are Raman active.
Methodology:
-
Sample Preparation: Solid powder samples can be analyzed directly in a glass vial or pressed into a pellet.[3] No special preparation is usually required.[12]
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.[3]
-
Data Acquisition:
-
Place the sample in the sample holder.
-
The laser is focused on the sample, and the scattered light is collected and analyzed.
-
The use of techniques like Orbital-Raster-Scan (ORS) can help to avoid sample overheating and obtain a representative spectrum.[3]
-
-
Data Analysis: The Raman spectrum is a plot of intensity versus Raman shift (cm⁻¹). Identify the peaks corresponding to the vibrational modes of the thiosulfate anion.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and the chemical (oxidation) states of strontium and sulfur.
Methodology:
-
Sample Preparation:
-
Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al Kα) is used.[14]
-
Data Acquisition:
-
The sample is introduced into an ultra-high vacuum chamber.
-
A survey scan is first performed to identify all the elements present on the surface.
-
High-resolution spectra are then acquired for the elements of interest (Sr 3d, S 2p, O 1s).
-
-
Data Analysis: The binding energies of the photoelectrons are calculated from their kinetic energies.[14] The chemical state of an element is determined by the chemical shift in its binding energy compared to a reference value. The two different sulfur atoms in the thiosulfate anion (central and terminal) are expected to have distinct binding energies.
³³S Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the local chemical environment of the sulfur atoms.
Methodology:
-
Sample Preparation:
-
For solid-state NMR, the powdered sample is packed into a zirconia rotor.
-
For solution NMR, the sample is dissolved in a suitable solvent (e.g., D₂O).
-
-
Instrumentation: A high-field NMR spectrometer equipped with a probe for low-frequency nuclei is required.
-
Data Acquisition:
-
Data Analysis: The chemical shift (δ) in ppm is determined relative to a reference compound, typically a saturated solution of ammonium sulfate ((NH₄)₂SO₄).[8] The two sulfur atoms in the thiosulfate ion are expected to have different chemical shifts.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of strontium thiosulfate.
Information from Different Spectroscopic Techniques
References
- 1. Xps Powder Sample Preparation And Precautions - Kintek Solution [kindle-tech.com]
- 2. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 3. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
- 4. Sodium sulfate [webbook.nist.gov]
- 5. epj-conferences.org [epj-conferences.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Sodium - Wikipedia [en.wikipedia.org]
- 8. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. Experimental Design [web.mit.edu]
- 12. physicsopenlab.org [physicsopenlab.org]
- 13. lnls.cnpem.br [lnls.cnpem.br]
- 14. X-Ray Photoelectron Spectroscopy (XPS) | Kratos Analytical [kratos.com]
- 15. mdpi.com [mdpi.com]
- 16. A high-resolution natural abundance 33S MAS NMR study of the cementitious mineral ettringite - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Lack of Evidence for Strontium Thiosulphate in Bone Health Applications
A comprehensive review of scientific literature reveals no available experimental data on the efficacy of strontium thiosulphate for bone health, osteoporosis treatment, or in direct comparison to other strontium salts. As such, a direct comparison of its performance against other strontium salts cannot be provided. The following guide will focus on the well-documented strontium salts—strontium ranelate, strontium citrate, and strontium chloride—for which experimental data are available.
Comparative Efficacy of Strontium Salts in Bone Metabolism
Strontium, an element with chemical similarities to calcium, has been investigated for its potential to improve bone health, primarily through its dual action of stimulating bone formation and reducing bone resorption.[1][2][3][4] This guide compares the efficacy of three commonly studied strontium salts: strontium ranelate, strontium citrate, and strontium chloride, based on available preclinical and clinical data.
Data Presentation: A Comparative Analysis of Strontium Salts
The following table summarizes the key findings from studies comparing the effects of different strontium salts on bone metabolism.
| Parameter | Strontium Ranelate | Strontium Citrate | Strontium Chloride | Source |
| Bioavailability | Approximately 25% | Considered more readily absorbed than strontium carbonate | Data on direct comparison is limited, but used in preclinical studies | [5] |
| Bone Mineral Density (BMD) | Significant increases observed in femoral neck (+8.2%) and total hip (+9.8%) over 3 years in postmenopausal women. In ovariectomized mice, significantly increased trabecular BMD compared to control. | In ovariectomized mice, resulted in a significantly lower cancellous bone tissue mineral density compared to strontium ranelate and strontium chloride. | In ovariectomized mice, significantly increased trabecular BMD compared to the sham group. | [6] |
| Bone Microarchitecture | In growing male mice, showed a 112% increase in trabecular number (Tb.N) and a 185% increase in bone volume fraction (BV/TV) compared to control. | In ovariectomized mice, resulted in the lowest strontium concentration in bone among the tested salts. | In growing male mice, showed a 53% increase in Tb.N and a 101% increase in BV/TV compared to control. | [7] |
| Bone Turnover Markers | Increases bone formation markers and decreases bone resorption markers.[3] | Limited direct comparative data available. | Limited direct comparative data available. | |
| Regulatory Status | Previously approved as a prescription drug (Protelos) in Europe for severe osteoporosis, but its use is now restricted due to cardiovascular risks.[8][9] Not FDA-approved in the US.[8][9] | Available as an over-the-counter dietary supplement.[5] | Primarily used in preclinical research. |
Experimental Protocols
The evaluation of strontium salt efficacy typically involves preclinical studies using animal models of osteoporosis, most commonly the ovariectomized (OVX) rodent model, which mimics postmenopausal bone loss.
A Representative Experimental Protocol:
-
Animal Model: Female mice or rats are surgically ovariectomized to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment Groups: Animals are divided into several groups:
-
Sham control
-
OVX control (receiving vehicle)
-
OVX + Strontium Ranelate
-
OVX + Strontium Citrate
-
OVX + Strontium Chloride
-
-
Dosing and Administration: Strontium salts are typically administered orally, mixed with food or via gavage, for a specified period (e.g., 16 weeks). Doses are calculated to provide equivalent molar amounts of elemental strontium across the treatment groups.
-
Outcome Measures:
-
Bone Mineral Density and Microarchitecture: Assessed using micro-computed tomography (µCT) of specific bone sites like the femur and vertebrae. Key parameters include Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Histomorphometry: Bone biopsies are analyzed to quantify cellular activity, including osteoblast and osteoclast numbers and surface areas.
-
Biomechanical Testing: The mechanical strength of bones is evaluated through tests like the three-point bending test.
-
Bone Turnover Markers: Serum or urine levels of markers such as procollagen type I N-terminal propeptide (P1NP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption are measured.
-
Elemental Analysis: The concentration of strontium, calcium, and phosphorus in the bone mineral is determined.[6]
-
Mandatory Visualizations
Below are diagrams illustrating a typical experimental workflow and the signaling pathways affected by strontium.
Caption: Experimental workflow for comparing strontium salts.
Caption: Strontium signaling pathways in bone cells.
Conclusion
While this compound lacks research regarding its efficacy in bone health, other strontium salts have been studied more extensively. Strontium ranelate has demonstrated significant anti-fracture efficacy and increases in bone mineral density in clinical trials, though its use is limited by safety concerns.[8][9][10] Preclinical studies suggest that both strontium ranelate and strontium chloride can improve bone parameters in osteoporotic models.[6][7] Strontium citrate is available as a supplement, but robust clinical data comparing its efficacy to other salts is limited. Further research is necessary to fully elucidate the comparative effectiveness and safety profiles of different strontium salts for the management of osteoporosis.
References
- 1. Strontium for osteoporosis: Effectiveness, side effects, and more [medicalnewstoday.com]
- 2. Strontium as therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human pharmacokinetics of orally administered strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | O3S2Sr | CID 22743588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structures of Thiosulphate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of various inorganic thiosulphate hydrates. The crystallographic data presented is essential for understanding the three-dimensional arrangement of atoms, which influences the physicochemical properties of these compounds. Detailed experimental protocols for crystal structure determination are also provided, alongside a visualization of the typical experimental workflow.
Crystal Structure Data Comparison
The following table summarizes the key crystallographic parameters for a selection of thiosulphate hydrates. This data has been determined by single-crystal X-ray diffraction.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Sodium Thiosulphate Dihydrate | Na₂S₂O₃·2H₂O | Monoclinic | P2₁/n | - | - | - | - | - | - |
| Sodium Thiosulphate Pentahydrate | Na₂S₂O₃·5H₂O | Monoclinic | P2₁/c | 5.94 | 21.57 | 7.53 | 90 | 103.97 | 90 |
| Magnesium Thiosulphate Hexahydrate | MgS₂O₃·6H₂O | Orthorhombic | Pnma | 9.32 | 14.36 | 6.87 | 90 | 90 | 90 |
| Calcium Thiosulphate Hexahydrate | CaS₂O₃·6H₂O | Triclinic | - | - | - | - | - | - | - |
| Strontium Thiosulphate Monohydrate | SrS₂O₃·H₂O | Triclinic | P1 | - | - | - | - | - | - |
| Barium Thiosulphate Monohydrate | BaS₂O₃·H₂O | Orthorhombic | Pbcn | 20.07 | 7.19 | 7.37 | 90 | 90 | 90 |
Note: Dashes indicate that the specific lattice parameters were not available in the searched literature. The crystal system provides a general classification of the crystal's symmetry.
Key Structural Insights
The crystal structures of thiosulphate hydrates are characterized by a network of ionic and hydrogen bonds. The thiosulphate anion (S₂O₃²⁻) typically adopts a tetrahedral geometry, with a central sulfur atom bonded to a terminal sulfur atom and three oxygen atoms.[1] The metal cations are coordinated by oxygen atoms from the thiosulphate anions and water molecules, as well as sometimes by the terminal sulfur atom.
The degree of hydration significantly influences the crystal packing and the coordination environment of the metal cation. For instance, in sodium thiosulphate pentahydrate, each sodium atom is surrounded by an octahedral group of atoms, primarily oxygen atoms from water molecules and thiosulphate groups.[2] In contrast, the structure of barium thiosulphate monohydrate is built up from alternating layers of barium and thiosulphate ions and layers of water molecules.[3]
Hydrogen bonding involving the water molecules plays a crucial role in stabilizing the crystal lattices of these hydrates. These hydrogen bonds can occur between water molecules, between water molecules and the oxygen atoms of the thiosulphate anion, and in some cases, between water molecules and the terminal sulfur atom of the anion.[4]
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures of thiosulphate hydrates is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal.[5]
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For thiosulphate hydrates, crystals are typically grown from aqueous solutions. Common methods include:
-
Slow Evaporation: A saturated or near-saturated solution of the thiosulphate salt is prepared in water. The solution is filtered to remove any impurities and then allowed to stand undisturbed. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.[6]
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the salt and inducing crystallization.[7]
-
Vapor Diffusion: An inner vial containing a concentrated solution of the thiosulphate is placed inside a larger, sealed container that holds a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the inner vial, reducing the solubility of the thiosulphate and promoting crystal growth.[7]
Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head in an X-ray diffractometer.[8] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[5] A detector records the positions and intensities of these diffracted beams.[9]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are used to calculate the structure factors, which are then used to generate an electron density map of the crystal.[10]
From this map, the positions of the individual atoms can be determined. This initial model of the crystal structure is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[3] For hydrated compounds, the positions of hydrogen atoms, which have low electron density, can sometimes be challenging to locate directly and may be inferred from the positions of the heavier atoms and expected hydrogen bonding patterns.[11]
Visualizing the Workflow
The following diagram illustrates the logical workflow of determining the crystal structure of a thiosulphate hydrate using single-crystal X-ray diffraction.
References
- 1. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. A Refinement of the Crystal Structure of Na2CO3 · H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulstec.net [pulstec.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Influence of Cation Size on the Physicochemical Properties of Thiosulfate Salts: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the fundamental properties of inorganic salts is crucial for formulation, stability testing, and predicting behavior in physiological systems. Thiosulfate salts, known for their role as reducing agents and in applications ranging from photographic processing to medicine as a cyanide antidote, exhibit a fascinating interplay between their cation and their bulk properties.[1][2][3] This guide provides a comparative analysis of how cation size in alkali and alkaline earth metal thiosulfates impacts key physicochemical characteristics, namely solubility, thermal stability, and crystal structure.
The size of the cation plays a pivotal role in determining the lattice energy of the crystal and the hydration energy of the ion in solution. These two opposing forces govern the salt's solubility. Generally, for a given anion, as the cation size increases down a group, the lattice energy decreases due to weaker electrostatic attraction over a larger distance. Concurrently, the hydration energy also becomes less exothermic as the charge density of the cation decreases. The interplay between these trends dictates the ultimate solubility. Thermal stability is also linked to cation size; larger, less polarizing cations tend to form more thermally stable salts with large anions like thiosulfate.
Comparative Data of Thiosulfate Salt Properties
The following tables summarize the key quantitative data for a series of alkali and alkaline earth metal thiosulfate salts, illustrating the trends associated with increasing cation size.
Table 1: Properties of Alkali Metal Thiosulfates
| Property | Lithium Thiosulfate (Li₂S₂O₃) | Sodium Thiosulfate (Na₂S₂O₃) | Potassium Thiosulfate (K₂S₂O₃) |
| Cation | Li⁺ | Na⁺ | K⁺ |
| Cationic Radius (pm) | 76 | 102 | 138 |
| Common Hydrate | Data not available | Pentahydrate (Na₂S₂O₃·5H₂O) | Various hydrates (e.g., 1/2 H₂O, 5/3 H₂O)[4] |
| Solubility | Soluble in water[5] | 70.1 g/100 mL (20 °C)[1] | 165.0 g/100 g H₂O (25 °C)[4] |
| Decomposition Temp. | Thermally decomposable[5] | 300 °C (anhydrous)[1] | Decomposes upon heating[4] |
| Crystal System | Data not available | Monoclinic (pentahydrate)[1] | Orthorhombic / Monoclinic (hydrates)[4] |
Table 2: Properties of Alkaline Earth Metal Thiosulfates
| Property | Magnesium Thiosulfate (MgS₂O₃) | Calcium Thiosulfate (CaS₂O₃) | Strontium Thiosulfate (SrS₂O₃) | Barium Thiosulfate (BaS₂O₃) |
| Cation | Mg²⁺ | Ca²⁺ | Sr²⁺ | Ba²⁺ |
| Cationic Radius (pm) | 72 | 100 | 118 | 135 |
| Common Hydrate | Hexahydrate (MgS₂O₃·6H₂O) | Hexahydrate (CaS₂O₃·6H₂O) | Pentahydrate (SrS₂O₃·5H₂O) | Monohydrate (BaS₂O₃·H₂O) |
| Solubility | 50 g/100 mL (20 °C) | ~45 g/100 mL (20 °C, estimated) | 12.5 g/100 mL (15 °C) | 0.25 g/100 mL (15 °C) |
| Decomposition Temp. | >600 °C (anhydrous, to MgSO₄) | Spontaneously at 43-49 °C (hexahydrate)[6][7] | 225 °C (in air) | 220-228 °C |
| Crystal System | Orthorhombic (hexahydrate) | Triclinic (hexahydrate)[6] | Data not available | Orthorhombic (monohydrate) |
Visualizing the Structure-Property Relationships
The relationships between fundamental ionic properties and the observable characteristics of the salts can be visualized through logical and workflow diagrams.
Caption: Cation size influences key energetic factors that determine salt properties.
Caption: Experimental workflow for characterizing thiosulfate salt properties.
Experimental Protocols
The data presented in this guide are determined through standardized analytical techniques. Below are detailed methodologies for each key experiment.
Solubility Determination (Isothermal Method)
This protocol determines the solubility of a salt in water at a specific temperature.
-
Objective: To determine the maximum mass of a thiosulfate salt that can dissolve in a given volume of water at a constant temperature.
-
Materials: Thiosulfate salt, deionized water, constant temperature water bath/shaker, analytical balance, volumetric flasks, beakers, filtration apparatus (e.g., syringe filter), drying oven, weighing dish.
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the thiosulfate salt to a known volume of deionized water (e.g., 50 mL) in a sealed flask.
-
Equilibration: Place the flask in a constant temperature water bath shaker set to the desired temperature (e.g., 25 °C). Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Sample Extraction: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant (e.g., 10 mL) using a pre-warmed pipette to prevent premature crystallization.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter (e.g., 0.45 µm) into a pre-weighed, dry weighing dish. This removes any fine, undissolved particles.
-
Evaporation: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 80-100 °C). Dry to a constant weight.
-
Calculation:
-
Measure the final mass of the weighing dish containing the dried salt.
-
Subtract the initial mass of the empty dish to find the mass of the dissolved salt.
-
Calculate the solubility in grams of solute per 100 mL of solvent.
-
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
This protocol measures changes in the mass of a sample as a function of temperature, identifying decomposition points.
-
Objective: To determine the thermal stability and decomposition temperature(s) of the thiosulfate salt.
-
Apparatus: Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a programmable furnace.
-
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the finely ground salt sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Atmosphere Control: Purge the furnace with a controlled atmosphere (e.g., inert nitrogen or argon, or reactive air/oxygen) at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is typically used to study thermal decomposition without oxidation.
-
Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 800-1000 °C).
-
Data Acquisition: The instrument records the sample mass continuously as a function of temperature.
-
Data Analysis: The resulting plot of mass versus temperature (thermogram) is analyzed. A sharp decrease in mass indicates a decomposition event. The onset temperature of this mass loss is typically reported as the decomposition temperature.
-
Crystal Structure Determination (Single-Crystal X-ray Diffraction - SCXRD)
This protocol determines the precise three-dimensional arrangement of atoms within a crystal.
-
Objective: To elucidate the crystal system, space group, and atomic coordinates of a thiosulfate salt.
-
Apparatus: Single-crystal X-ray diffractometer, goniometer head, cryo-cooling system.
-
Procedure:
-
Crystal Growth: Grow a single, high-quality crystal of the thiosulfate salt, typically larger than 0.1 mm in all dimensions.[1] This is often achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using an appropriate adhesive or oil.
-
Data Collection:
-
Mount the goniometer head on the diffractometer. The crystal is often flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the instrument records the positions and intensities of the thousands of diffracted X-ray reflections.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial model of the electron density map.
-
An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
-
-
Analysis: The final refined structure provides detailed information, including bond lengths, bond angles, coordination environment of the cation, and the overall crystal packing.
-
References
- 1. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 2. Potassium thiosulfate | K2O3S2 | CID 61501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiosulfate - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. you-iggy.com [you-iggy.com]
- 6. Calcium Thiosulfate [drugfuture.com]
- 7. Calcium Thiosulfate | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Strontium Thiosulfate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Strontium thiosulfate, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires a structured disposal protocol to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of strontium thiosulfate, grounded in the available safety data for its constituent ions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and local regulations. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle strontium thiosulfate in a well-ventilated area to avoid inhalation of any potential dust or aerosols.
Key Safety Data Summary:
| Property | Strontium Sulfate Information | Sodium Thiosulfate Information |
| Appearance | White crystalline solid[1] | Colorless crystals or white powder |
| Odor | Odorless[1] | Odorless[2] |
| Stability | Stable under normal conditions[1][3] | Stable, but effloresces in warm dry air[2] |
| Incompatibilities | Oxidizing agents[1][3] | Acids, iodine, lead, mercury, and silver salts[2] |
| Toxicity | Generally considered low toxicity | Moderately toxic if ingested; forms toxic gases on contact with acids[4] |
| Environmental Hazard | Some sources indicate to avoid release to the environment | Very toxic to aquatic organisms[4] |
Step-by-Step Disposal Protocol for Strontium Thiosulfate Solutions
Given the lack of specific disposal guidelines for strontium thiosulfate, a cautious approach that considers the properties of both strontium and thiosulfate ions is recommended. The following procedure is designed for dilute aqueous solutions of strontium thiosulfate. For solid strontium thiosulfate, it is advisable to dissolve it in water before proceeding.
Step 1: Dilution Dilute the strontium thiosulfate solution with a large volume of water (at least 10:1) to reduce its concentration. This is a critical first step to minimize the potential for adverse reactions in subsequent steps and to lessen the environmental impact.
Step 2: Treatment of Thiosulfate Thiosulfate can be decomposed to elemental sulfur and sulfur dioxide upon acidification. However, due to the release of toxic sulfur dioxide gas, this step must be performed in a certified chemical fume hood.
-
Slowly add a dilute acid (e.g., 1M hydrochloric acid) to the diluted strontium thiosulfate solution while stirring.
-
Observe for the formation of a cloudy precipitate (elemental sulfur).
-
Continue adding acid until the precipitation ceases.
Step 3: Neutralization After the decomposition of the thiosulfate, the acidic solution must be neutralized to a pH between 6 and 8.
-
Slowly add a base, such as sodium carbonate (soda ash) or sodium hydroxide, to the solution while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
Step 4: Precipitation of Strontium While strontium sulfate is slightly soluble, increasing the sulfate concentration can further precipitate strontium ions.
-
Slowly add a solution of sodium sulfate to the neutralized solution to precipitate strontium sulfate.
Step 5: Separation and Disposal The resulting mixture contains a solid precipitate (sulfur and strontium sulfate) and a liquid supernatant.
-
Allow the precipitate to settle.
-
Separate the solid from the liquid by decantation or filtration.
-
The liquid supernatant, now largely free of strontium and thiosulfate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4][5]
-
The solid waste should be collected in a designated, labeled container for solid chemical waste and disposed of through your institution's hazardous waste management program.[6][7][8]
Diagram: Logical Workflow for Strontium Thiosulfate Disposal
Caption: A flowchart outlining the procedural steps for the safe disposal of strontium thiosulfate solutions.
Experimental Protocol Considerations
The disposal procedure outlined above is a general guideline. The exact quantities of acid, base, and sodium sulfate required will depend on the concentration and volume of the initial strontium thiosulfate solution. It is recommended to perform a small-scale trial to optimize the quantities of reagents needed for complete reaction and neutralization.
Methodology for a Small-Scale Trial:
-
Sample Preparation: Begin with a known volume (e.g., 10 mL) of the strontium thiosulfate waste solution.
-
Dilution: Dilute the sample with 90 mL of water.
-
Acidification: While stirring, add 1M HCl dropwise. Record the volume of acid required to complete the precipitation of sulfur.
-
Neutralization: Add 1M NaOH or a saturated solution of sodium carbonate dropwise, monitoring the pH. Record the volume of base needed to reach a pH between 6 and 8.
-
Precipitation: Add a 1M solution of sodium sulfate dropwise and observe for further precipitation.
-
Scaling: Use the results from the small-scale trial to calculate the required volumes of reagents for the entire batch of waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of strontium thiosulfate, fostering a culture of safety and responsibility within the scientific community. Always remember that local regulations and institutional policies are the ultimate authority on chemical waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. technopharmchem.com [technopharmchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Strontium thiosulphate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Strontium Thiosulfate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses.[1][2][3][4][5] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat.[1][2][3][4] | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) | Required when handling the powder to avoid inhalation of dust. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of Strontium Thiosulfate and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]
-
Avoid generating dust when handling the solid material.[4]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Do not eat, drink, or smoke in the laboratory area.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[6]
-
Keep away from strong acids and oxidizing agents.[6]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.
| Scenario | Procedure |
| Skin Contact | Wash the affected area immediately with plenty of soap and water.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6] |
| Small Spill | Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.[3] |
| Large Spill | Evacuate the area. Wear appropriate PPE and contain the spill. Follow institutional procedures for large chemical spills. |
Disposal Plan
The disposal of Strontium Thiosulfate and its waste must comply with all federal, state, and local regulations.
| Waste Type | Disposal Method |
| Uncontaminated Solid | Dispose of as chemical waste in a designated, labeled container. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed bag or container and dispose of as chemical waste.[6] |
| Aqueous Solutions | Disposal of strontium-containing solutions into the sewer system may be subject to strict regulations.[7] Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Important Note on Strontium Waste: Non-radioactive strontium compounds do not typically have special disposal requirements beyond those for general chemical waste. However, if working with radioactive isotopes of strontium, all waste is considered radioactive and must be handled and disposed of according to strict institutional and regulatory protocols for radioactive waste.[8][9][10]
Experimental Workflow and Safety Diagram
The following diagrams illustrate the general workflow for handling Strontium Thiosulfate and the logical relationship of safety considerations.
Caption: General laboratory workflow for using Strontium Thiosulfate.
References
- 1. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 2. rowleybio.com [rowleybio.com]
- 3. health.state.mn.us [health.state.mn.us]
- 4. fishersci.com [fishersci.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. flinnsci.com [flinnsci.com]
- 7. hps.org [hps.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. case.edu [case.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
